molecular formula C9H18ClNO B1410562 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride CAS No. 1427396-74-4

8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Cat. No.: B1410562
CAS No.: 1427396-74-4
M. Wt: 191.7 g/mol
InChI Key: STLPPJGBUCXYLY-UHFFFAOYSA-N
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Description

8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-4-3-9-7-1-2-8(9)6-10-5-7;/h7-11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLPPJGBUCXYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound. The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry.[1] This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Core

The 3-azabicyclo[3.2.1]octane framework is a rigid bicyclic amine that is a key component of numerous natural products and synthetic compounds with significant pharmacological activity.[1][2] Its constrained conformation allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands that target specific biological receptors. Derivatives of this core structure have shown a wide range of biological activities, including potential as neuroactive compounds.[1]

This compound is a functionalized derivative that can serve as a versatile intermediate in the synthesis of more complex molecules. The primary alcohol provides a handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups. The hydrochloride salt form generally improves the compound's stability and solubility in aqueous media, which is advantageous for certain biological assays and formulation studies. This guide outlines a plausible and scientifically grounded approach to its synthesis and characterization.

Proposed Synthetic Pathway

The following section details a proposed multi-step synthesis of this compound. The strategy is based on established synthetic methodologies for analogous tropane alkaloids and related bicyclic amines.[3][4][5] The proposed starting material is the commercially available 8-azabicyclo[3.2.1]octan-3-one, also known as tropinone.

Overall Synthetic Scheme:

Synthetic Pathway Tropinone Tropinone Intermediate1 N-Boc-nortropinone Tropinone->Intermediate1 1. Boc Anhydride, Et3N Intermediate2 8-Boc-3-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octan-8-ol Intermediate1->Intermediate2 2. Ethylene oxide, n-BuLi or 2-Bromoethanol, NaH Intermediate3 8-Boc-3-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane Intermediate2->Intermediate3 3. Reduction (e.g., Wolff-Kishner or Clemmensen) Target_Free_Base 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane Intermediate3->Target_Free_Base 4. Deprotection (TFA or HCl) Target_HCl 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane HCl Target_Free_Base->Target_HCl 5. HCl in Ether

Caption: Proposed synthetic workflow for this compound starting from Tropinone.

Step 1: Protection of the Amine

Protocol:

  • Dissolve tropinone (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (Et3N, 1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-nortropinone.

Rationale: The Boc protecting group is introduced to prevent the secondary amine from reacting in subsequent steps. Triethylamine acts as a base to neutralize the acid byproduct of the reaction.

Step 2: Introduction of the Hydroxyethyl Group

Protocol:

  • Dissolve N-Boc-nortropinone (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of a strong base such as n-butyllithium (n-BuLi, 1.1 equivalents) to generate the enolate.

  • After stirring for 30-60 minutes at -78 °C, add ethylene oxide (1.5 equivalents) as a solution in THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Alternatively, the enolate can be reacted with a protected 2-bromoethanol derivative, followed by deprotection.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Rationale: The introduction of the hydroxyethyl group at the 3-position is achieved via nucleophilic attack of the enolate on ethylene oxide. The use of a strong base is necessary to deprotonate the alpha-carbon to the ketone.[6]

Step 3: Reduction of the Ketone

Protocol:

  • The choice of reduction method will depend on the stability of the other functional groups. A Wolff-Kishner reduction (hydrazine, a strong base like potassium hydroxide, and heat) or a Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid) can be employed to reduce the ketone to a methylene group.

  • For the Wolff-Kishner reduction, dissolve the product from Step 2 in a high-boiling point solvent like diethylene glycol.

  • Add hydrazine hydrate (excess) and potassium hydroxide.

  • Heat the mixture to reflux for several hours until the reaction is complete.

  • Cool the reaction, dilute with water, and extract the product.

  • Purify the product by column chromatography.

Rationale: The complete removal of the carbonyl group is a crucial step. The Wolff-Kishner reduction is performed under basic conditions, which is compatible with the Boc protecting group.

Step 4: Deprotection of the Amine

Protocol:

  • Dissolve the Boc-protected intermediate from Step 3 in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain the crude free base.

Rationale: The Boc group is readily cleaved under acidic conditions, regenerating the secondary amine.

Step 5: Formation of the Hydrochloride Salt

Protocol:

  • Dissolve the free base from Step 4 in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Rationale: The formation of the hydrochloride salt is a standard procedure to improve the handling and solubility of the amine product.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Characterization Workflow:

Characterization Workflow cluster_purity Purity cluster_structure Structure Synthesized_Product Synthesized Product Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation If Pure TLC TLC Purity_Assessment->TLC HPLC HPLC Purity_Assessment->HPLC Melting_Point Melting Point Purity_Assessment->Melting_Point Final_Confirmation Final Confirmation Structural_Elucidation->Final_Confirmation NMR 1H & 13C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR

Caption: A typical workflow for the characterization of a synthesized organic compound.

Predicted Analytical Data
Technique Expected Observations
¹H NMR Signals corresponding to the bicyclic core protons, a triplet for the methylene group adjacent to the hydroxyl, a multiplet for the methylene group attached to the nitrogen, and a broad singlet for the hydroxyl proton. The amine proton may also be visible as a broad signal.
¹³C NMR Resonances for the eight unique carbon atoms of the bicyclic system and the two carbons of the hydroxyethyl side chain.
Mass Spec (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 156.1383.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch, C-H stretching vibrations around 2850-3000 cm⁻¹, and C-N stretching in the 1000-1250 cm⁻¹ region.[7]
Melting Point A sharp melting point is indicative of a pure crystalline solid.
Detailed Explanation of Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The chemical shifts, integration, and coupling patterns of the proton signals, along with the number of carbon signals, provide a detailed map of the molecule's connectivity. For complex bicyclic systems, 2D NMR techniques like COSY and HSQC may be necessary for unambiguous signal assignment.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The characteristic absorption bands for the hydroxyl group and the amine are key indicators of a successful synthesis.[7]

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and by observing a sharp melting point. A single peak in the HPLC chromatogram and a narrow melting point range are indicative of high purity.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The outlined synthetic strategy employs established and reliable chemical transformations commonly used in the synthesis of related tropane alkaloids. The detailed characterization plan ensures the unambiguous confirmation of the final product's structure and purity. This molecule represents a valuable building block for the development of novel therapeutics, and this guide serves as a foundational resource for researchers in this field.

References

  • Aladdin Scientific. (n.d.). 8-hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride, min 97%, 100 mg. Retrieved from [Link]

  • Carroll, F. I., et al. (1995). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 38(17), 3251–3254. Retrieved from [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
  • Kardono, L. B. S., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 793. Retrieved from [Link]

  • López-Arbeláez, L. F., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. PubChem Compound Database. Retrieved from [Link]

  • Reddy, B. S., et al. (2011). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Journal of the Korean Chemical Society, 55(6), 969-974. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Retrieved from [Link]

  • Tanner, D. (1994). The Chemical Synthesis and Applications of Tropane Alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-199). Academic Press.
  • Varlamov, A. V., et al. (2007). Synthesis of 8-azabicyclo[3.2.1]octane derivatives. Chemistry of Heterocyclic Compounds, 43(1), 54–62.
  • Wang, S., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3148–3155. Retrieved from [Link]

  • White, J. D., & Hrnciar, P. (2000). Asymmetric Total Synthesis of (+)-and (−)-Cocaine. The Journal of Organic Chemistry, 65(26), 9129–9142.
  • Zanon, J., et al. (2021). FT-IR absorption spectra of tropane alkaloids, hydroxypropyl β-CD... ResearchGate. Retrieved from [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that can access challenging biological targets is ever-increasing. 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride has emerged as a significant building block, particularly in the synthesis of protein degraders.[1] Its rigid bicyclic core, derived from the tropane alkaloid family, provides a well-defined three-dimensional geometry, while the hydroxyethyl side chain offers a versatile handle for further chemical modification.[2][3][4][5] This guide provides an in-depth, multi-faceted analytical approach to the definitive structure elucidation of this compound, ensuring scientific rigor and confidence in its identity for researchers in drug development.

The core structure, a 3-azabicyclo[3.2.1]octane, is a key feature in a variety of biologically active compounds.[5][6][7] The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a range of analytical techniques and subsequent synthetic transformations. A thorough understanding of its molecular structure is paramount for its effective utilization in the synthesis of complex therapeutic agents.

This document will detail the integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to unambiguously confirm the molecular formula, connectivity, and stereochemistry of 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride.

Foundational Analysis: Molecular Formula and Unsaturation

The initial step in the structural characterization of any novel compound is the determination of its molecular formula.[8] For 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride, the expected molecular formula is C9H18ClNO.[1][9]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the cornerstone for determining the elemental composition of a molecule with high accuracy.

Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water) is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]+.

Expected Data & Interpretation: The ESI-HRMS spectrum is expected to show a prominent ion corresponding to the free base (C9H17NO) after the loss of HCl. The high-resolution measurement of the monoisotopic mass of the protonated molecule, [C9H17NO + H]+, allows for the unambiguous determination of its elemental composition.

Parameter Expected Value
Molecular FormulaC9H17NO (free base)
Exact Mass [M]155.1310
Measured m/z [M+H]+~156.1388
Mass Accuracy< 5 ppm

The calculated exact mass for C9H18NO+ is 156.1388. A measured m/z value within a few parts per million (ppm) of this theoretical value provides strong evidence for the proposed molecular formula.

Degree of Unsaturation

The degree of unsaturation (DoU), or double bond equivalent, provides insight into the presence of rings and/or multiple bonds within a molecule.[8] For the free base C9H17NO, the DoU is calculated as:

DoU = C + 1 - (H/2) - (X/2) + (N/2) = 9 + 1 - (17/2) + (1/2) = 2

A DoU of 2 is consistent with the proposed bicyclic (two rings) structure of the 3-azabicyclo[3.2.1]octane core, with no additional double bonds.

Elucidating Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[10]

Experimental Protocol: The IR spectrum of the solid 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Expected Data & Interpretation: The IR spectrum will provide key information about the hydroxyl group, the amine salt, and the aliphatic C-H bonds.

Frequency Range (cm⁻¹) Vibration Functional Group
3400 - 3200 (broad)O-H stretchHydroxyl group
3000 - 2700 (broad)N-H stretchSecondary ammonium salt
2950 - 2850C-H stretchAliphatic CH2 and CH
1600 - 1500N-H bendSecondary ammonium salt
1100 - 1000C-O stretchPrimary alcohol

The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching of the alcohol. The very broad and strong absorptions between 3000 and 2700 cm⁻¹, along with the bending vibration around 1600-1500 cm⁻¹, are indicative of the N-H stretch and bend of the secondary ammonium hydrochloride. The sharp peaks in the 2950-2850 cm⁻¹ range correspond to the C-H stretching of the bicyclic ring and the ethyl side chain. The C-O stretching of the primary alcohol is expected to appear in the 1100-1000 cm⁻¹ region.

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule in solution.[10][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

Experimental Protocol: The sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) or deuterated methanol (CD₃OD), to avoid interference from the solvent protons. All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in D₂O):

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂-OH3.7 - 3.8t2H
-CH₂-N⁺H₂-3.5 - 3.6t2H
Bridgehead CH3.3 - 3.4m2H
CH₂ adjacent to N⁺H₂3.1 - 3.3m4H
Other ring CH₂1.8 - 2.2m4H

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment.

Predicted ¹³C NMR Data (in D₂O):

Carbon Predicted Chemical Shift (ppm)
-CH₂-OH~60
-CH₂-N⁺H₂-~55
Bridgehead CH~50
CH₂ adjacent to N⁺H₂~45
Other ring CH₂~25-35
2D NMR Spectroscopy for Unambiguous Assignment

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system. This will be instrumental in tracing the connectivity of the protons within the bicyclic ring and the ethyl side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for connecting the different fragments of the molecule, for example, confirming the attachment of the hydroxyethyl group to the nitrogen atom.

Illustrative HMBC Correlations:

  • A correlation between the protons of the -CH₂-N⁺H₂- group and the bridgehead carbons would confirm the position of the ethyl side chain on the nitrogen atom.

  • Correlations between the bridgehead protons and other carbons in the ring will help to confirm the bicyclic structure.

Fragmentation Analysis: Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern of the molecule, which can be used to confirm its structure.

Experimental Protocol: The protonated molecule [M+H]+ is mass-selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

Expected Fragmentation Pattern: The fragmentation of the 3-azabicyclo[3.2.1]octane core is expected to follow characteristic pathways for tropane alkaloids. Key fragmentations would include the loss of the hydroxyethyl group, and cleavage of the bicyclic ring system.

DOT Script for Molecular Structure:

Caption: Molecular structure of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride.

DOT Script for Experimental Workflow:

G cluster_0 Structure Elucidation Workflow Sample 8-Hydroxyethyl-3-azabicyclo [3.2.1]octane hydrochloride HRMS HRMS (ESI-TOF/Orbitrap) Sample->HRMS Molecular Formula IR FTIR-ATR Sample->IR Functional Groups NMR NMR (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR Connectivity & Stereochemistry MSMS MS/MS (CID) HRMS->MSMS Fragmentation Structure Confirmed Structure IR->Structure NMR->Structure MSMS->Structure

Caption: Integrated workflow for the structure elucidation of the target compound.

Synthesis and Stereochemistry

The synthesis of 3-azabicyclo[3.2.1]octane derivatives often involves multi-step sequences.[12] A plausible synthetic route could involve the construction of the bicyclic core followed by N-alkylation with a protected 2-hydroxyethyl group. The stereochemistry of the bicyclic system is typically established during the cyclization steps. For the title compound, the relative stereochemistry of the bridgehead protons and the substituents can be confirmed using Nuclear Overhauser Effect (NOE) NMR experiments (NOESY or ROESY), which reveal through-space proximity of protons.

Conclusion: A Confident Structural Assignment

The comprehensive and orthogonal application of modern analytical techniques provides an unassailable confirmation of the structure of 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride. High-resolution mass spectrometry definitively establishes the molecular formula. Infrared spectroscopy confirms the presence of the key hydroxyl and secondary ammonium functional groups. Finally, a suite of 1D and 2D NMR experiments provides a detailed map of the proton and carbon framework, confirming the connectivity and stereochemistry of the molecule. This rigorous structural elucidation is a critical prerequisite for the confident application of this valuable building block in the development of next-generation therapeutics.

References

  • Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775–779. [Link]

  • Dräger, B. (2005). Analysis of tropane and related alkaloids.
  • Al-Sinani, S., & Eltayeb, E. (2017). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Marine Drugs, 15(10), 312. [Link]

  • Papp, N., et al. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. Journal of Chromatography A, 1232, 294-301. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drug candidates. Pharmacological Reports, 60(4), 439-463.
  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]

  • Cantrell, B. E., et al. (2014). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. U.S. Patent No. 8,664,242 B2. Washington, DC: U.S.
  • Zhang, W., et al. (2020). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Green Chemistry, 22(15), 4857-4862.
  • Scribd. (n.d.). Structural Elucidation of Alkaloids. Retrieved from [Link]

  • SlideShare. (2020, April 13). Alkaloids General methods of structural elucidation of Alkaloids. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Tropane alkaloid. Retrieved from [Link]

  • An, F., et al. (2009). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • Romero-González, R., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 10(10), 2389. [Link]

  • Autechbio. (n.d.). 8-hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride. Retrieved from [Link]

  • Government of Canada. (n.d.). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Retrieved from [Link]

  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • De la Cruz, L., et al. (2018). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 16(29), 5222-5241. [Link]

  • PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride (CAS 1427396-74-4) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, safety considerations, and potential applications of 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride (CAS 1427396-74-4), a key building block in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Core Chemical Properties

2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride is a bicyclic organic compound that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the design of molecules with specific spatial orientations, a critical factor in achieving high-affinity and selective binding to biological targets.

Table 1: Physicochemical Properties of CAS 1427396-74-4

PropertyValueSource
CAS Number 1427396-74-4[1]
Chemical Name 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride[1]
Synonyms 8-hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochlorideN/A
Molecular Formula C₉H₁₈ClNO[1]
Molecular Weight 191.7 g/mol [1]
Appearance Typically a solid or powder[2]
Purity ≥97% (commercially available)[1]

Synthesis and Structural Elucidation

The synthesis of 2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride and related azabicyclic structures often involves multi-step reaction sequences. While a specific, detailed protocol for this exact compound is not publicly documented, the general synthesis of the 2-azabicyclo[3.2.1]octane core has been described.[3] These synthetic routes often utilize intramolecular cyclization strategies from appropriately functionalized cyclopentane or piperidine precursors.[4]

A plausible synthetic approach could involve the functionalization of a protected 3-azabicyclo[3.2.1]octan-8-one intermediate, followed by reduction and deprotection steps to yield the final ethanol-substituted hydrochloride salt. The structural integrity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

Typical Analytical Workflow for Structural Confirmation:

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Purity Purity Analysis (e.g., HPLC, LC-MS) Purification->Purity

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule. While specific spectra for this compound are not publicly available, related 8-azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- derivatives show characteristic shifts that can be used for comparative analysis.[5][6]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For 2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride, the expected mass of the free base (C₉H₁₇NO) is approximately 155.13 g/mol .

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine hydrochloride.

Safety and Handling

Based on the Safety Data Sheet (SDS) provided by suppliers, 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride is classified with the following GHS hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

For detailed safety information, always refer to the latest Safety Data Sheet provided by the supplier.

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary application of 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride in drug discovery is as a linker or scaffold component in the design of Proteolysis Targeting Chimeras (PROTACs).

The Role of Linkers in PROTACs:

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[7] They consist of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy by[8]:

  • Dictating Ternary Complex Geometry: The length and rigidity of the linker influence the orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination.

  • Improving Physicochemical Properties: Linkers can be modified to enhance solubility, cell permeability, and metabolic stability.

  • Enhancing Selectivity: A well-designed linker can disfavor the formation of off-target ternary complexes.

The rigid and defined three-dimensional structure of the 3-azabicyclo[3.2.1]octane scaffold makes it an attractive component for PROTAC linkers.[9] It can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[8] The ethanol functional group on 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride provides a convenient attachment point for further chemical modification and connection to either the POI-binding ligand or the E3 ligase ligand.

Conceptual PROTAC Design and Synthesis Workflow:

G cluster_components PROTAC Components cluster_synthesis Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand Coupling Chemical Coupling POI_Ligand->Coupling Linker Linker (incorporating CAS 1427396-74-4) Linker->Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling Binding Binding Assays Coupling->Binding Degradation Protein Degradation Assays Binding->Degradation Cellular Cellular Activity Degradation->Cellular

Experimental Protocol: A General Approach to PROTAC Synthesis

While a specific protocol for a PROTAC utilizing 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride is not publicly available, a general synthetic strategy would involve the following steps:

  • Functionalization of the Linker: The primary alcohol of 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride would be converted to a more reactive functional group, such as a halide or a tosylate, to facilitate coupling.

  • Coupling to the First Ligand: The functionalized linker would be reacted with either the POI-binding ligand or the E3 ligase ligand under appropriate reaction conditions (e.g., nucleophilic substitution).

  • Purification: The resulting intermediate would be purified using standard chromatographic techniques (e.g., flash column chromatography, HPLC).

  • Coupling to the Second Ligand: The purified intermediate would then be coupled to the second ligand.

  • Final Purification: The final PROTAC molecule would be purified to a high degree using preparative HPLC.

Suppliers

2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride is available from various chemical suppliers specializing in building blocks for drug discovery. When sourcing this material, it is crucial to obtain a certificate of analysis (CoA) to verify its identity and purity.

Known Suppliers:

  • Fluorochem[1]

  • American Elements[2]

  • ChemScene[10]

  • Sigma-Aldrich

Conclusion

2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its rigid bicyclic structure makes it particularly well-suited for incorporation into the linkers of PROTACs, where it can contribute to the conformational stability and efficacy of these novel therapeutic agents. As the field of targeted protein degradation continues to expand, the demand for such specialized chemical scaffolds is expected to grow, highlighting the importance of a thorough understanding of their properties and applications.

References

  • OUCI. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. [Link]

  • ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]

  • Google Patents. Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • American Elements. 2-{8-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride. [Link]

  • PMC - PubMed Central. Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • PubChemLite. 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride. [Link]

  • ResearchGate. 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. [Link]

  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. [Link]

  • Google Patents. Azabicyclo[3.2.
  • ResearchGate. Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. [Link]

  • RSC Publishing. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]

  • SpectraBase. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.
  • ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Link]

  • ACS Publications. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. [Link]

  • NIST WebBook. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. [Link]

  • Google Patents. Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.

Sources

The 8-Azabicyclo[3.2.1]octane Scaffold: A Privileged Core in Modulating Neurological and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active molecules. From the potent psychostimulant cocaine to the anticholinergic agent atropine, this rigid bicyclic framework has demonstrated a remarkable capacity to interact with a diverse array of biological targets. This guide provides a comprehensive exploration of the mechanisms of action of 8-azabicyclo[3.2.1]octane derivatives, with a focus on their interactions with monoamine transporters, muscarinic acetylcholine receptors, and the enzyme N-acylethanolamine acid amidase (NAAA). We will delve into the intricate structure-activity relationships that govern their potency and selectivity, detail the downstream signaling cascades they modulate, and provide robust experimental protocols for their characterization.

Monoamine Transporter Inhibition: The Canonical Mechanism of Action

A primary and extensively studied mechanism of action for many 8-azabicyclo[3.2.1]octane derivatives is the inhibition of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3][4][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, 8-azabicyclo[3.2.1]octane derivatives increase the synaptic concentrations of dopamine, serotonin, and norepinephrine, leading to enhanced neurotransmission. This mechanism underlies the therapeutic effects of many antidepressants and the psychoactive properties of stimulants.

Structure-Activity Relationships at Monoamine Transporters

The affinity and selectivity of 8-azabicyclo[3.2.1]octane derivatives for DAT, SERT, and NET are exquisitely sensitive to structural modifications of the tropane core.

  • Substitution at the 3-position: The nature of the substituent at the 3-position is a critical determinant of activity. 3β-Aryl substitution is a common feature of potent monoamine transporter inhibitors.[4][6][7] For instance, the presence of a 3β-(bis[4-fluorophenyl]methoxy) group is found in many potent DAT inhibitors.[3] The stereochemistry at this position is also crucial, with the 3β-isomers generally exhibiting higher affinity than the 3α-isomers.[6]

  • Substitution at the 2-position: Introduction of a 2β-carbomethoxy group, as seen in cocaine, is a classic feature for high-affinity binding to the DAT.[6]

  • N-8 Substitution: Modification of the nitrogen at the 8-position significantly influences both potency and selectivity. For example, an 8-cyclopropylmethyl group has been shown to impart high SERT/DAT selectivity.[1][2] In contrast, N-methylation is a common feature in many tropane alkaloids.

  • Bridge Modifications: Hydroxylation of the tropane bridge at the 6- or 7-position can also modulate activity, often leading to increased DAT versus SERT selectivity.[8][9]

The following table summarizes the binding affinities of selected 8-azabicyclo[3.2.1]octane derivatives for monoamine transporters, illustrating these SAR principles.

CompoundR1 (at C-3)R2 (at N-8)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
Analog 1 3α-[bis(4-fluorophenyl)methoxy]-CH3154352402916[3]
22e 3-[2-(diarylmethoxyethylidenyl)]-cyclopropylmethyl4.0424025001060625[1][2]
22g 3-[2-(diarylmethoxyethylidenyl)]-4-chlorobenzyl3.95290530013561358[1][2]
7 3β-(3,4-dihydroxyphenyl)-2β-carbomethoxy-CH3>1000271>1000--[7]
Downstream Signaling Pathways of Monoamine Transporter Inhibition

The inhibition of monoamine transporters initiates a cascade of intracellular signaling events that ultimately mediate the physiological and behavioral effects of these compounds.

  • Dopamine Transporter (DAT) Inhibition: Increased synaptic dopamine primarily activates D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression. D2-like receptor activation generally inhibits adenylyl cyclase, leading to decreased cAMP levels.

  • Serotonin Transporter (SERT) Inhibition: Elevated synaptic serotonin activates a diverse family of 5-HT receptors. For instance, 5-HT1A receptor activation can lead to the inhibition of adenylyl cyclase, while 5-HT2A receptor activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Chronic SERT inhibition is also associated with adaptive changes, including alterations in the expression of brain-derived neurotrophic factor (BDNF).[10]

  • Norepinephrine Transporter (NET) Inhibition: Increased synaptic norepinephrine activates α- and β-adrenergic receptors. Activation of β-adrenergic receptors stimulates adenylyl cyclase and cAMP production, while α2-adrenergic receptors are often inhibitory, decreasing cAMP levels.[11]

The following diagram illustrates the general downstream signaling pathways affected by monoamine transporter inhibition.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAT Monoamine Transporter (DAT, SERT, NET) Neurotransmitter_pre Neurotransmitter (DA, 5-HT, NE) MAT->Neurotransmitter_pre Reuptake Derivative 8-Azabicyclo[3.2.1]octane Derivative Derivative->MAT Inhibition Neurotransmitter_vesicle Neurotransmitter Vesicles Neurotransmitter_vesicle->Neurotransmitter_pre Release Neurotransmitter_synapse Increased Neurotransmitter Neurotransmitter_pre->Neurotransmitter_synapse Receptor Postsynaptic Receptor (Dopamine, Serotonin, Norepinephrine) Neurotransmitter_synapse->Receptor Activation G_protein G-protein Receptor->G_protein Effector Effector Enzyme (Adenylyl Cyclase, PLC) G_protein->Effector Second_Messenger Second Messengers (cAMP, IP3, DAG, Ca2+) Effector->Second_Messenger Kinase Protein Kinases (PKA, PKC) Second_Messenger->Kinase Transcription_Factor Transcription Factors (CREB) Kinase->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Neuronal_Response Neuronal Response Gene_Expression->Neuronal_Response Muscarinic_Receptor_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M135 M1/M3/M5 Receptor ACh_1->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_1 Cellular Response Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 ACh_2 Acetylcholine M24 M2/M4 Receptor ACh_2->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase Gio->AC K_channel K+ Channel Opening Gio->K_channel cAMP ↓ cAMP AC->cAMP Cellular_Response_2 Cellular Response cAMP->Cellular_Response_2 K_channel->Cellular_Response_2 Derivative_1 8-Azabicyclo[3.2.1]octane Antagonist Derivative_1->M135 Antagonism Derivative_2 8-Azabicyclo[3.2.1]octane Antagonist Derivative_2->M24 Antagonism

Caption: Muscarinic acetylcholine receptor signaling pathways.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition: An Emerging Mechanism

More recently, derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA). [12]NAAA is a lysosomal enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of endogenous bioactive lipids that includes the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA).

The Role of NAAA and the Consequences of its Inhibition

NAAA plays a crucial role in regulating the levels of NAEs. By inhibiting NAAA, 8-azabicyclo[3.2.1]octane derivatives prevent the breakdown of PEA and other NAEs, leading to their accumulation. [12]Elevated levels of PEA can then potentiate its endogenous anti-inflammatory and analgesic effects, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). [12]This mechanism of action represents a novel therapeutic strategy for the treatment of inflammatory and pain conditions.

NAAA_Inhibition_Pathway cluster_NAAA NAAA-mediated Degradation cluster_downstream Downstream Effects of NAAA Inhibition NAEs N-Acylethanolamines (e.g., PEA) NAAA NAAA NAEs->NAAA Increased_NAEs Increased NAEs Degradation_Products Degradation Products NAAA->Degradation_Products Derivative 8-Azabicyclo[3.2.1]octane NAAA Inhibitor Derivative->NAAA Inhibition PPARa PPAR-α Increased_NAEs->PPARa Activation Gene_Expression Altered Gene Expression PPARa->Gene_Expression Anti_inflammatory Anti-inflammatory & Analgesic Effects Gene_Expression->Anti_inflammatory

Caption: Mechanism of NAAA inhibition and its downstream effects.

Experimental Protocols for Characterization

The following sections provide detailed, step-by-step methodologies for the in vitro characterization of 8-azabicyclo[3.2.1]octane derivatives.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for DAT, SERT, and NET.

Workflow Diagram

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (expressing DAT, SERT, or NET) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand (e.g., [3H]WIN 35,428 for DAT) - Test Compound (varying concentrations) - Buffer Prepare_Membranes->Incubate Separate Separate Bound from Free Radioligand (Rapid Vacuum Filtration) Incubate->Separate Wash Wash Filters to Remove Non-specifically Bound Radioligand Separate->Wash Measure Measure Radioactivity on Filters (Scintillation Counting) Wash->Measure Analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (typically in triplicate)

      • A known concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET)

      • Cell membrane preparation

    • For determining non-specific binding, a high concentration of a known inhibitor (e.g., unlabeled cocaine for DAT) is used instead of the test compound.

    • For determining total binding, only buffer, radioligand, and membranes are added.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Workflow Diagram

Uptake_Inhibition_Workflow Start Start Plate_Cells Plate Cells Expressing Transporter in a 96-well Plate Start->Plate_Cells Pre_incubate Pre-incubate Cells with Test Compound (varying concentrations) Plate_Cells->Pre_incubate Add_Substrate Add Radiolabeled Substrate (e.g., [3H]dopamine) Pre_incubate->Add_Substrate Incubate_Uptake Incubate for a Short Period to Allow Uptake Add_Substrate->Incubate_Uptake Stop_Uptake Stop Uptake by Rapid Washing with Ice-cold Buffer Incubate_Uptake->Stop_Uptake Lyse_Cells Lyse Cells Stop_Uptake->Lyse_Cells Measure_Uptake Measure Intracellular Radioactivity (Scintillation Counting) Lyse_Cells->Measure_Uptake Analyze_Uptake Data Analysis: - Determine IC50 for Uptake Inhibition Measure_Uptake->Analyze_Uptake End End Analyze_Uptake->End NAAA_Inhibition_Workflow Start Start Prepare_Enzyme Prepare Recombinant NAAA Enzyme or Lysosomal Extracts Start->Prepare_Enzyme Incubate_Inhibitor Incubate Enzyme with Test Compound (varying concentrations) Prepare_Enzyme->Incubate_Inhibitor Add_Substrate_NAAA Add Fluorogenic NAAA Substrate (e.g., PAMCA) Incubate_Inhibitor->Add_Substrate_NAAA Incubate_Reaction Incubate at 37°C to Allow Enzymatic Reaction Add_Substrate_NAAA->Incubate_Reaction Measure_Fluorescence Measure Fluorescence Intensity Incubate_Reaction->Measure_Fluorescence Analyze_NAAA Data Analysis: - Determine IC50 for NAAA Inhibition Measure_Fluorescence->Analyze_NAAA End End Analyze_NAAA->End

Caption: Workflow for an NAAA inhibition assay.

Step-by-Step Protocol

  • Enzyme and Reagent Preparation:

    • Use either purified recombinant NAAA or lysosomal extracts from cells or tissues known to express NAAA.

    • Prepare a solution of the fluorogenic substrate, such as N-(4-methylcoumarin)-palmitamide (PAMCA).

  • Inhibition Assay:

    • In a 96-well plate, add the NAAA enzyme preparation.

    • Add the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a specified time.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a set period.

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.

    • Plot the percent inhibition of NAAA activity as a function of the log of the test compound concentration to determine the IC50 value.

Conclusion

The 8-azabicyclo[3.2.1]octane scaffold remains a remarkably versatile and privileged structure in the development of neuroactive and anti-inflammatory agents. Its rigid conformation provides a fixed framework for the precise orientation of functional groups, enabling high-affinity and selective interactions with a range of biological targets. A thorough understanding of the structure-activity relationships, coupled with robust in vitro characterization, is essential for the rational design of novel derivatives with improved therapeutic profiles. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this dynamic and impactful field of medicinal chemistry.

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Unveiling the Therapeutic Potential of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride: A Strategy for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 3-azabicyclo-[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with profound effects on the central nervous system. This guide focuses on a specific derivative, 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride, a compound of significant interest due to its structural relationship to well-characterized neuroactive compounds. While its precise biological targets remain uncharacterized in public literature, its molecular architecture provides a strong rationale for hypothesizing its interaction with key protein families, including monoamine transporters and muscarinic acetylcholine receptors. This document outlines a comprehensive, multi-phase strategy for the systematic identification, validation, and functional characterization of the biological targets of this compound, providing a roadmap for elucidating its therapeutic potential.

Introduction: The Significance of the Tropane Scaffold

The tropane ring system is a bicyclic alkaloid structure renowned for its presence in compounds with potent biological activities.[1] Nature has utilized this scaffold to produce powerful anticholinergics like atropine and scopolamine, which act as antagonists at muscarinic acetylcholine receptors (mAChRs), and psychostimulants like cocaine, which functions as a dopamine transporter (DAT) inhibitor.[1][2][3] The rigid conformation of the tropane skeleton presents functional groups in a well-defined three-dimensional orientation, making it an ideal starting point for designing ligands with high affinity and selectivity for specific neurological targets.

The subject of this guide, this compound (CAS 1427396-74-4), is a synthetic derivative featuring a hydroxyethyl group at the 8-position.[4] This modification, compared to a simple N-methyl group found in cocaine and atropine, introduces a polar hydroxyl group and a flexible ethyl linker, which can significantly alter binding affinity, selectivity, and pharmacokinetic properties. The lack of published pharmacological data necessitates a structured, hypothesis-driven approach to unlock its potential.

Part 1: Primary Target Hypotheses Based on Structural Analogy

Based on the extensive pharmacology of the 3-azabicyclo-[3.2.1]octane core, we can formulate several primary hypotheses for the molecular targets of this compound.

Hypothesis 1: Monoamine Transporters (DAT, SERT, NET)

The tropane ring is a hallmark structure for inhibitors of monoamine transporters.[5] Cocaine's reinforcing effects are primarily due to its inhibition of the dopamine transporter (DAT).[2] Extensive research has focused on creating benztropine and other tropane analogs to develop potent dopamine uptake inhibitors, some with profiles distinct from cocaine, as potential treatments for addiction.[2][6][7] The precise orientation of the nitrogen atom and substituents on the bicyclic ring are critical for high-affinity binding to DAT and the serotonin transporter (SERT).[5][8] It is highly probable that this compound interacts with one or more of these transporters.

Hypothesis 2: Muscarinic Acetylcholine Receptors (M1-M5)

Tropane alkaloids are among the oldest and most studied anticholinergic drugs, acting as competitive, non-selective antagonists of mAChRs.[1][9] The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) involved in a vast array of physiological functions.[10][11] Synthetic chemistry efforts have explored numerous azabicyclic scaffolds, including the tropane core, to develop subtype-selective muscarinic ligands for treating conditions like irritable bowel syndrome, Alzheimer's disease, and schizophrenia.[12][13][14] The core structure of the compound strongly suggests potential affinity for one or more mAChR subtypes.

Hypothesis 3: Opioid Receptors (μ, δ, κ)

While less common than the first two target classes, patent literature reveals that certain derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been developed as mu-opioid receptor antagonists.[15][16] This indicates that the scaffold is conformationally suitable for interacting with the binding pockets of opioid receptors, making them a viable, albeit secondary, hypothetical target class for investigation.

Part 2: Experimental Workflow for Target Identification and Validation

A phased approach is essential to systematically screen for, confirm, and characterize the biological activity of a novel compound. This workflow ensures that resources are used efficiently, moving from broad, low-resolution screening to specific, high-content validation.

Phase I: Broad Target Screening

Rationale: The initial step is to perform a broad screen against a panel of known receptors, transporters, and enzymes to identify primary interactions. A competitive radioligand binding assay panel is the industry standard for this purpose, offering a rapid and cost-effective method to survey a wide range of potential targets.

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Assay Concentration: The compound will be tested at a standard concentration, typically 10 µM, to identify targets with significant binding affinity.

  • Target Panel: Submit the compound to a commercial service (e.g., Eurofins SafetyPanel, CEREP BioPrint) for screening against a comprehensive panel of CNS targets. The panel should, at a minimum, include the targets listed in Table 1.

  • Assay Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target protein in membrane preparations.

  • Data Analysis: Results are reported as the percent inhibition of radioligand binding. A threshold (e.g., >50% inhibition) is used to identify "hits" that warrant further investigation.

Table 1: Representative Primary Screening Target List

Target Class Primary Targets Radioligand Example
Monoamine Transporters Dopamine Transporter (DAT) [³H]WIN 35,428
Serotonin Transporter (SERT) [³H]Citalopram
Norepinephrine Transporter (NET) [³H]Nisoxetine
Muscarinic Receptors M1, M2, M3, M4, M5 (non-selective) [³H]QNB
Opioid Receptors Mu (μ), Delta (δ), Kappa (κ) [³H]DAMGO, [³H]DPDPE, [³H]U-69593
Adrenergic Receptors α1, α2, β1, β2 Various

| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₃ | Various |

Visualization: Target Identification Workflow

G cluster_0 Phase I: Screening cluster_1 Phase II: Validation Compound Test Compound (10 µM) Panel Radioligand Binding Panel (~100 CNS Targets) Compound->Panel Analysis Data Analysis (% Inhibition) Panel->Analysis Hits Identify 'Hits' (>50% Inhibition) Analysis->Hits Ki_Det Determine Affinity (Ki) (Competition Assay) Hits->Ki_Det Func_Assay Assess Function (e.g., Uptake Assay) Ki_Det->Func_Assay

Caption: Workflow for initial target screening and hit validation.

Phase II: Hit Confirmation and Functional Characterization

Rationale: "Hits" from the primary screen must be validated. This involves confirming the interaction, determining the binding affinity (Ki), and assessing the functional consequence of the binding (i.e., is the compound an agonist, antagonist, or allosteric modulator?).

Experimental Protocol 1: Competition Binding Assay (Ki Determination)

  • Objective: To determine the affinity constant (Ki) of the compound for the validated target.

  • Method: A saturation binding assay is performed using a constant concentration of radioligand and increasing concentrations of the unlabeled test compound (typically 8-12 concentrations spanning a log range).

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀. The IC₅₀ is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experimental Protocol 2: Functional Assay (Example: Dopamine Uptake Assay)

  • Objective: To determine if the compound inhibits the function of the dopamine transporter.

  • Cell System: Use HEK293 cells stably transfected with the human dopamine transporter (hDAT).[6]

  • Method: a. Plate hDAT-expressing cells in a 96-well plate. b. Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (e.g., cocaine) for 15 minutes. c. Add [³H]dopamine to initiate the uptake reaction and incubate for a short period (e.g., 10 minutes) at 37°C. d. Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]dopamine. e. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the compound concentration to determine the IC₅₀ for functional inhibition.

Visualization: Hit-to-Lead Validation Process

G cluster_confirm Confirmation & Affinity cluster_function Functional Activity PrimaryHit Primary Hit from Screening (>50% Inh.) CompAssay Competition Binding Assay (8-12 concentrations) PrimaryHit->CompAssay FuncAssay Target-Specific Functional Assay (e.g., Uptake, Ca2+ Flux) PrimaryHit->FuncAssay IC50 Calculate IC50 CompAssay->IC50 Ki Calculate Ki (Cheng-Prusoff Eq.) IC50->Ki EC50_IC50 Determine Functional EC50 / IC50 FuncAssay->EC50_IC50 MoA Determine Mechanism (Agonist/Antagonist) EC50_IC50->MoA

Caption: Workflow for confirming binding and assessing functional activity.

Part 3: In-Depth Mechanistic Study (Hypothetical Example)

Let us hypothesize that the screening and validation phases identify this compound as a potent and selective dopamine transporter (DAT) inhibitor. The next logical step is to understand its impact on downstream signaling.

Mechanism: DAT inhibition blocks the reuptake of dopamine from the synaptic cleft, increasing its extracellular concentration.[2] This leads to enhanced activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors), which in turn modulates critical intracellular signaling cascades, such as the cAMP/PKA pathway.

Visualization: Dopaminergic Synapse Signaling

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release DA Release DA_vesicle->DA_release DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_release->DA_synapse Exocytosis D1R D1 Receptor AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Activation (Gene Expression) PKA->CREB TestCmpd 8-Hydroxyethyl-3-azabicyclo- [3.2.1]octane hydrochloride TestCmpd->DAT Inhibition DA_synapse->DAT Reuptake DA_synapse->D1R Binding

Caption: Inhibition of DAT increases synaptic dopamine and D1 receptor signaling.

Conclusion

This compound is a compound with significant therapeutic potential rooted in its privileged tropane scaffold. While its specific biological targets are not yet defined, a strong scientific rationale points toward monoamine transporters and muscarinic receptors as primary candidates. The systematic, multi-phase experimental strategy detailed in this guide—progressing from broad screening to specific affinity and functional characterization—provides a robust framework for elucidating its mechanism of action. The identification of a novel, selective ligand for a CNS target could pave the way for new therapeutic interventions in a range of neurological and psychiatric disorders.

References

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A Technical Guide to the In-Silico Modeling of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth, technical framework for the comprehensive in-silico analysis of a specific derivative, 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride (CAS: 1427396-74-4, Formula: C₉H₁₈ClNO)[1][2]. As researchers and drug development professionals, leveraging computational methods is paramount for accelerating the discovery pipeline and gaining mechanistic insights prior to costly synthesis and experimental validation.[3][4] This document details a self-validating, sequential workflow encompassing ligand and target preparation, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. We will elucidate not only the "how" but the critical "why" behind each methodological choice, ensuring a robust and scientifically sound computational investigation.

Foundational Strategy: Ligand and Target Preparation

The predictive power of any in-silico model is fundamentally dependent on the quality of the initial input structures. This preparatory phase is the most critical for ensuring chemical and biological relevance. Our strategy involves meticulously preparing both the small molecule (the ligand) and its prospective biological target (the receptor) to accurately reflect physiological conditions.

Ligand Parameterization

Before any simulation, the ligand must be described in a language the computer understands: a force field. A force field is a collection of equations and associated parameters designed to calculate the potential energy of a system of atoms.[5] For novel or drug-like small molecules, generalized force fields are essential.

Protocol: Ligand Preparation and Parameterization

  • 2D to 3D Structure Generation:

    • Obtain the 2D structure of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane from its SMILES representation or draw it using chemical sketcher software.

    • Convert the 2D representation into a 3D conformation using a program like Open Babel.

  • Geometry Optimization:

    • Perform an initial energy minimization of the 3D structure using a quantum mechanical method (e.g., at the HF/6-31G* level) or a robust molecular mechanics force field (e.g., MMFF94). This step ensures realistic bond lengths and angles.

  • Force Field Parameter Generation (CGenFF):

    • We will use the CHARMM General Force Field (CGenFF), which is specifically designed for drug-like molecules and is compatible with the widely used CHARMM force fields for biomolecules.[6][7]

    • Submit the optimized 3D ligand structure (in .mol2 or .sdf format) to a parameterization server like the CHARMM-GUI Ligand Reader & Modeler.[8]

    • The server will generate the topology (defining atom types, bonds, and connectivity) and parameter files (containing force constants, charges, etc.) for the ligand. A penalty score is often provided, indicating the quality of the analogy to pre-parameterized chemical groups; low penalties are desirable.

Target Identification and Preparation

Analogs of the 8-azabicyclo[3.2.1]octane scaffold have shown affinity for various targets, including the mu-opioid receptor, vasopressin V1A receptor, and serotonin transporter.[9][10][11] For this guide, we will select the human mu-opioid receptor as a representative biological target, a G-protein coupled receptor crucial in pain modulation.

Protocol: Receptor Structure Preparation

  • Structure Retrieval:

    • Download the 3D crystal structure of the human mu-opioid receptor from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 5C1M.

  • Initial Cleaning:

    • Open the PDB file in a molecular visualization program (e.g., UCSF Chimera, PyMOL).[12]

    • Remove all non-essential molecules, including water, co-crystallized ligands, and ions that are not structurally integral. The rationale is to simulate the binding of our specific ligand without interference from the original crystallized molecule.

  • Structural Refinement:

    • Add polar hydrogen atoms, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures.

    • Assign appropriate protonation states to titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a critical step as the charge distribution profoundly affects electrostatic interactions.

    • Use tools like PDB2PQR to assign atomic charges and radii from a protein-specific force field (e.g., CHARMM36m).[13]

    • Save the cleaned, refined receptor structure as a new PDB file.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 2D Structure (SMILES) l2 3D Conformation Generation l1->l2 l3 Geometry Optimization l2->l3 l4 Force Field Parameterization (CGenFF) l3->l4 Docking & MD Docking & MD l4->Docking & MD r1 Download Structure (from PDB) r2 Clean Structure (Remove Water, Ligands) r1->r2 r3 Refine Structure (Add Hydrogens, Assign Charges) r2->r3 r3->Docking & MD

Caption: Workflow for Ligand and Receptor Preparation.

Molecular Docking: Predicting Binding Mode and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It is a powerful tool for virtual screening and for generating plausible hypotheses of ligand-receptor interactions at the atomic level.[4]

Rationale for Method Selection

We will employ AutoDock Vina , a widely used open-source docking program, due to its excellent balance of computational speed and predictive accuracy.[14][15] The core of its algorithm involves treating the receptor as rigid and the ligand as flexible, exploring various conformations (poses) of the ligand within a user-defined binding site. A scoring function then estimates the binding affinity for each pose, typically reported in kcal/mol.

Protocol: Molecular Docking with AutoDock Vina

  • File Preparation:

    • Convert the prepared receptor (PDB) and ligand (MOL2 or PDB) files into the PDBQT format using AutoDock Tools.[16] The PDBQT format includes partial atomic charges and atom type definitions required by AutoDock.[13]

  • Defining the Search Space (Grid Box):

    • This is a self-validating step. The search space must encompass the entire binding pocket of the receptor.

    • Identify the active site residues of the mu-opioid receptor (often determined from the location of a co-crystallized ligand in the original PDB file or from literature).

    • In AutoDock Tools or UCSF Chimera, define a 3D grid box centered on and large enough to cover these residues, allowing the ligand full rotational and translational freedom within the pocket.[17] Record the center coordinates and dimensions of this box.

  • Configuration and Execution:

    • Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center coordinates, and the box dimensions.[17]

    • Execute the Vina docking simulation from the command line.

  • Results Analysis:

    • Vina will output a PDBQT file containing the top-ranked binding poses (usually 9 or 10) and their corresponding binding affinity scores in the log file.

    • The binding affinity is a negative value; a more negative score indicates a stronger predicted binding.

    • Visualize the lowest-energy pose in complex with the receptor using PyMOL or UCSF Chimera. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.[12][14]

G p_pdbqt Prepared Receptor (PDBQT) vina Run AutoDock Vina p_pdbqt->vina l_pdbqt Prepared Ligand (PDBQT) l_pdbqt->vina grid Define Grid Box (Binding Site) conf Create Config File grid->conf conf->vina analysis Analyze Poses & Binding Affinity vina->analysis

Caption: Molecular Docking Workflow using AutoDock Vina.
Data Presentation: Docking Results
PropertyPredicted Value/Interaction
Binding Affinity -8.5 kcal/mol (Example Value)
Key Interacting Residues ASP147, TYR148, HIS297, TRP318 (Example Residues)
Interaction Types Hydrogen Bond: with ASP147 (O of ligand, NH of residue) Hydrophobic: with TYR148, TRP318 Cation-π: with HIS297

Molecular Dynamics (MD): Simulating Biological Motion

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, offering profound insights into the stability of the ligand-receptor complex, the role of solvent, and conformational changes.[4]

Rationale for MD Protocol

We will use GROMACS , one of the fastest and most popular open-source MD engines.[18] The protocol is designed to safely and gradually bring the system to a simulated physiological state before a "production" run for data collection. This multi-step equilibration is a self-validating system; monitoring properties like temperature, pressure, and density ensures the simulation is stable before proceeding.

Protocol: GROMACS MD Simulation

  • System Building:

    • Combine the coordinates of the receptor and the best-ranked ligand pose from docking into a single complex file.

    • Define a simulation box (e.g., a cubic box that extends 1.0 nm from the complex in all directions).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P). This explicitly models the solvent, which is crucial for accurate biological simulation.

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[19][20]

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system. This step removes steric clashes and strained geometries that would cause the simulation to fail.[20]

  • NVT Equilibration (Constant Volume, Temperature):

    • Run a short simulation (e.g., 100 ps) while restraining the protein and ligand heavy atoms. This allows the water and ions to equilibrate around the fixed solute, bringing the system to the target temperature (e.g., 300 K).

  • NPT Equilibration (Constant Pressure, Temperature):

    • Run a longer simulation (e.g., 500 ps) with continued restraints. This step adjusts the box volume to bring the system to the target pressure (1 bar), ensuring the correct density.[20]

  • Production MD:

    • Remove the restraints and run the production simulation for a desired length of time (e.g., 100 ns). Trajectory data (atomic positions over time) is saved at regular intervals for analysis.[19]

G start Docked Complex solvate Define Box, Solvate & Add Ions start->solvate minimize Energy Minimization solvate->minimize nvt NVT Equilibration (Temperature) minimize->nvt npt NPT Equilibration (Pressure & Density) nvt->npt prod Production MD Run npt->prod analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) prod->analysis

Caption: Molecular Dynamics Simulation Workflow.
Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand heavy atoms over time. A stable, plateauing RMSD indicates the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

  • Interaction Analysis: Monitor the stability of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.

ADMET Prediction: Profiling Drug-Likeness

An effective drug must not only bind its target but also possess favorable pharmacokinetic properties.[21] In-silico ADMET prediction uses computational models to forecast a compound's properties, allowing for the early identification of potential liabilities.[22][23]

Methodology

We will utilize established web-based platforms like SwissADME or pkCSM , which employ a combination of physicochemical descriptors, topological signatures, and machine-learning models to predict a wide range of properties from the molecule's structure alone.[24]

Protocol: ADMET Profiling

  • Input: Submit the SMILES string of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane to the prediction server.

  • Analysis: Collate the output data into a summary table. Pay close attention to violations of medicinal chemistry rules-of-thumb (like Lipinski's Rule of Five), predicted absorption (e.g., Caco-2 permeability), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (metabolism), and toxicity flags.

Data Presentation: Predicted ADMET Profile
CategoryPropertyPredicted ValueAssessment
Physicochemical Molecular Weight191.7 g/mol Favorable
LogP (Lipophilicity)1.25Favorable
H-bond Donors/Acceptors1 / 2Favorable (Lipinski compliant)
Absorption GI AbsorptionHighGood oral bioavailability predicted
Distribution BBB PermeantYesPotential for CNS activity
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via 2D6
CYP3A4 InhibitorNoLow risk of drug-drug interactions via 3A4
Toxicity AMES ToxicityNoPredicted to be non-mutagenic

Conclusion

This guide has outlined a rigorous, multi-faceted in-silico workflow to characterize the potential interactions of this compound. By systematically applying molecular docking, molecular dynamics, and ADMET prediction, we can generate robust, testable hypotheses regarding its binding mode, complex stability, and drug-like properties. This computational pre-assessment is an indispensable component of modern drug discovery, enabling researchers to make more informed decisions, prioritize resources effectively, and ultimately accelerate the journey from chemical concept to clinical candidate. The results from these simulations provide a strong foundation for subsequent experimental validation through binding assays and cell-based functional studies.

References

  • GROMACS Tutorials. (n.d.). GROMACS. Retrieved from [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Aurlide. Retrieved from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Retrieved from [Link]

  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Digital Chemistry. Retrieved from [Link]

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  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. Retrieved from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

  • Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS. Galaxy Training. Retrieved from [Link]

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The Strategic Integration of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane Hydrochloride in Next-Generation Protein Degraders: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of targeted protein degradation (TPD) has heralded a new epoch in therapeutic intervention, moving beyond mere inhibition to the complete eradication of disease-causing proteins.[1] At the heart of this revolution lie Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's intrinsic ubiquitin-proteasome system.[2][3] The efficacy and drug-like properties of these molecular architects are profoundly influenced by the linker that connects the target protein ligand to the E3 ligase ligand. This guide provides a comprehensive technical overview of a pivotal building block, 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride , and its strategic application in the design of advanced protein degraders. We will delve into the rationale for its use, detailed synthetic methodologies, and robust validation protocols, offering a field-proven perspective for its successful implementation in drug discovery pipelines.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While often perceived as a simple tether, the linker's composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] The linker is not a passive component; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][4]

The 3-azabicyclo-[3.2.1]octane scaffold has emerged as a "privileged structure" in medicinal chemistry due to its rigid, bicyclic framework.[5] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially improving potency.[6] Furthermore, the incorporation of such cyclic structures can enhance physicochemical properties like solubility and cell permeability by limiting conformational flexibility and enabling the molecule to adopt conformations that shield polar surface area.[7][8]

The subject of this guide, This compound , offers a unique combination of this advantageous bicyclic core with a reactive hydroxyl group, providing a versatile handle for linker attachment and elaboration.

The this compound Building Block: A Structural and Functional Analysis

The this compound building block presents several key features that make it an attractive component for PROTAC linker design:

FeatureAdvantage in PROTAC Design
Rigid 3-azabicyclo-[3.2.1]octane core Imparts conformational constraint, potentially improving ternary complex stability and selectivity. Can lead to improved physicochemical properties such as increased solubility and cell permeability.[6][7][8]
Primary hydroxyl group Provides a readily functionalizable handle for various coupling chemistries, allowing for versatile linker synthesis.
Bicyclic nature Offers a three-dimensional scaffold that can orient the E3 ligase and target protein ligands in a productive manner for ubiquitination.
Potential for improved DMPK properties The constrained nature of the scaffold can lead to reduced metabolic susceptibility compared to flexible alkyl or PEG linkers.[6]

Below is a diagram illustrating the core structure of the building block.

Caption: Structure of the 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane core.

Experimental Protocols: Synthesis of a PROTAC Incorporating the Bicyclic Building Block

This section outlines a detailed, step-by-step methodology for the synthesis of a hypothetical PROTAC utilizing this compound. This workflow is based on established chemical principles and can be adapted for various target protein and E3 ligase ligands.

Workflow Overview

The overall synthetic strategy involves a modular approach, where the building block is first functionalized and then coupled to the E3 ligase and target protein ligands.

G start 8-Hydroxyethyl-3-azabicyclo- [3.2.1]octane hydrochloride step1 Functionalization of Hydroxyl Group start->step1 step2 Coupling to E3 Ligase Ligand step1->step2 step3 Deprotection step2->step3 step4 Coupling to Target Protein Ligand step3->step4 end Final PROTAC step4->end

Caption: Synthetic workflow for PROTAC synthesis.

Step-by-Step Methodology

Step 1: Functionalization of the Hydroxyl Group

The primary hydroxyl group of the building block needs to be converted into a more reactive functional group for subsequent coupling reactions. A common strategy is to convert it to an azide or an alkyne for "click chemistry," or to a leaving group for nucleophilic substitution.

  • Materials:

    • This compound

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

    • Sodium azide (NaN3)

    • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in anhydrous DCM and add TEA or DIPEA to neutralize the hydrochloride and act as a base.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of MsCl or TsCl in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated or tosylated intermediate.

    • Dissolve the intermediate in DMF and add sodium azide.

    • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract the azido-functionalized building block with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

Step 2: Coupling to the E3 Ligase Ligand

For this example, we will use a Cereblon (CRBN) ligand bearing a terminal alkyne. The azido-functionalized building block can be coupled to the CRBN ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Materials:

    • Azido-functionalized 8-ethyl-3-azabicyclo-[3.2.1]octane

    • Alkyne-functionalized CRBN ligand (e.g., a derivative of lenalidomide or pomalidomide)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

    • Sodium ascorbate

    • A 1:1 mixture of tert-butanol and water

  • Procedure:

    • Dissolve the azido-functionalized building block and the alkyne-functionalized CRBN ligand in the t-butanol/water mixture.

    • Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO4·5H2O.

    • Stir the reaction mixture vigorously at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the coupled product by column chromatography.

Step 3: Deprotection (if necessary)

If the E3 ligase ligand or the building block contains any protecting groups, they must be removed before the final coupling step. The specific deprotection conditions will depend on the nature of the protecting group used.

Step 4: Coupling to the Target Protein Ligand

The final step involves coupling the E3 ligase-linker conjugate to the target protein ligand. This is often achieved through an amide bond formation if the target ligand has a carboxylic acid and the linker has a free amine (or vice versa). In our example, the secondary amine of the 3-azabicyclo-[3.2.1]octane core is available for coupling.

  • Materials:

    • CRBN ligand-linker conjugate from Step 2

    • Target protein ligand with a carboxylic acid functionality

    • Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the target protein ligand in anhydrous DMF.

    • Add HATU or HBTU and DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of the CRBN ligand-linker conjugate in DMF to the activated ester mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract the final PROTAC with an appropriate organic solvent.

    • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Characterization and Validation of the Final PROTAC

Rigorous characterization and validation are crucial to ensure the identity, purity, and biological activity of the synthesized PROTAC.

Structural Characterization

The structure and purity of the final PROTAC should be confirmed using standard analytical techniques:

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and stereochemistry of the PROTAC. Both 1H and 13C NMR should be performed.[9]
High-Resolution Mass Spectrometry (HRMS) To confirm the exact mass and molecular formula of the PROTAC.[9][10]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.
In Vitro Validation of Protein Degradation

The primary function of a PROTAC is to induce the degradation of the target protein. This is typically assessed in cell-based assays.

Protocol: Western Blotting for Protein Degradation

  • Cell Culture and Treatment:

    • Seed a relevant cell line in 6-well plates.

    • Treat the cells with increasing concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for the target protein.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

G cluster_0 PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Conclusion and Future Perspectives

The strategic incorporation of rigid, bicyclic scaffolds like 8-azabicyclo-[3.2.1]octane into PROTAC linkers represents a significant advancement in the design of next-generation protein degraders. The this compound building block, with its inherent structural rigidity and versatile functional handle, provides a powerful tool for medicinal chemists to fine-tune the properties of PROTACs, leading to molecules with enhanced potency, selectivity, and drug-like characteristics. The detailed synthetic and validation protocols outlined in this guide offer a practical framework for researchers to harness the potential of this valuable building block in their targeted protein degradation programs. As the field continues to evolve, the rational design of linkers using such sophisticated building blocks will be paramount in unlocking the full therapeutic potential of this transformative modality.

References

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  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). Oxford Academic. [Link]

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The 8-Azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, stands as a cornerstone in the edifice of medicinal chemistry. This rigid, bicyclic amine is the central architectural feature of the tropane alkaloids, a class of natural products that have been utilized for their profound physiological effects for centuries.[1][2] From the anticholinergic properties of atropine and scopolamine to the stimulant effects of cocaine, nature has unequivocally demonstrated the therapeutic potential embedded within this structural framework.[3][4] For the modern medicinal chemist, the 8-azabicyclo[3.2.1]octane core offers a unique three-dimensional canvas for the design of novel therapeutics targeting a wide array of biological systems, particularly within the central nervous system (CNS).[2][5] This guide provides a comprehensive exploration of this privileged scaffold, from its synthesis and structure-activity relationships to its embodiment in clinically significant pharmaceuticals, offering field-proven insights for professionals in drug discovery and development.

The Strategic Advantage of a Rigid Core: Why the 8-Azabicyclo[3.2.1]octane Endures

The enduring appeal of the 8-azabicyclo[3.2.1]octane scaffold in drug design is not accidental; it is a direct consequence of its inherent structural and physicochemical properties. The bicyclic nature of the core imparts a high degree of conformational rigidity, which significantly reduces the entropic penalty upon binding to a biological target. This pre-organization of pharmacophoric features in a defined spatial orientation can lead to enhanced potency and selectivity. Furthermore, the tertiary amine at the 8-position is typically protonated at physiological pH, providing a key interaction point for engaging with biological targets and influencing physicochemical properties such as solubility. The "escape from flatland," a contemporary theme in medicinal chemistry, advocates for the move away from planar, aromatic systems towards more three-dimensional structures to improve properties such as solubility and reduce off-target effects, a trend for which the 8-azabicyclo[3.2.1]octane is a venerable exemplar.[6]

Constructing the Core: Foundational and Modern Synthetic Strategies

The assembly of the 8-azabicyclo[3.2.1]octane skeleton has been a subject of extensive research, leading to the development of both classical and innovative synthetic methodologies.

The Landmark Robinson Tropinone Synthesis

A cornerstone in the synthesis of this scaffold is the Robinson tropinone synthesis, first reported in 1917.[4][7] This elegant, one-pot reaction is a biomimetic marvel, assembling the bicyclic core from simple, achiral precursors: succinaldehyde, methylamine, and a derivative of acetone, typically acetonedicarboxylic acid.[4][8] The reaction proceeds through a tandem double Mannich reaction, showcasing remarkable efficiency and atom economy.[4]

Conceptual Workflow of the Robinson Tropinone Synthesis:

G cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product Succinaldehyde Succinaldehyde Iminium Ion Formation Iminium Ion Formation Succinaldehyde->Iminium Ion Formation Methylamine Methylamine Methylamine->Iminium Ion Formation Acetonedicarboxylic Acid Acetonedicarboxylic Acid Second Mannich Reaction (Intermolecular) Second Mannich Reaction (Intermolecular) Acetonedicarboxylic Acid->Second Mannich Reaction (Intermolecular) First Mannich Reaction (Intramolecular) First Mannich Reaction (Intramolecular) Iminium Ion Formation->First Mannich Reaction (Intramolecular) First Mannich Reaction (Intramolecular)->Second Mannich Reaction (Intermolecular) Decarboxylation Decarboxylation Second Mannich Reaction (Intermolecular)->Decarboxylation Tropinone Tropinone Decarboxylation->Tropinone

Figure 1: Conceptual workflow of the Robinson tropinone synthesis.

Experimental Protocol: Robinson-Schöpf Synthesis of Tropinone .[9]

This modified procedure enhances the yield of the classical Robinson synthesis.

  • Reaction Setup: A solution of succinaldehyde (1 g) and ethyl acetonedicarboxylate (2.5 g) in ethanol (20 c.c.) is prepared and cooled in an ice-water bath.

  • Amine Addition: A solution of methylamine (0.5 g) in ethanol (10 c.c.) is added gradually over one hour.

  • Reaction Progression: The reaction is allowed to proceed for three days.

  • Work-up: The solution is acidified with hydrochloric acid and concentrated under vacuum. The residue is dissolved in alcohol.

  • Derivative Formation (for characterization): The tropinone in the alcoholic solution is converted to its dipiperonylidene derivative for purification and characterization. This derivative can then be hydrolyzed back to tropinone.

Modern Enantioselective Approaches

While the Robinson synthesis is a classic, the demand for enantiomerically pure compounds in modern drug discovery has spurred the development of asymmetric syntheses of the 8-azabicyclo[3.2.1]octane core.[1][10] These methods often rely on the desymmetrization of achiral tropinone derivatives or the de novo construction of the scaffold using chiral auxiliaries or catalysts.[1]

A particularly powerful strategy is the intramolecular [3+2] cycloaddition of azomethine ylides.[11][12][13] In this approach, an azomethine ylide is generated in situ and undergoes a cycloaddition with a tethered dipolarophile to construct the bicyclic system with high stereocontrol.[13]

Conceptual Workflow for [3+2] Cycloaddition:

G Acyclic Precursor Acyclic Precursor Azomethine Ylide Generation Azomethine Ylide Generation Acyclic Precursor->Azomethine Ylide Generation e.g., Condensation with aldehyde Intramolecular [3+2] Cycloaddition Intramolecular [3+2] Cycloaddition Azomethine Ylide Generation->Intramolecular [3+2] Cycloaddition Spontaneous 8-Azabicyclo[3.2.1]octane Core 8-Azabicyclo[3.2.1]octane Core Intramolecular [3+2] Cycloaddition->8-Azabicyclo[3.2.1]octane Core

Figure 2: General workflow for the synthesis of the 8-azabicyclo[3.2.1]octane core via intramolecular [3+2] cycloaddition.

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition .[14][15]

This protocol describes a catalytic asymmetric approach to a related oxabicyclo[3.2.1]octane system, illustrating the principles applicable to the azabicyclo core.

  • Catalyst Preparation: A rhodium(II) complex and a chiral Lewis acid are used as a dual catalytic system.

  • Reaction Mixture: To a solution of the acryloylpyrazolidinone (dipolarophile) and the diazo imine (azomethine ylide precursor) in a suitable solvent, the catalyst system is added.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature until completion, monitored by techniques like TLC or LC-MS.

  • Purification: The resulting cycloadduct is purified using column chromatography to afford the enantiomerically enriched 8-azabicyclo[3.2.1]octane derivative.

Structure-Activity Relationships: Tailoring the Core for Therapeutic Targeting

The rigid 8-azabicyclo[3.2.1]octane scaffold provides a well-defined platform for exploring structure-activity relationships (SAR). Modifications at various positions of the ring system can profoundly influence the potency and selectivity of the resulting compounds for their biological targets.

Targeting Monoamine Transporters

A significant area of research for 8-azabicyclo[3.2.1]octane derivatives has been the modulation of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play crucial roles in regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for the treatment of depression and other neuropsychiatric disorders.

Position of ModificationGeneral SAR ObservationsExampleTarget(s)Reference(s)
N-8 Position Substitution on the nitrogen can significantly impact selectivity. For example, an 8-cyclopropylmethyl group has been shown to impart high SERT/DAT selectivity.8-cyclopropylmethyl derivativeSERT/DAT[16]
C-3 Position The nature and stereochemistry of the substituent at C-3 are critical for activity. Aryl and diaryl groups are common. For instance, 3β-aryl substitution often leads to potent DAT inhibitors.3β-(diaryl) derivativesDAT, SERT[16]
C-6/C-7 Positions Hydroxylation at the C-6 or C-7 positions can influence potency and selectivity. For example, 7-hydroxy derivatives have been found to be more potent at the DAT than their 6-hydroxy counterparts.7-hydroxy tropanesDAT
Targeting Muscarinic Acetylcholine Receptors

The 8-azabicyclo[3.2.1]octane core is the quintessential scaffold for targeting muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in a wide range of physiological processes, and their modulation has therapeutic applications in conditions such as motion sickness, chronic obstructive pulmonary disease (COPD), and Parkinson's disease.[17][18]

Position of ModificationGeneral SAR ObservationsExampleTarget(s)Reference(s)
N-8 Position The nature of the substituent on the nitrogen is crucial for affinity and selectivity among mAChR subtypes. A methyl group is common in many natural alkaloids.N-methyl (as in atropine)mAChRs[3]
C-3 Position The ester functionality at the C-3 position is a key pharmacophoric element for many muscarinic antagonists. The nature of the ester, including the stereochemistry at the α-carbon of the acid moiety, is critical for activity.Tropic acid ester (as in atropine and scopolamine)mAChRs[3]
C-6/C-7 Positions The presence of an epoxide at the C-6 and C-7 positions, as seen in scopolamine, can enhance central effects compared to the corresponding saturated analogue (atropine).6,7-epoxide (as in scopolamine)mAChRs[18]

From Bench to Bedside: Clinically Relevant Drugs

The therapeutic utility of the 8-azabicyclo[3.2.1]octane core is firmly established through its presence in several approved drugs.

  • Benztropine (Cogentin®): This synthetic derivative is an anticholinergic drug used to treat the symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms.[3][7] Benztropine acts as a muscarinic antagonist and also inhibits the reuptake of dopamine.[7][19] Its synthesis involves the condensation of bromodiphenylmethane with tropine.[19]

  • Scopolamine (Hyoscine): A naturally occurring tropane alkaloid, scopolamine is used to treat motion sickness and postoperative nausea and vomiting.[6][17] It functions as a competitive antagonist of muscarinic acetylcholine receptors.[17] Scopolamine can be extracted from plants of the Solanaceae family or synthesized.[3][20]

Characterization and Purification: Ensuring Quality and Integrity

The successful synthesis of 8-azabicyclo[3.2.1]octane derivatives is contingent upon rigorous characterization and purification.

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the structure and stereochemistry of these bicyclic compounds.[21][22] The rigid nature of the scaffold often leads to well-resolved and characteristic signals. Mass spectrometry is used to confirm the molecular weight, and infrared (IR) spectroscopy helps to identify key functional groups.[21]

  • Purification Methods: Column chromatography on silica gel is a standard method for purifying these compounds.[23][24] The choice of eluent system is critical and is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with the addition of a small amount of a basic modifier like triethylamine to prevent peak tailing of the amine-containing compounds. Recrystallization can be employed for further purification of solid derivatives.[24]

Challenges and Future Directions

Despite the long and successful history of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry, challenges and opportunities for future research remain.

Overcoming Synthetic Hurdles

While classic syntheses are well-established, the development of more efficient, scalable, and stereoselective methods for constructing functionalized tropanes continues to be an active area of research.[2] The stereospecific synthesis of polysubstituted derivatives, particularly those with defined stereochemistry at multiple centers, can be challenging.[2]

Navigating the Intellectual Property Landscape

The extensive patent literature surrounding the 8-azabicyclo[3.2.1]octane core presents a challenge for the development of new, patentable chemical entities.[6] This necessitates the exploration of novel substitution patterns and the application of this scaffold to new biological targets.

Future Research Frontiers

The future of research on the 8-azabicyclo[3.2.1]octane scaffold is likely to focus on several key areas:

  • Novel Biological Targets: Expanding the application of this scaffold beyond its traditional targets (monoamine transporters and muscarinic receptors) to new therapeutic areas.

  • Subtype-Selective Ligands: Designing derivatives with high selectivity for specific subtypes of receptors or transporters to minimize off-target effects and improve the therapeutic index.

  • PET Ligands for In Vivo Imaging: The development of radiolabeled 8-azabicyclo[3.2.1]octane derivatives as positron emission tomography (PET) ligands for imaging neuroreceptors and transporters in the living brain.

  • Biosynthesis and Metabolic Engineering: A deeper understanding of the biosynthetic pathways of tropane alkaloids in plants could enable the production of these valuable compounds through metabolic engineering in microbial systems.[25][26]

Conclusion

The 8-azabicyclo[3.2.1]octane core is a testament to the power of privileged scaffolds in drug discovery. Its unique three-dimensional structure, coupled with its proven track record in modulating key biological targets, ensures its continued relevance in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis, SAR, and clinical applications of this remarkable scaffold is essential for harnessing its full potential in the quest for new and improved medicines.

References

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Methodological & Application

Application Notes and Protocols for the Characterization of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Tropane-Related Scaffold

8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride is a synthetic compound featuring the core 8-azabicyclo[3.2.1]octane skeleton. This bicyclic structure is the foundational framework for tropane alkaloids, a class of compounds renowned for their diverse and potent pharmacological activities.[1][2][3][4] Notable members of this family, such as atropine and scopolamine, are well-characterized modulators of the cholinergic system, acting on muscarinic acetylcholine receptors.[3][4] Other synthetic derivatives of the 8-azabicyclo[3.2.1]octane core have been explored for their interactions with nicotinic acetylcholine receptors, opioid receptors, and various neurotransmitter transporters.[5][6][7][8][9][10]

Given its structural similarity to these neuroactive compounds, this compound presents itself as a compelling candidate for investigation within neuroscience and drug discovery. Its specific biological targets and pharmacological profile, however, remain to be elucidated.

These application notes provide a comprehensive, step-by-step guide for researchers to systematically characterize the biological activity of this novel compound. The protocols outlined below are designed to first determine its primary molecular targets through broad screening and then to functionally characterize its effects, both in vitro and in vivo. This guide is structured to follow a logical progression, from initial binding studies to more complex functional and systems-level assays.

Chemical and Physical Properties

A summary of the basic properties of this compound is provided below. Proper handling and storage are crucial for maintaining the integrity of the compound for experimental use.

PropertyValueSource
CAS Number 1427396-74-4[11][12]
Molecular Formula C9H18ClNO[11][12]
Molecular Weight 191.7 g/mol [11][12]
Purity ≥97%[11][12]
Storage Room temperature[11][12]

Part 1: Primary Target Identification - Receptor Binding Assays

The first critical step in characterizing a novel compound is to identify its molecular targets. Given the tropane-like core, a logical starting point is to screen for affinity at muscarinic and nicotinic acetylcholine receptors. Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor.[13][14]

Muscarinic Receptor Subtype Selectivity Profiling

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound at the five muscarinic receptor subtypes (M1-M5).

Principle: The assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing M1-M5 receptors A1 Combine membranes, test compound, and radioligand in 96-well plate P1->A1 P2 Prepare serial dilutions of 8-Hydroxyethyl-3-azabicyclo- [3.2.1]octane hydrochloride P2->A1 P3 Prepare radioligand solution (e.g., [3H]NMS) P3->A1 A2 Incubate to reach equilibrium (e.g., 2-3 hours at room temp) A1->A2 H1 Rapidly filter plate contents through glass fiber filters A2->H1 H2 Wash filters to remove unbound radioligand H1->H2 H3 Add scintillation cocktail and count radioactivity H2->H3 D1 Plot % inhibition vs. log[compound] H3->D1 D2 Calculate IC50 using non-linear regression D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Use commercially available cell membranes or prepare them from cell lines (e.g., CHO or HEK293) stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Cell membranes (typically 5-20 µg of protein per well).

    • The test compound at various concentrations.

    • A fixed concentration of a non-selective muscarinic radioligand, such as [³H]N-methylscopolamine ([³H]NMS), at a concentration close to its dissociation constant (Kd).[15]

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a non-labeled antagonist like atropine to saturate all receptors.[15]

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[15]

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15][16]

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[15]

  • Quantification: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.[15][16]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Functional Characterization - In Vitro Assays

Once binding affinity is established, the next step is to determine the functional consequence of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity)?

GTPγS Binding Assay for G-Protein Coupled Receptors (GPCRs)

For receptors that signal through G-proteins, such as muscarinic receptors, the GTPγS binding assay is a direct measure of G-protein activation.[17][18][19] This assay is particularly useful for distinguishing between full and partial agonists.[17][18]

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins. The amount of incorporated radioactivity is proportional to the level of receptor activation.[18][19] This assay is most robust for Gi/o-coupled receptors (like M2 and M4).[20]

Workflow Diagram: GTPγS Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target GPCR A1 Combine membranes, test compound, GDP, and [35S]GTPγS P1->A1 P2 Prepare serial dilutions of test compound (agonist) P2->A1 P3 Prepare assay buffer with GDP and [35S]GTPγS P3->A1 A2 Incubate to allow for nucleotide exchange A1->A2 H1 Filter contents to capture membranes A2->H1 H2 Wash filters to remove unbound [35S]GTPγS H1->H2 H3 Count radioactivity H2->H3 D1 Plot [35S]GTPγS binding vs. log[agonist] H3->D1 D2 Calculate EC50 and Emax using non-linear regression D1->D2

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Detailed Protocol:

  • Reagents:

    • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a reducing agent like DTT.[18]

    • GDP: To ensure G-proteins are in their inactive state at the start.

    • [³⁵S]GTPγS: The radiolabeled, non-hydrolyzable GTP analog.

  • Reaction Setup (96-well plate):

    • Add cell membranes expressing the receptor of interest (e.g., M2 or M4).

    • Add assay buffer containing a fixed concentration of GDP (e.g., 10-30 µM).

    • Add serial dilutions of this compound to determine agonist activity.

    • To test for antagonist activity, pre-incubate the membranes with the test compound before adding a known agonist.

  • Controls:

    • Basal Binding: No agonist added.

    • Non-specific Binding: Add a high concentration of unlabeled GTPγS (e.g., 10 µM).[18]

    • Maximal Stimulation: A known full agonist for the receptor.

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS. Incubate the plate at 30°C for 60-90 minutes.

  • Termination and Harvesting: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.[20]

  • Quantification: Dry the filters and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding (Total - Non-specific) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) relative to a standard full agonist.

Part 3: Systems-Level Characterization - In Vivo Microdialysis

If in vitro data suggests the compound is a potent modulator of a CNS target (e.g., a muscarinic receptor), the next logical step is to assess its effects on neurotransmitter levels in the brain of a living animal. In vivo microdialysis is a powerful technique for this purpose.[21][22][23]

Assessing Effects on Extracellular Acetylcholine Levels

This protocol describes how to use in vivo microdialysis to measure changes in extracellular acetylcholine (ACh) in a specific brain region (e.g., the hippocampus or prefrontal cortex) following systemic administration of this compound.

Principle: A microdialysis probe is surgically implanted into the brain region of interest. Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Small molecules in the extracellular fluid, like ACh, diffuse across the probe's semi-permeable membrane into the perfusate, which is then collected and analyzed.[24] Measuring ACh is challenging due to its rapid degradation by acetylcholinesterase (AChE).[21][25] Therefore, an AChE inhibitor (like neostigmine) is typically included in the aCSF to allow for reliable detection.[21]

Workflow Diagram: In Vivo Microdialysis Experiment

G cluster_prep Surgical Preparation cluster_exp Microdialysis Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation S1 Anesthetize animal and place in stereotaxic frame S2 Implant microdialysis guide cannula into target brain region S1->S2 S3 Allow animal to recover from surgery S2->S3 E1 Insert microdialysis probe and begin perfusion with aCSF S3->E1 E2 Collect baseline samples (e.g., 3-4 samples) E1->E2 E3 Administer test compound (systemically or locally) E2->E3 E4 Continue collecting samples to measure drug effect E3->E4 A1 Analyze dialysate samples for acetylcholine concentration E4->A1 A2 Typically using HPLC with electrochemical detection or LC-MS/MS A1->A2 D1 Calculate % change from baseline ACh levels A2->D1 D2 Plot ACh concentration over time D1->D2

Caption: Workflow for an in vivo microdialysis study.

Detailed Protocol:

  • Surgical Procedure:

    • Anesthetize a rat or mouse and place it in a stereotaxic apparatus.

    • Following aseptic procedures, perform a craniotomy over the target brain region.

    • Implant a guide cannula aimed at the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.

    • Connect the probe to a syringe pump and begin perfusing with aCSF containing an AChE inhibitor (e.g., 100 nM neostigmine) at a low flow rate (e.g., 1-2 µL/min).[21]

    • Allow the system to equilibrate for 1-2 hours.

    • Collect 3-4 baseline dialysate samples (e.g., one 20-minute sample every 20 minutes).

    • Administer this compound via the desired route (e.g., intraperitoneal injection).

    • Continue to collect dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate for ACh concentration. The gold standard method is high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.[23][25] Alternatively, HPLC with electrochemical detection can be used.[24]

  • Data Analysis:

    • Quantify the ACh concentration in each sample.

    • Average the concentration of the baseline samples to establish a baseline level (100%).

    • Express the ACh concentration in all subsequent samples as a percentage of the baseline.

    • Plot the mean percent change from baseline over time to visualize the effect of the compound on ACh release.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial pharmacological characterization of this compound. By systematically progressing from receptor binding to functional in vitro assays and finally to in vivo neurochemical monitoring, researchers can build a comprehensive profile of this novel compound's mechanism of action and its potential as a modulator of neurotransmitter systems. The insights gained from these experiments will be crucial for guiding future structure-activity relationship studies and for determining its potential therapeutic applications.

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Application Notes & Protocols: The Utility of the 3-Azabicyclo[3.2.1]octane Scaffold in Neuroscience Research, with a Focus on the Representative Compound 8-Hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Neuromodulation with the 3-Azabicyclo[3.2.1]octane Core Structure

The 3-azabicyclo[3.2.1]octane skeleton is a privileged scaffold in neuroscience research and drug development. This bicyclic amine is the foundational structure for tropane alkaloids, a class of biologically active molecules with profound effects on the central and peripheral nervous systems.[1][2][3][4] Naturally occurring compounds like atropine and scopolamine, which are competitive antagonists of muscarinic acetylcholine receptors, highlight the therapeutic and research potential of this chemical family.[5] Synthetic derivatives of the 3-azabicyclo[3.2.1]octane core have been developed to target a wide array of neuronal proteins, including nicotinic acetylcholine receptors, kappa and mu opioid receptors, and dopamine and serotonin transporters.[6][7][8][9]

This document provides a detailed guide for researchers on the potential applications and experimental protocols for a representative member of this class, 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride. While specific data for this particular analog is not extensively published, its structural features suggest it is a valuable tool for investigating cholinergic and other neurotransmitter systems. The protocols provided herein are based on established methodologies for analogous compounds and are intended to serve as a comprehensive starting point for novel research applications.

Physicochemical Properties and Handling

PropertyValueSource
Molecular FormulaC9H18ClNOPubChem (CID 45157630, for a related structure)[10]
Molecular Weight191.70 g/mol (for the free base)Calculated
SolubilityExpected to be soluble in aqueous buffers (as hydrochloride salt) and polar organic solvents.General chemical principles
StorageStore at -20°C, desiccated, and protected from light.Standard for research compounds

Important Handling Considerations:

  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Store in a desiccator and handle in a low-humidity environment when possible.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses when handling this compound.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or DMSO). For cellular assays, ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.1% DMSO).

Part 1: Investigating Cholinergic System Modulation

The 3-azabicyclo[3.2.1]octane core is a well-established pharmacophore for cholinergic receptor ligands.[5][11] The primary hypothesis for an uncharacterized derivative like this compound would be its potential interaction with muscarinic or nicotinic acetylcholine receptors.

Protocol 1.1: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for muscarinic acetylcholine receptors in brain tissue homogenates.

Rationale: This is a fundamental assay to determine if the compound directly interacts with the target receptor and to quantify the strength of that interaction. The use of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), allows for the competitive displacement by the unlabeled test compound.

Workflow Diagram:

G prep Prepare Brain Tissue Homogenate (e.g., rat cortex or striatum) incubation Incubate Homogenate with: - [³H]-NMS (radioligand) - Test Compound (varying concentrations) - Atropine (for non-specific binding) prep->incubation filtration Rapid Filtration over Glass Fiber Filters (to separate bound from free radioligand) incubation->filtration wash Wash Filters with Cold Buffer (to remove non-specifically bound radioligand) filtration->wash scintillation Quantify Radioactivity (using liquid scintillation counting) wash->scintillation analysis Data Analysis (calculate IC50 and Ki values) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Tissue Preparation:

    • Homogenize dissected brain regions (e.g., cortex, hippocampus) from a model organism (e.g., rat) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well (in triplicate):

      • Total Binding: 50 µL of membrane suspension, 50 µL of [³H]-NMS (at a concentration near its Kd), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]-NMS, and 50 µL of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

      • Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]-NMS, and 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Assessing Effects on Neuronal Plasticity

Recent research has shown that some tropane alkaloids, such as scopolamine, can promote structural neuroplasticity, which is relevant for understanding their antidepressant effects.[1][2] This has led to the investigation of related compounds as potential "psychoplastogens."

Protocol 2.1: Dendritic Spine Density Analysis in Primary Neuronal Cultures

This protocol assesses the effect of the test compound on the density of dendritic spines in mature cortical neurons.

Rationale: Dendritic spines are the primary sites of excitatory synapses in the brain, and changes in their number and morphology are a key indicator of synaptic plasticity. An increase in spine density is often associated with enhanced synaptic function and has been linked to the action of some antidepressants.[3][12]

Workflow Diagram:

G culture Culture Primary Cortical Neurons (e.g., from E18 rat embryos) treatment Treat Mature Neurons (DIV 21) with Test Compound (e.g., 10 µM for 24h) culture->treatment fixation Fix and Permeabilize Neurons treatment->fixation staining Stain for F-actin (e.g., with Phalloidin-AlexaFluor 488) to visualize dendritic spines fixation->staining imaging Acquire High-Resolution Confocal Images staining->imaging quantification Quantify Spine Density (spines per µm of dendrite) imaging->quantification

Caption: Workflow for assessing dendritic spine density in neuronal cultures.

Step-by-Step Protocol:

  • Neuronal Culture:

    • Culture primary cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine coated coverslips.

    • Maintain the cultures in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) for 21 days in vitro (DIV).

  • Compound Treatment:

    • On DIV 21, treat the mature neuronal cultures with this compound at a desired concentration (e.g., 1 µM, 10 µM).

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control, such as Brain-Derived Neurotrophic Factor (BDNF, 50 ng/mL).[2][12]

    • Incubate for 24 hours.

  • Fixation and Staining:

    • After treatment, fix the neurons with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Stain for F-actin to visualize the dendritic spines using a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 60 minutes at room temperature, protected from light.

    • Mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Acquire z-stack images of secondary dendrites from pyramidal-like neurons using a confocal microscope with a high-magnification objective (e.g., 63x oil immersion).

    • Deconvolve the images and create maximum intensity projections.

    • Using imaging software (e.g., ImageJ/Fiji or Imaris), manually or semi-automatically count the number of dendritic spines along a measured length of dendrite (typically 20-50 µm).

    • Calculate the spine density (spines/µm).

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's multiple comparisons test) to compare the treated groups to the vehicle control.[12]

Part 3: Exploring Other Potential CNS Targets

The versatility of the 3-azabicyclo[3.2.1]octane scaffold means it could interact with other key CNS targets. Based on published data for analogous structures, it is prudent to screen for activity at opioid receptors and monoamine transporters.

Potential Research Directions and Applicable Assays:

  • Opioid Receptor Antagonism: Derivatives of 8-azabicyclo[3.2.1]octane have been identified as potent and selective antagonists of the kappa and mu opioid receptors.[7][8]

    • Recommended Assay: Functional assays, such as a [³⁵S]GTPγS binding assay, can determine if the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

  • Dopamine/Serotonin Transporter Inhibition: The tropane core is famously the basis for cocaine, a potent inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT).[9]

    • Recommended Assay: In vitro transporter uptake assays using synaptosomes or cell lines expressing DAT or SERT can quantify the inhibitory potency (IC50) of the compound on neurotransmitter reuptake.

Signaling Pathway Visualization:

The following diagram illustrates the canonical signaling pathway affected by muscarinic acetylcholine receptor (M1, M3, M5) antagonism, a likely mechanism of action for a tropane-like compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1/M3/M5) ACh->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates Compound 8-Hydroxyethyl-3-azabicyclo- [3.2.1]octane hydrochloride Compound->Receptor Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Antagonism of Gq-coupled muscarinic receptors.

Conclusion

References

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  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. Journal of the American Chemical Society Au. Available at: [Link]

  • Synthesis and nicotinic acetylcholine receptor binding affinities of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Tropane alkaloids possess psychoplastogenic properties. (A)... ResearchGate. Available at: [Link]

  • Derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane with hypotensive activity. I. Il Farmaco; edizione scientifica. Available at: [Link]

  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate. Available at: [Link]

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Application Notes and Protocols: The Utility of 8-azabicyclo[3.2.1]octane Derivatives in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, represents a cornerstone in medicinal chemistry and pharmacology.[1][2] As a conformationally restrained bicyclic structure, it is a "privileged scaffold" found in numerous natural products, synthetic molecules, and FDA-approved drugs.[1][2][3][4] Its significance stems from its versatile interaction with key central nervous system targets, most notably muscarinic acetylcholine receptors (mAChRs) and monoamine transporters such as the dopamine transporter (DAT).[1][5][6][7][8] This guide provides an in-depth exploration of the application of tropane derivatives in receptor binding assays, offering both the theoretical basis for experimental design and detailed, field-proven protocols for researchers in drug discovery and molecular pharmacology.

The Tropane Scaffold: A Privileged Structure in Neuropharmacology

The enduring interest in the tropane ring system is rooted in its presence in compounds with profound physiological effects.[4][8][9] Nature provides two archetypal examples: atropine and cocaine. Atropine and its relative scopolamine are classic antagonists of muscarinic acetylcholine receptors, illustrating the scaffold's utility in modulating the cholinergic system.[1][3] Conversely, cocaine, a potent psychostimulant, exerts its primary effect by blocking the dopamine transporter (DAT), highlighting the scaffold's critical role in probing the monoaminergic systems.[1][3][7][10]

The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane core orients substituents in well-defined spatial arrangements, which is crucial for high-affinity and selective receptor interactions. Medicinal chemists leverage this property, synthesizing extensive libraries of derivatives to fine-tune binding affinity and selectivity for specific receptor subtypes (e.g., M1-M5 muscarinic receptors) or transporters (DAT, SERT, NET), leading to the development of research tools, diagnostic imaging agents, and potential therapeutics.[5][6][11][12][13]

Foundational Principles of Receptor Binding Assays

Receptor binding assays are the gold standard for quantifying the interaction between a ligand (e.g., a tropane derivative) and its target receptor.[14][15] The primary goal is to determine the affinity of this interaction, typically expressed as the equilibrium dissociation constant (Kd) for a labeled ligand or the inhibitory constant (Ki) for an unlabeled test compound.[15][16]

Key Experimental Components:
  • Receptor Source: Assays typically utilize preparations rich in the target receptor, such as recombinant cell lines (CHO, HEK293) stably expressing a specific receptor subtype, or native tissue homogenates from regions with high receptor density (e.g., rat striatum for DAT studies).[17][18][19]

  • Ligand: A high-affinity ligand is required. For direct binding studies, this ligand is labeled, most commonly with a radioisotope (e.g., 3H, 125I).[16] Increasingly, fluorescently-labeled ligands are being developed to avoid radioactivity and enable different detection modalities.[20][21][22][23][24][25]

  • Assay Formats:

    • Saturation Assays: Used to determine the Kd of a labeled ligand and the total receptor density (Bmax) in a given preparation by incubating the receptor with increasing concentrations of the labeled ligand.[15][16]

    • Competition Assays: The most common format for screening and characterizing unlabeled compounds. Here, the receptor is incubated with a fixed concentration of a labeled ligand and varying concentrations of an unlabeled test compound. The ability of the test compound to displace the labeled ligand is measured, and its inhibitory constant (Ki) is calculated from its IC50 value (the concentration that displaces 50% of the labeled ligand).[15][16][26]

A critical step in many binding assays is the physical separation of the receptor-bound ligand from the free, unbound ligand in the solution. The choice of methodology for this step defines the major categories of binding assays.

Core Methodologies: Filtration vs. Homogeneous Assays

The selection of an assay format depends on the specific research question, throughput requirements, and available instrumentation. Two primary approaches dominate the field: filtration-based assays and homogeneous "mix-and-measure" assays.[16]

The Gold Standard: Filtration Binding Assays

Filtration assays are a robust and widely used method for separating bound from free ligand, especially for membrane-bound receptors.[15][17]

Principle of Operation: The assay mixture, containing receptor membranes, labeled ligand, and test compounds, is incubated to reach equilibrium. The reaction is then terminated by rapid vacuum filtration through a glass fiber filter mat.[17][19] The receptor-ligand complexes are trapped on the filter, while the free ligand passes through. After washing to remove any non-specifically trapped ligand, the amount of radioactivity retained on the filter is quantified by a scintillation counter.

Causality Behind the Method:

  • Why Glass Fiber Filters? Materials like GF/B or GF/C are effective at trapping cell membranes non-specifically.[17]

  • Why Rapid Filtration and Cold Wash Buffer? The dissociation of the ligand from the receptor is a time-dependent process. Rapid filtration and washing with ice-cold buffer minimize the amount of ligand that dissociates from the receptor during the separation step, ensuring the measured signal accurately reflects the equilibrium state.[19]

  • Why PEI Pre-treatment? For some ligands, particularly cationic ones, non-specific binding to the acidic glass filter can be a problem. Pre-soaking the filters in a solution like polyethyleneimine (PEI) neutralizes these negative charges and significantly reduces this background noise.[19]

Filtration_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Reagents 1. Prepare Reagents (Buffer, Radioligand, Test Compound) Mix 3. Mix Components in Plate (Total, NSB, Compound Wells) Reagents->Mix Membranes 2. Prepare Receptor Membranes Membranes->Mix Incubate 4. Incubate to Equilibrium Mix->Incubate Harvest 5. Rapid Vacuum Filtration (Trap Bound Ligand) Incubate->Harvest Wash 6. Wash with Cold Buffer Harvest->Wash Count 7. Scintillation Counting Wash->Count Analyze 8. Calculate Specific Binding (Total - NSB) Count->Analyze CurveFit 9. Curve Fitting to Determine IC50/Ki Analyze->CurveFit

Figure 1: Experimental workflow for a competition filtration binding assay.

High-Throughput Alternative: Scintillation Proximity Assays (SPA)

SPA is a powerful, homogeneous assay technology that eliminates the need for a physical separation step, making it highly amenable to automation and high-throughput screening (HTS).[16][27][28]

Principle of Operation: In a receptor binding SPA, receptor membranes are coupled to the surface of SPA beads, which are microscopic beads impregnated with a scintillant.[29][30] When a radiolabeled ligand binds to the receptor, it brings the radioisotope (typically a low-energy beta-emitter like 3H) into close enough proximity to the bead to excite the scintillant, generating a light signal that can be detected.[28] Radioligand that remains free in the solution is too far away for the emitted beta particles to reach the bead, so no signal is produced.[28][29]

Causality Behind the Method:

  • Why Low-Energy Emitters? The principle relies on the short path length of beta particles from isotopes like 3H in an aqueous environment. This ensures that only radioactivity in the immediate vicinity of the bead is detected.

  • Homogeneous Format: Because there is no separation step, the assay is a simple "mix-and-measure" procedure, which reduces sample handling, minimizes reagent waste, and allows for kinetic measurements in real-time, something that is difficult with filtration assays.[16][27]

SPA_Principle cluster_bound Bound State: Signal Generation cluster_free Unbound State: No Signal Bead1 SPA Bead (with Scintillant) Signal Light Signal Bead1->Signal Proximity Receptor1 R Ligand1 L* Bead2 SPA Bead Receptor2 R Ligand2 L* NoSignal Energy dissipates in solution Ligand2->NoSignal

Figure 2: Principle of the Scintillation Proximity Assay (SPA).

Data Presentation & Comparison

The choice of assay format involves trade-offs between throughput, cost, and the type of information that can be obtained.

FeatureFiltration AssayScintillation Proximity Assay (SPA)Fluorescence-Based Assay
Principle Physical separation of bound/freeProximity-based signal generationChange in a fluorescence property
Throughput Low to MediumHigh to Ultra-HighHigh to Ultra-High
Separation Step Yes (vacuum filtration)No (Homogeneous)No (Homogeneous)
Label Type Radioisotope (3H, 125I)Radioisotope (3H, 125I)Fluorophore
Pros Gold standard, robust, works well with crude membrane preps."Mix-and-measure," automatable, allows real-time kinetics.[27][28]No radioactive waste, enables live-cell imaging and microscopy.[20][21]
Cons Labor-intensive, not easily automated, generates radioactive waste.Can be sensitive to color quenching, requires specific bead coupling.Requires synthesis of bulky fluorescent ligands, potential for steric hindrance.

The output of these assays is frequently a table of binding affinities for a series of compounds. 8-azabicyclo[3.2.1]octane derivatives have been extensively studied, yielding potent and selective ligands for various targets.

CompoundTargetKi (nM)Reference
Atropine Muscarinic Receptors~1-2 (non-selective)[1][3]
Pirenzepine M1 Muscarinic Receptor~8[31]
Cocaine Dopamine Transporter (DAT)~100-200[8]
Compound 6d Dopamine Transporter (DAT)4.1[5][6]
Compound 6d Serotonin Transporter (SERT)20.5[5][6]

Detailed Experimental Protocols

The following protocols provide a framework for conducting receptor binding assays with 8-azabicyclo[3.2.1]octane derivatives. They should be optimized for each specific receptor-ligand system.

Protocol 1: Competition Radioligand Binding via Filtration (Muscarinic M1 Receptor)

This protocol describes a method to determine the binding affinity (Ki) of an unlabeled tropane derivative for the human M1 muscarinic receptor using [3H]-Scopolamine as the radioligand.[18]

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing the human M1 receptor.[18]

  • Radioligand: [3H]-N-methylscopolamine ([3H]NMS), ~80 Ci/mmol.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Non-Specific Determinate: Atropine (10 µM final concentration).

  • Test Compound: Unlabeled 8-azabicyclo[3.2.1]octane derivative.

  • Apparatus: 96-well microplate, vacuum filtration manifold, glass fiber filters (GF/C or equivalent), liquid scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Atropine.

    • Test Compound: 50 µL of serial dilutions of the tropane derivative.

  • Radioligand Addition: Add 50 µL of [3H]NMS (diluted in Assay Buffer to a final concentration at or near its Kd, e.g., 0.5-1.0 nM) to all wells.[31]

  • Receptor Addition: Thaw the M1 receptor membranes on ice and dilute to the desired concentration (e.g., 5-10 µg protein per well) in ice-cold Assay Buffer.[18] Initiate the binding reaction by adding 100 µL of the membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or 27-30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[19][32]

  • Termination and Filtration: Pre-soak the glass fiber filter mat with 0.1-0.5% PEI. Terminate the incubation by rapidly transferring the contents of the wells to the filter mat using a cell harvester/vacuum manifold.

  • Washing: Wash the filters 3-4 times with 250 µL of ice-cold Assay Buffer to remove unbound radioligand.[19]

  • Quantification: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Homogeneous Scintillation Proximity Assay (SPA) (Generic GPCR)

This protocol outlines a general procedure for a competition SPA, which can be adapted for various GPCRs, including mAChRs.

Materials:

  • Receptor Source: GPCR-expressing cell membranes.

  • Radioligand: 3H-labeled ligand with high affinity for the target receptor.

  • SPA Beads: Wheat Germ Agglutinin (WGA)-coated SPA beads (suitable for glycosylated membrane proteins).

  • Assay Buffer: As appropriate for the receptor system (e.g., Tris-HCl with MgCl2).

  • Non-Specific Determinate: A high concentration (1000x Ki) of a known unlabeled ligand.

  • Apparatus: Low-volume 384-well microplate, microplate scintillation counter.

Methodology:

  • Receptor-Bead Coupling: In a microcentrifuge tube, mix the receptor membranes with the WGA-SPA beads in Assay Buffer. Incubate for 1-2 hours at room temperature with gentle rotation to allow the membranes to bind to the beads.

  • Assay Setup: In a 384-well plate, add the following in order:

    • 10 µL Assay Buffer or test compound dilutions.

    • 10 µL of 3H-Radioligand (at a final concentration near its Kd).

    • 20 µL of the receptor-bead slurry.

  • Incubation: Seal the plate and incubate at room temperature for a duration sufficient to reach equilibrium (can range from 1 to 18 hours, requires optimization). If desired, the plate can be centrifuged briefly (~1 min at 1000 rpm) to settle the beads.

  • Measurement: Place the microplate directly into a microplate scintillation counter and measure the light output from each well. No separation or washing is required.[27]

  • Data Analysis: The data analysis is identical to that described for the filtration assay (Step 8 in Protocol 1), using the measured counts per minute (CPM) or DPM values.

Conclusion and Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is a remarkably versatile tool in pharmacology. Receptor binding assays utilizing derivatives of this core structure have been instrumental in dissecting the function of cholinergic and monoaminergic systems. While traditional radioligand filtration assays remain a reliable standard, the field is advancing toward higher-throughput, non-radioactive methods.[24][25] The development of novel fluorescently-labeled tropane derivatives, for example, is opening new avenues for research, enabling techniques like single-molecule localization microscopy to visualize transporter dynamics in living cells.[20][21][23] These continued innovations ensure that the study of 8-azabicyclo[3.2.1]octane derivatives in receptor binding assays will remain a vibrant and essential area of drug discovery and neuroscientific research.

References

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Application Notes and Protocols: A Strategic Guide to In Vitro Assay Development for 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Azabicyclo Scaffold

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride is a novel compound with potential therapeutic applications. The primary challenge and opportunity for researchers lie in the systematic characterization of its biological activity. This guide provides a comprehensive framework for the in vitro assay development process, designed to elucidate the mechanism of action and pharmacological profile of this compound.

Our approach is structured as a tiered screening and characterization cascade. This strategy begins with broad, target-agnostic screening to identify potential biological partners, followed by more specific assays to confirm and quantify these interactions. Finally, cell-based functional assays are employed to understand the compound's effects in a more physiologically relevant context.[4][5][6] This document serves as a practical guide for researchers, scientists, and drug development professionals embarking on the journey of characterizing novel chemical entities.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for robust assay design.

PropertyValueSource
Molecular Formula C9H18ClNO[7][8]
Molecular Weight 191.7 g/mol [7][8]
CAS Number 1427396-74-4[7][8]
Purity ≥97%[7][8]

Tier 1: Initial Target Identification and Screening

Given the novelty of this compound, the initial phase of assay development focuses on identifying its potential biological targets. A broad-based screening approach is recommended to survey a wide range of possibilities.

Workflow for Initial Target Identification

Target_Identification_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Confirmation & Prioritization Compound 8-Hydroxyethyl-3-azabicyclo- [3.2.1]octane hydrochloride Broad_Screening Broad Target Class Screening (e.g., Receptor Binding Panel) Compound->Broad_Screening Hit_Identification Identification of Initial 'Hits' Broad_Screening->Hit_Identification Dose_Response Dose-Response Assays Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay Confirmation Dose_Response->Orthogonal_Assay Target_Prioritization Prioritization of Confirmed Targets Orthogonal_Assay->Target_Prioritization Tier_2_Assays Tier_2_Assays Target_Prioritization->Tier_2_Assays Proceed to Detailed Characterization

Caption: Tier 1 Workflow for Target Identification.

Protocol 1: Broad Receptor Binding Panel

Rationale: A competitive radioligand binding assay is a robust method to screen for interactions with a wide array of receptors.[9][10][11] This approach helps to narrow down the potential target classes for the compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mM).

  • Assay Plates: Utilize 96- or 384-well filter plates suitable for radioligand binding assays.[11]

  • Reaction Mixture: For each receptor target, prepare a reaction mixture containing:

    • Receptor preparation (e.g., cell membranes expressing the target receptor).

    • A specific radioligand for the target receptor at a concentration at or below its Kd.

    • Assay buffer specific to the receptor.

  • Competition Assay:

    • Add a fixed concentration of the test compound (e.g., 10 µM) to the wells.

    • Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radiolabeled ligand for the target receptor (non-specific binding).

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to reach binding equilibrium.

  • Separation: Separate the bound from free radioligand by vacuum filtration through the filter plates.[11]

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound for each receptor target. Significant inhibition (e.g., >50%) indicates a potential interaction.

Tier 2: Target Confirmation and Characterization

Once initial "hits" are identified, the next tier of assays aims to confirm these interactions and characterize the nature of the binding. This phase will focus on dose-response relationships and may involve enzyme inhibition or functional receptor assays, depending on the nature of the identified target.

Protocol 2: Competitive Radioligand Binding Assay (IC50 Determination)

Rationale: To quantify the binding affinity of the compound for a confirmed receptor target, a competitive binding assay is performed with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).[11]

Methodology:

  • Compound Dilution: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: Follow the same procedure as in Protocol 1, but instead of a single concentration, add the range of diluted compound concentrations to the assay wells.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[11]

Protocol 3: Enzyme Inhibition Assay

Rationale: If the identified target is an enzyme, an inhibition assay is necessary to determine if the compound affects its catalytic activity.[12][13][14]

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate assay buffer.

  • Inhibition Assay:

    • In a microplate, add the enzyme solution.

    • Add varying concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of product or the depletion of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50.

    • Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[15][16]

Workflow for Characterizing Enzyme Inhibition

Enzyme_Inhibition_Workflow Start Enzyme Target Identified IC50_Assay IC50 Determination with Varying Inhibitor Concentrations Start->IC50_Assay Mechanism_Study Mechanism of Inhibition Studies (Varying Substrate and Inhibitor) IC50_Assay->Mechanism_Study Data_Analysis Data Analysis (e.g., Lineweaver-Burk Plot) Mechanism_Study->Data_Analysis Conclusion Determine Inhibition Type (Competitive, Non-competitive, etc.) Data_Analysis->Conclusion

Caption: Workflow for Enzyme Inhibition Characterization.

Tier 3: Cell-Based Functional Assays

The final tier of in vitro characterization involves assessing the compound's effect in a cellular context. Cell-based assays provide more physiologically relevant data and can reveal the functional consequences of target engagement.[4][6][17][18]

Protocol 4: Cell Proliferation/Cytotoxicity Assay

Rationale: To evaluate the general effect of the compound on cell viability and proliferation, a cytotoxicity assay is a crucial first step in cell-based screening.[19][20]

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cell line overexpressing the target receptor or a cancer cell line if anti-proliferative effects are hypothesized) in appropriate growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable method to assess cell viability, such as the MTS assay, which measures mitochondrial activity.[19]

  • Data Analysis:

    • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Protocol 5: Functional GPCR Assay (cAMP Measurement)

Rationale: If the target is a G-protein coupled receptor (GPCR), a functional assay measuring downstream signaling, such as cyclic AMP (cAMP) levels, is essential to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Methodology:

  • Cell Line: Use a cell line stably expressing the target GPCR.

  • Compound Treatment:

    • Agonist Mode: Treat cells with varying concentrations of the test compound and measure the resulting cAMP levels.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound, then stimulate with a known agonist of the receptor at its EC50 concentration. Measure the inhibition of the agonist-induced cAMP response.

  • cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, ELISA) to quantify intracellular cAMP levels.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Summary and Future Directions

This guide outlines a systematic approach to the in vitro assay development for this compound. By following this tiered strategy, researchers can efficiently move from target identification to functional characterization. The data generated from these assays will provide a solid foundation for understanding the compound's mechanism of action and will be crucial for guiding further preclinical development, including in vivo efficacy and safety studies.

References

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2975. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Functional Cell-Based Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6009. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2024). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 26(8), 3474. Retrieved from [Link]

  • PubMed. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[ a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2 H). International Journal of Molecular Sciences, 26(8), 3474. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 291. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]

  • Study.com. (n.d.). Enzyme Inhibition | Definition, Types & Examples. Retrieved from [Link]

  • EnvironmentalChemistry.com. (n.d.). Chemical Database: 8-Azabicyclo[3.2.1]octane ==> 9-Octadecenoic acid mercu. Retrieved from [Link]

  • Google Patents. (n.d.). US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • Google Patents. (n.d.). WO2003070731A2 - Azabicyclic compounds for the treatment of disease.
  • PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. Retrieved from [Link]

Sources

Cellular uptake and distribution of 8-azabicyclo-[3.2.1]octane compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cellular Uptake and Intracellular Distribution of 8-Azabicyclo-[3.2.1]octane Compounds

Introduction: Beyond the Membrane - Charting the Intracellular Journey of Tropane Scaffolds

The 8-azabicyclo-[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry, forming the core of pharmacologically significant agents ranging from anticholinergics like atropine and scopolamine to stimulants like cocaine.[1][2] The therapeutic efficacy and potential toxicity of these compounds are not solely dictated by their affinity for a target receptor, but critically, by their ability to traverse the cell membrane and accumulate at their site of action.[3] Understanding the dynamics of their cellular uptake and subsequent subcellular distribution is therefore paramount for modern drug development, informing everything from lead optimization to the prediction of drug-drug interactions.[4][5][6]

Compounds based on this scaffold are typically cationic at physiological pH, suggesting that their entry into cells is not merely a passive process. Evidence strongly indicates a crucial role for active transport mechanisms, particularly via polyspecific organic cation transporters (OCTs) of the SLC22 family and multidrug and toxin extrusion (MATE) proteins of the SLC47 family.[7][8][9] These transporters, expressed in key tissues like the liver, kidney, and brain, are primary determinants of the absorption, distribution, and elimination of these drugs.[5]

This guide provides a comprehensive framework for investigating the cellular transport and fate of novel 8-azabicyclo-[3.2.1]octane derivatives. We will move beyond simple endpoint assays to delineate a multi-faceted approach, combining high-resolution visual analysis with precise quantitative measurement. The protocols herein are designed to be self-validating systems, providing researchers with the tools to not only observe where a compound goes but to understand how it gets there.

Part I: Qualitative Analysis: Visualizing Subcellular Localization via Confocal Microscopy

The first step in understanding a compound's distribution is to visualize it. Confocal microscopy allows for high-resolution optical sectioning of cells, enabling the precise localization of a fluorescently-tagged compound and its potential accumulation within specific organelles.[10][11][12]

Principle of the Approach

This workflow relies on synthesizing a fluorescent analog of the 8-azabicyclo-[3.2.1]octane compound of interest. This analog should retain the core structural features necessary for its characteristic biological transport, but with a covalently attached fluorophore. Cells are then treated with this fluorescent probe, and co-localization is assessed by simultaneously staining for key organelles, such as the nucleus, mitochondria, and lysosomes.

Experimental Workflow: From Synthesis to Image

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Analysis A Synthesize Fluorescent 8-Azabicyclo-octane Analog B Select & Culture Appropriate Cell Line (e.g., SH-SY5Y, HEK293-OCT1) C Seed Cells onto Glass-Bottom Dishes B->C D Treat Cells with Fluorescent Compound C->D E Incubate with Organelle- Specific Live Dyes (e.g., MitoTracker, LysoTracker) D->E F Wash & Fix Cells (e.g., with 4% PFA) E->F G Counterstain Nuclei (e.g., with Hoechst) F->G H Image Acquisition via Confocal Microscopy G->H I Image Processing & Colocalization Analysis (e.g., Pearson's Coefficient) H->I J Interpret Subcellular Distribution Pattern I->J G cluster_prep Phase 1: Cell Preparation cluster_exp Phase 2: Uptake Assay cluster_acq Phase 3: Analysis A Seed Cells in Multi-Well Plates (e.g., 12-well or 24-well) B Culture to >90% Confluency A->B C Prepare Compound Dilutions in Uptake Buffer (e.g., HBSS) B->C D Incubate Cells with Compound (Time Course: 0, 2, 5, 15, 30 min) C->D E Stop Uptake & Wash Rapidly with Ice-Cold PBS D->E F Lyse Cells (e.g., with Methanol/Water) E->F G Add Internal Standard to Lysate F->G I Analyze Samples via LC-MS/MS (MRM mode) G->I H Prepare Calibration Curve & QC Samples H->I J Calculate Intracellular Concentration (pmol/mg protein) I->J G Start Perform Uptake Assay at 37°C and 4°C Q1 Is uptake significantly reduced at 4°C? Start->Q1 Passive Primary Mechanism: Passive Diffusion Q1->Passive No Active Primary Mechanism: Active Transport Q1->Active Yes Inhibitor Test with Transporter Inhibitors (e.g., Quinidine) Active->Inhibitor Q2 Is uptake inhibited? Inhibitor->Q2 Transporter Involvement of Specific Transporter (e.g., OCTs) Likely Q2->Transporter Yes Unknown Involvement of an Unknown/Untested Transporter Possible Q2->Unknown No Confirm Confirm with Transporter-Overexpressing Cell Lines Transporter->Confirm

Sources

Application Notes and Protocols for High-Throughput Screening with 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Azabicyclo[3.2.1]octane Scaffold as a Privileged Structure in Neuropharmacology

The 3-azabicyclo[3.2.1]octane core is a rigid, bicyclic amine that serves as a foundational scaffold for a multitude of neuropharmacologically active compounds. Its conformational rigidity allows for a precise three-dimensional presentation of pharmacophoric elements, leading to high-affinity interactions with various central nervous system (CNS) targets. This scaffold is a key structural feature in tropane alkaloids such as atropine and scopolamine, which are well-characterized modulators of muscarinic acetylcholine receptors (mAChRs). Furthermore, synthetic derivatives of this scaffold have been explored for their activity at monoamine transporters, including the serotonin transporter (SERT).

8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride is a derivative of this privileged scaffold. While its specific biological activities are yet to be fully elucidated, its structural similarity to known CNS-active agents makes it a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of neurological targets. This document provides detailed, exemplar protocols for the use of this compound in HTS assays for two major classes of drug targets: G-protein coupled receptors (GPCRs), specifically mAChRs, and neurotransmitter transporters, focusing on SERT.

These protocols are designed to be robust and self-validating, incorporating industry-standard quality control metrics to ensure the generation of high-quality, reproducible data.

Compound Profile: this compound

A thorough understanding of the test compound's properties is fundamental to successful HTS implementation.

PropertyValueSource
Molecular Formula C₉H₁₈ClNO[1][2]
Molecular Weight 191.7 g/mol [1][2]
CAS Number 1427396-74-4[1][2]
Purity ≥97%[1][2][3]
Storage Room temperature[1]

For HTS applications, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as sterile, nuclease-free water or dimethyl sulfoxide (DMSO). The choice of solvent should be validated for compatibility with the specific cell-based or biochemical assay being employed.

Exemplar Application 1: Screening for Muscarinic Acetylcholine Receptor (M3) Antagonists

Scientific Rationale: The 3-azabicyclo[3.2.1]octane scaffold is a cornerstone of classical anticholinergic drugs. Therefore, it is hypothesized that this compound may exhibit antagonist activity at mAChRs. The M3 subtype, a Gq-coupled GPCR, is a key target for conditions such as overactive bladder and chronic obstructive pulmonary disease. Upon activation, the M3 receptor signals through the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca²⁺). This calcium flux provides a robust and readily detectable signal for HTS.

Workflow for M3 Antagonist Screening

M3_Antagonist_Screening_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation (Test Compound, Controls) Compound_Add Add Compounds to Cell Plate (Pre-incubation) Compound_Prep->Compound_Add Cell_Prep Cell Plate Preparation (CHO-K1 cells expressing human M3) Dye_Loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Prep->Dye_Loading Agonist_Add Add M3 Agonist (e.g., Carbachol) Compound_Add->Agonist_Add Dye_Loading->Compound_Add Signal_Read Read Fluorescence Signal (FLIPR, FlexStation) Agonist_Add->Signal_Read QC Quality Control (Z'-factor calculation) Signal_Read->QC Normalization Data Normalization (% Inhibition) QC->Normalization Hit_ID Hit Identification (Thresholding) Normalization->Hit_ID Dose_Response Dose-Response Analysis (IC50 determination) Hit_ID->Dose_Response

Caption: Workflow for a fluorescence-based M3 receptor antagonist HTS assay.

Detailed Protocol: M3 Antagonist Calcium Flux Assay

This protocol is designed for a 384-well plate format and utilizes a fluorescence-based calcium flux assay.

Materials:

  • This compound

  • CHO-K1 cells stably expressing the human M3 muscarinic receptor (e.g., from Millipore ChemiSCREEN™)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM) with probenecid

  • M3 agonist (e.g., Carbachol)

  • Positive Control: Atropine (a known M3 antagonist)

  • Negative Control: Assay buffer with 0.5% DMSO

  • 384-well black, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed the CHO-K1-M3 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Plate Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock.

    • Using a liquid handler, transfer the diluted compounds to a 384-well compound plate.

    • Include wells with atropine (positive control, e.g., at a final concentration of 10 µM) and DMSO (negative control).

  • Dye Loading:

    • On the day of the assay, remove the cell culture medium from the cell plates.

    • Prepare the Fluo-4 AM dye loading solution in assay buffer containing probenecid, according to the manufacturer's instructions.

    • Add the dye solution to each well and incubate for 60 minutes at 37°C.

  • Assay Execution:

    • Transfer the compound plate to a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • The instrument will first transfer the compounds from the compound plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

    • The instrument will then add the M3 agonist (Carbachol) at a pre-determined EC₈₀ concentration.

    • Immediately begin reading the fluorescence signal (Excitation: 494 nm, Emission: 516 nm) every second for at least 120 seconds.

  • Data Analysis:

    • Calculate the percentage inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

    • Quality Control: Calculate the Z'-factor for each plate to assess assay quality.[4][5][6][7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    • Hit Identification: Identify "hits" as compounds that exhibit a statistically significant inhibition (e.g., >3 standard deviations from the mean of the negative controls or a predefined inhibition threshold like ≥50%).

    • Dose-Response: For hit compounds, plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Exemplar Application 2: Screening for Serotonin Transporter (SERT) Inhibitors

Scientific Rationale: The structural similarity of the 3-azabicyclo[3.2.1]octane scaffold to known monoamine transporter inhibitors suggests that this compound could potentially inhibit SERT. SERT is a primary target for antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs). A common HTS approach for SERT is to measure the uptake of a fluorescent substrate.

Workflow for SERT Inhibitor Screening

SERT_Inhibitor_Screening_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation (Test Compound, Controls) Compound_Add Add Compounds to Cell Plate (Pre-incubation) Compound_Prep->Compound_Add Cell_Prep Cell Plate Preparation (HEK293 cells expressing human SERT) Cell_Prep->Compound_Add Substrate_Add Add Fluorescent SERT Substrate (e.g., ASP+) Compound_Add->Substrate_Add Incubate Incubate to Allow Substrate Uptake Substrate_Add->Incubate Wash Wash to Remove Extracellular Substrate Incubate->Wash Signal_Read Read Fluorescence Signal (Plate Reader) Wash->Signal_Read QC Quality Control (Z'-factor calculation) Signal_Read->QC Normalization Data Normalization (% Inhibition) QC->Normalization Hit_ID Hit Identification (Thresholding) Normalization->Hit_ID Dose_Response Dose-Response Analysis (IC50 determination) Hit_ID->Dose_Response

Caption: Workflow for a fluorescence-based SERT inhibitor HTS assay.

Detailed Protocol: SERT Fluorescent Substrate Uptake Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • This compound

  • HEK293 cells stably expressing human SERT

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer

  • Fluorescent SERT substrate (e.g., ASP⁺)

  • Positive Control: Fluoxetine (a known SSRI)

  • Negative Control: Assay buffer with 0.5% DMSO

  • 384-well black, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed HEK293-hSERT cells into 384-well plates and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Plate Preparation: Prepare a serial dilution of this compound, fluoxetine (positive control), and DMSO (negative control) in a 384-well compound plate as described for the M3 assay.

  • Assay Execution:

    • Wash the cell plates with KRH buffer.

    • Add the compounds from the compound plate to the cell plate and pre-incubate for 10-20 minutes at 37°C.

    • Add the fluorescent SERT substrate ASP⁺ to all wells at a final concentration near its Kₘ.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C to allow for substrate uptake.

    • Aspirate the substrate-containing buffer and wash the wells multiple times with ice-cold KRH buffer to remove extracellular fluorescence.

  • Signal Detection: Read the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for ASP⁺.

  • Data Analysis:

    • Calculate the percentage inhibition of substrate uptake for each well.

    • Perform quality control by calculating the Z'-factor for each plate.[4][5][6][7]

    • Identify hits based on a statistically significant reduction in fluorescence signal.

    • Generate dose-response curves and calculate IC₅₀ values for confirmed hits.

Trustworthiness and Self-Validation

The reliability of any HTS campaign hinges on rigorous quality control. The Z'-factor is a critical metric for this purpose.[4][5][6][7]

Z'-factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between positive and negative controls with low data variability. Ideal for HTS.
0 to 0.5MarginalThe assay may be acceptable, but hit confirmation will require more stringent follow-up.
< 0UnacceptableThe signal window is too small relative to the data variability. The assay is not suitable for screening.

It is imperative to calculate the Z'-factor for every assay plate to monitor for plate-to-plate variability and ensure the overall integrity of the screening data.

Conclusion

This compound represents a promising chemical scaffold for the discovery of novel modulators of CNS targets. The exemplar protocols provided herein for screening against the M3 muscarinic receptor and the serotonin transporter offer robust, HTS-compatible methodologies for elucidating the biological activity of this compound. By adhering to these detailed protocols and implementing stringent quality control measures, researchers can confidently utilize this compound in their drug discovery efforts. The flexibility of these assay formats also allows for adaptation to other GPCRs and transporters, further broadening the potential applications of this compound in high-throughput screening.

References

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • Wikipedia contributors. (2023). Z-factor. In Wikipedia, The Free Encyclopedia. [Link]

  • AA Blocks. (n.d.). 8-hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride. [Link]

  • Studio Eric Paap. (n.d.). This compound. [Link]

Sources

Topic: A Validated LC-MS/MS Method for the Sensitive Quantification of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride, a novel hydrophilic compound, in human plasma. Recognizing the challenges associated with small, polar analytes, we present a robust method employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation using protein precipitation, chromatographic separation on a reversed-phase column, and detection via electrospray ionization tandem mass spectrometry. Furthermore, this note outlines the essential steps for full bioanalytical method validation in accordance with regulatory guidelines, ensuring the generation of reliable and reproducible data for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1]

Introduction: The Analytical Challenge

The compound this compound belongs to a class of bicyclic amines, which are often investigated in drug discovery programs. Its structure, featuring a hydroxyl group and a bicyclic amine core, suggests high polarity and water solubility. These physicochemical properties present a distinct challenge for bioanalysis. Traditional reversed-phase liquid chromatography can suffer from poor retention, while sample preparation methods must be optimized to ensure efficient extraction from complex biological matrices like plasma without significant ion suppression or enhancement.

The development of a sensitive, selective, and robust bioanalytical method is paramount for accurately characterizing the pharmacokinetic profile of a new chemical entity (NCE).[1] High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the industry-standard technique for this purpose, offering unparalleled sensitivity and selectivity.[2][3] This application note serves as a practical guide for researchers to establish and validate such a method.

Below is the chemical structure of the analyte of interest.

Caption: Chemical Structure of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane.

Method Selection and Rationale

Analytical Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was selected as the analytical platform.

  • Causality: The complexity of biological matrices necessitates a highly selective analytical technique.[4] LC-MS/MS provides this selectivity through the combination of chromatographic separation and mass filtering (Multiple Reaction Monitoring, MRM). This dual-level specificity allows for the confident quantification of the target analyte, even in the presence of endogenous matrix components.[2] Furthermore, its high sensitivity is essential for defining the terminal elimination phase of a drug's pharmacokinetic profile.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples.

  • Causality: For high-throughput analysis, as is common in drug development, speed and efficiency are critical. PPT with a cold organic solvent (e.g., acetonitrile or methanol) is a non-selective but highly efficient method to crash out proteins that would otherwise foul the analytical column and ion source.[5] While methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT is often sufficient for LC-MS/MS analysis and serves as an excellent starting point for method development due to its simplicity and low cost.[1][6]

Internal Standard (IS) Selection

The use of a stable isotope-labeled (SIL) internal standard (e.g., 8-(D4-Hydroxyethyl)-3-azabicyclo-[3.2.1]octane) is highly recommended.

  • Causality: A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences identical ionization and matrix effects, thereby correcting for variations in sample preparation and instrument response. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior should be used.[7]

Experimental Workflow Overview

The entire bioanalytical process, from sample receipt to final concentration determination, follows a structured workflow designed for reproducibility and regulatory compliance.

Caption: General workflow for the quantification of the analyte in plasma.

Detailed Analytical Protocol

Disclaimer: This protocol is a starting point and must be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use in regulated studies.[8][9]

Materials and Reagents
  • This compound (Reference Standard)

  • Stable Isotope Labeled Internal Standard (e.g., D4-analog)

  • Control Human Plasma (K2EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality controls (QCs).

  • Calibration Standards & QCs: Spike the appropriate working solutions into control human plasma to prepare a calibration curve (typically 8-10 non-zero points) and at least four levels of QCs: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]

Sample Preparation Protocol
  • Thaw plasma samples, CS, and QCs to room temperature and vortex gently.

  • Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to all tubes (except double blanks) and vortex.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. The acid helps in keeping the amine analyte protonated and improves stability.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >14,000 g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) directly, or evaporate the supernatant to dryness under nitrogen and reconstitute in mobile phase A for improved peak shape and sensitivity.

LC-MS/MS Conditions

The following tables summarize the proposed starting conditions for the liquid chromatography and mass spectrometry systems. These must be optimized for the specific instrument used.

Table 1: Proposed Liquid Chromatography Parameters

Parameter Suggested Condition Rationale
HPLC System UPLC/UHPLC System Provides better resolution and faster run times.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) A standard starting point for many small molecules.[10]
Mobile Phase A 0.1% Formic Acid in Water Provides protons for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic phase for reversed-phase LC.
Gradient 5% B to 95% B over 3 minutes A generic gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |

Table 2: Proposed Mass Spectrometry Parameters

Parameter Suggested Condition Rationale
MS System Triple Quadrupole Mass Spectrometer The gold standard for quantitative bioanalysis.[6]
Ionization Mode Electrospray Ionization, Positive (ESI+) The basic nitrogen in the azabicyclo structure is readily protonated.
MRM Transition To be determined empirically The precursor ion will be [M+H]⁺. Product ions will result from fragmentation of the parent molecule. Optimization is required.
(Analyte) e.g., m/z 156.1 -> 110.1 Hypothetical values based on structure.
MRM Transition To be determined empirically Hypothetical values based on a D4-labeled IS.
(IS) e.g., m/z 160.1 -> 114.1
Source Temp. 500 °C To ensure efficient desolvation.

| Dwell Time | 100 ms | Sufficient for generating >15 data points across a peak. |

Bioanalytical Method Validation

A full validation is required to demonstrate that the analytical method is reliable and reproducible for its intended use.[8] The validation should assess the following parameters according to established guidelines.[1][2]

Table 3: Key Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.[1] Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity To demonstrate a proportional relationship between instrument response and concentration over the calibration range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.[11] Mean accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery To measure the efficiency of the extraction procedure. Should be consistent, precise, and reproducible.

| Stability | To ensure the analyte is stable under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentrations should be within ±15% of the nominal concentration. |

Conclusion

This application note provides a robust and scientifically-grounded framework for developing and validating an LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, centered on protein precipitation and standard reversed-phase chromatography, offers a balance of simplicity, speed, and performance. By adhering to the principles of bioanalytical method validation outlined herein, researchers can generate high-quality, reliable data to support critical decisions in drug development programs.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2019, April 26). Bioanalytical Method Validation.
  • Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS.
  • ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings.
  • Mohammed Abdessadek et al. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.
  • Lab-Training. (2025, May 22). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals.
  • LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
  • Agilent. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids.
  • Thermo Fisher Scientific. (n.d.). Determination of drugs of abuse in biological samples by accelerated solvent extraction and LC-MS/MS.
  • TSI Journals. (n.d.). Validated LC-MS/MS assay for the determination of ramipril levels in human plasma.
  • ResearchGate. (2025, August 5). Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine.
  • Semantic Scholar. (2022, November 14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma.
  • Polish Journal of Environmental Studies. (n.d.). Analytical Procedures Used in Examining Human Urine Samples.

Sources

Application Note & Protocols: 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride as a Novel E3 Ligase Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the core of the most prevalent TPD technology, Proteolysis-Targeting Chimeras (PROTACs), is the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. While ligands for E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL) are well-established, the discovery of novel E3 ligase ligands is a critical area of research to expand the scope and selectivity of TPD. This document provides a comprehensive guide to the characterization and application of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride, a novel chemotype hypothesized to engage an E3 ligase for TPD applications. We present detailed protocols for the validation of its binding to an E3 ligase, its incorporation into a PROTAC, and the characterization of the resulting targeted protein degradation.

Introduction: The Quest for Novel E3 Ligase Ligands

The efficacy of a PROTAC is critically dependent on its ability to induce the formation of a stable ternary complex between the E3 ligase, the PROTAC itself, and the protein of interest (POI). The chemical nature of the E3 ligase ligand influences not only the binding affinity but also the geometry of this ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation. The currently utilized E3 ligase ligands, such as lenalidomide for CRBN and the hydroxyproline-based ligands for VHL, have proven highly effective but also present limitations in terms of potential off-target effects and the universe of proteins they can effectively degrade.

The 3-azabicyclo-[3.2.1]octane scaffold is a rigid, bicyclic amine that has been explored in medicinal chemistry for its ability to present substituents in well-defined three-dimensional space, making it an attractive starting point for the design of novel protein-binding ligands. We hypothesize that this compound can serve as a novel ligand for an E3 ubiquitin ligase, with the hydroxyethyl group providing a key hydrogen bonding interaction within the ligand-binding pocket. This application note will guide researchers through the necessary steps to validate this hypothesis and utilize this molecule in the development of novel PROTACs.

Hypothesized Mechanism of Action

We propose that this compound functions as a ligand for an E3 ubiquitin ligase, such as a novel or underutilized member of the Cullin-RING E3 ligase (CRL) family. For the purpose of this guide, we will proceed with the hypothesis that it binds to a hypothetical E3 ligase, which we will term "E3-X". The core workflow for validating and utilizing this novel ligand is depicted below.

cluster_0 Phase 1: Ligand Validation cluster_1 Phase 2: PROTAC Synthesis & Characterization cluster_2 Phase 3: Cellular Degradation & Functional Assays A This compound B Binding Assay (e.g., SPR, ITC) with E3-X A->B C Confirmation of Ligand-E3-X Interaction B->C D Synthesize PROTAC: E3-X Ligand - Linker - POI Ligand C->D E Ternary Complex Formation Assay (e.g., FRET, TR-FRET) D->E F Confirmation of E3-X-PROTAC-POI Complex E->F G Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) F->G H Determine DC50 and Dmax G->H I Downstream Functional Assays (e.g., Cell Viability, Target Engagement) H->I

Figure 1: Overall workflow for the validation and application of a novel E3 ligase ligand.

Experimental Protocols

Protocol 1: Validation of Ligand Binding to E3 Ligase (E3-X) via Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity and kinetics of this compound to the purified E3-X protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant E3-X protein (or relevant E3 ligase domain)

  • This compound

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Chip Immobilization:

    • Equilibrate the CM5 sensor chip with SPR running buffer.

    • Activate the surface of a flow cell with a 1:1 mixture of EDC and NHS for 7 minutes.

    • Inject the purified E3-X protein (20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 8000-10000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

    • A reference flow cell should be prepared similarly but without the protein immobilization step.

  • Binding Analysis:

    • Prepare a dilution series of this compound in SPR running buffer (e.g., 0.1 µM to 100 µM).

    • Inject the different concentrations of the compound over the reference and E3-X immobilized flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

    • After each cycle, regenerate the sensor surface with a short pulse of the regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Compoundka (1/Ms)kd (1/s)KD (µM)
This compoundValueValueValue
Negative Control CompoundValueValueValue
Protocol 2: Synthesis of a PROTAC Incorporating the Novel E3 Ligase Ligand

Objective: To synthesize a PROTAC molecule that links 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane to a known ligand for a protein of interest (POI), for example, JQ1 for the bromodomain-containing protein 4 (BRD4).

A 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane B Linker (e.g., PEG) A->B Step 1: Couple Ligand to Linker D PROTAC Molecule A->D C POI Ligand (e.g., JQ1) B->C Step 2: Couple Linker-Ligand to POI Ligand B->D C->D

Figure 2: Conceptual synthesis of a PROTAC molecule.

General Procedure (Illustrative): The synthesis will depend on the specific functional groups available on the ligand and linker. A common approach is to use amide bond formation.

  • Functionalization of the Ligand: The secondary amine of the 3-azabicyclo-[3.2.1]octane core can be functionalized with a linker containing a terminal carboxylic acid using standard amide coupling reagents (e.g., HATU, DIPEA). The hydroxyethyl group may need to be protected (e.g., with a silyl ether) prior to this step.

  • Linker Attachment to POI Ligand: In parallel, the POI ligand (e.g., a JQ1 derivative with a free carboxylic acid) is activated.

  • Final PROTAC Assembly: The functionalized E3 ligase ligand-linker is then coupled to the activated POI ligand to yield the final PROTAC.

  • Purification and Characterization: The final product should be purified by reverse-phase HPLC and its identity confirmed by LC-MS and NMR.

Protocol 3: Cellular Degradation Assay by Western Blot

Objective: To determine the ability of the synthesized PROTAC to induce the degradation of the target protein (e.g., BRD4) in a cellular context.

Materials:

  • Human cell line expressing the target protein (e.g., HeLa, 293T)

  • Synthesized PROTAC and control compounds (e.g., POI ligand alone, E3 ligase ligand alone)

  • Cell culture medium and supplements

  • DMSO (for compound dilution)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include controls: vehicle (DMSO), POI ligand alone, and E3 ligase ligand alone at the highest concentration used for the PROTAC.

    • Treat the cells with the compounds for a defined period (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Data Presentation:

PROTAC ConcentrationNormalized Target Protein Level
Vehicle (DMSO)1.0
1 nMValue
10 nMValue
100 nMValue
1 µMValue
10 µMValue

DC50: Value Dmax: Value

Troubleshooting

  • No binding in SPR:

    • Ensure the E3 ligase protein is correctly folded and active.

    • Check the integrity of the compound.

    • Try different immobilization strategies or use a capture-based approach.

  • No degradation in Western Blot:

    • Confirm target engagement of the POI ligand part of the PROTAC.

    • Verify the formation of the ternary complex.

    • Optimize the linker length and attachment points of the PROTAC.

    • Ensure the chosen cell line expresses the E3 ligase.

    • Test a wider range of PROTAC concentrations and treatment times.

Conclusion

The discovery and validation of novel E3 ligase ligands are paramount to expanding the therapeutic potential of targeted protein degradation. This compound represents a promising starting point for the development of a new class of E3 ligase recruiters. The protocols outlined in this application note provide a robust framework for researchers to validate its binding, incorporate it into PROTACs, and assess its degradation-inducing capabilities in a cellular context. Through systematic investigation, this and other novel chemotypes can unlock new avenues for targeting disease-causing proteins.

References

  • Burslem, G.M. & Crews, C.M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. [Link]

  • Toure, M. & Crews, C.M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

  • Schneekloth, A.R., Pucheault, M., Tae, H.S., & Crews, C.M. (2008). Targeted intracellular protein degradation induced by a small molecule: A new therapeutic strategy. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904-5908. [Link]

  • Bond, A.G., & Craig, D. (2013). Synthesis of 3-azabicyclo[3.2.1]octane derivatives as building blocks for medicinal chemistry. Tetrahedron Letters, 54(39), 5346-5349. [Link]

Synthesis of Novel Derivatives from 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the 3-Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, imparting conformational rigidity and a three-dimensional architecture that can lead to enhanced binding affinity and selectivity for various biological targets. Derivatives of this bicyclic system have shown promise in diverse therapeutic areas, acting as peptidomimetics and inhibitors of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA).[1][2] The presence of a hydroxyethyl side chain on the 8-position of this scaffold provides a versatile handle for the synthesis of a wide array of novel derivatives through esterification and etherification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel ester and ether derivatives starting from 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices.

Strategic Overview: A Three-Stage Synthetic Approach

The synthetic strategy for derivatizing this compound involves a three-stage process. This approach ensures the selective modification of the desired functional groups while minimizing side reactions.

Synthesis_Overview Start 8-Hydroxyethyl-3-azabicyclo- [3.2.1]octane hydrochloride N_Protection Stage 1: N-Boc Protection Start->N_Protection Derivatization Stage 2: Derivatization of Hydroxyl Group (Esterification / Etherification) N_Protection->Derivatization N_Deprotection Stage 3: N-Boc Deprotection Derivatization->N_Deprotection Final_Products Novel Ester & Ether Derivatives (as HCl salts) N_Deprotection->Final_Products

Caption: A three-stage workflow for the synthesis of novel derivatives.

The initial and crucial step is the protection of the secondary amine within the bicyclic core. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3] This protection prevents the amine from interfering with the subsequent derivatization of the hydroxyl group. The second stage involves the core synthetic transformations: esterification or etherification of the hydroxyethyl side chain. Finally, the third stage is the deprotection of the Boc group to yield the desired derivatives, typically as their hydrochloride salts, which are often more stable and easier to handle.

Stage 1: N-Boc Protection of the Bicyclic Amine

The protection of the secondary amine is paramount for the successful synthesis of the desired derivatives. The Boc group provides a robust shield against various reagents and reaction conditions.

Protocol 1: Synthesis of tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

This protocol details the N-Boc protection of the starting material. The use of a mild base like triethylamine is essential to neutralize the hydrochloride salt and liberate the free amine for reaction with di-tert-butyl dicarbonate (Boc)₂O.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
8-Hydroxyethyl-3-azabicyclo[3.2.1]octane HCl191.7010.01.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2511.01.1
Triethylamine (TEA)101.1922.02.2
Dichloromethane (DCM)---
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Brine---
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • To a stirred suspension of this compound (1.92 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (3.06 mL, 22.0 mmol) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in dichloromethane (10 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to afford the title compound as a colorless oil.

Expected Yield: 85-95%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25-4.15 (m, 2H), 3.70-3.60 (t, J = 5.2 Hz, 2H), 3.50-3.40 (m, 2H), 2.10-1.90 (m, 4H), 1.85-1.70 (m, 4H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.8, 79.5, 60.5, 54.0, 48.0, 39.5, 35.0, 28.5.

  • MS (ESI+): m/z 256.2 [M+H]⁺.

Stage 2: Derivatization of the Hydroxyl Group

With the amine protected, the hydroxyl group is now available for selective modification. We present two robust protocols for the synthesis of ester and ether derivatives.

Protocol 2.1: Steglich Esterification for the Synthesis of Ester Derivatives

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to harsh acidic or basic conditions.[4][5] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[2][4]

Steglich_Esterification Substrate N-Boc-8-(2-hydroxyethyl)- 3-azabicyclo[3.2.1]octane Reagents R-COOH, DCC/EDC, DMAP in DCM Substrate->Reagents Product N-Boc-8-(2-acyloxyethyl)- 3-azabicyclo[3.2.1]octane Reagents->Product

Caption: General scheme for the Steglich esterification.

Materials (for a generic carboxylic acid R-COOH):

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate255.365.01.0
Carboxylic acid (R-COOH)Variable6.01.2
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC206.33 or 191.706.51.3
4-Dimethylaminopyridine (DMAP)122.170.50.1
Dichloromethane (DCM), anhydrous---
Saturated aqueous sodium bicarbonate (NaHCO₃)---
1 M Hydrochloric acid (HCl)---
Brine---
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • To a solution of tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (1.28 g, 5.0 mmol), the desired carboxylic acid (6.0 mmol), and DMAP (61 mg, 0.5 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, add a solution of DCC (1.34 g, 6.5 mmol) or EDC (1.25 g, 6.5 mmol) in anhydrous dichloromethane (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • If DCC is used, filter off the DCU precipitate and wash with a small amount of cold DCM.

  • Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexanes gradient) to yield the desired ester derivative.

Expected Yield: 70-90%

Characterization Data for N-Boc-8-(2-acetoxyethyl)-3-azabicyclo[3.2.1]octane (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 4.20 (t, J = 6.0 Hz, 2H), 4.15-4.05 (m, 2H), 3.50-3.40 (m, 2H), 2.05 (s, 3H), 2.10-1.90 (m, 4H), 1.85-1.70 (m, 4H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.0, 154.8, 79.5, 63.0, 54.0, 48.0, 39.5, 35.0, 28.5, 21.0.

  • MS (ESI+): m/z 298.2 [M+H]⁺.

Protocol 2.2: Williamson Ether Synthesis for the Synthesis of Ether Derivatives

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[3][6][7][8] It involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[8]

Williamson_Ether_Synthesis Substrate N-Boc-8-(2-hydroxyethyl)- 3-azabicyclo[3.2.1]octane Step1 1. NaH in THF Substrate->Step1 Step2 2. R-X Step1->Step2 Product N-Boc-8-(2-alkoxyethyl)- 3-azabicyclo[3.2.1]octane Step2->Product

Caption: Two-step procedure for the Williamson ether synthesis.

Materials (for a generic alkyl halide R-X):

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate255.365.01.0
Sodium hydride (NaH), 60% dispersion in mineral oil24.006.01.2
Alkyl halide (R-X, e.g., benzyl bromide)Variable5.51.1
Tetrahydrofuran (THF), anhydrous---
Saturated aqueous ammonium chloride (NH₄Cl)---
Water---
Brine---
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • To a solution of tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (1.28 g, 5.0 mmol) in anhydrous THF (30 mL) at 0 °C, add sodium hydride (240 mg of 60% dispersion, 6.0 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (5.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexanes gradient) to obtain the desired ether derivative.

Expected Yield: 60-80%

Characterization Data for N-Boc-8-(2-benzyloxyethyl)-3-azabicyclo[3.2.1]octane (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H), 4.50 (s, 2H), 4.20-4.10 (m, 2H), 3.65 (t, J = 5.5 Hz, 2H), 3.50-3.40 (m, 2H), 2.10-1.90 (m, 4H), 1.85-1.70 (m, 4H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.8, 138.5, 128.4, 127.7, 127.6, 79.5, 73.0, 69.5, 54.0, 48.0, 39.5, 35.0, 28.5.

  • MS (ESI+): m/z 346.2 [M+H]⁺.

Stage 3: N-Boc Deprotection

The final step in the synthesis is the removal of the Boc protecting group to unmask the secondary amine. This is typically achieved under acidic conditions. Two common and effective methods are presented below.

Protocol 3.1: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature.[9][10][11][12] The volatile nature of TFA and the solvent (DCM) allows for easy removal upon completion of the reaction.

Procedure:

  • Dissolve the N-Boc protected derivative (1.0 mmol) in dichloromethane (5 mL) at 0 °C.

  • Add trifluoroacetic acid (1-2 mL) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of methanol and precipitate the hydrochloride salt by the addition of ethereal HCl or by bubbling HCl gas through the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product as its hydrochloride salt.

Protocol 3.2: Deprotection using HCl in Dioxane

A solution of hydrogen chloride in dioxane is a commercially available and convenient reagent for Boc deprotection.[1][13][14][15] This method often provides the hydrochloride salt of the product directly.

Procedure:

  • Dissolve the N-Boc protected derivative (1.0 mmol) in a minimal amount of methanol or dichloromethane.

  • Add a 4 M solution of HCl in dioxane (5 mL, 20 mmol) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. The product may precipitate out of the solution as the hydrochloride salt.

  • If a precipitate forms, collect it by filtration, wash with diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation, then collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of novel ester and ether derivatives of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane. The strategic use of N-Boc protection allows for the selective modification of the hydroxyethyl side chain, opening avenues for the generation of diverse chemical libraries for drug discovery and development. The detailed step-by-step procedures, coupled with predicted characterization data, offer a comprehensive guide for researchers in the field.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522–524. [Link]

  • Williamson, A. W. Theory of Aetherification. Philos. Mag.1850 , 37 (251), 350–356. [Link]

  • Capriati, V.; et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. J. Med. Chem.2021 , 64 (18), 13585–13603. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

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Application Notes and Protocols for In Vivo Studies with 8-Azabicyclo-[3.2.1]octane Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 8-Azabicyclo-[3.2.1]octane Scaffold

The 8-azabicyclo-[3.2.1]octane, commonly known as the tropane skeleton, is a privileged structural motif in medicinal chemistry. This rigid bicyclic system is a core component of numerous naturally occurring alkaloids with potent biological activities, such as atropine and cocaine.[1] Its conformational rigidity allows for precise orientation of substituents, leading to high-affinity interactions with a variety of biological targets. This unique characteristic has spurred the development of a vast library of synthetic analogs designed to selectively modulate key physiological pathways, offering therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, inflammation, metabolic diseases, and substance abuse disorders.[2][3][4][5]

This guide provides an in-depth overview of the preclinical evaluation of 8-azabicyclo-[3.2.1]octane analogs in relevant animal models. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for robust in vivo studies.

Pharmacokinetic Profiling: A Critical First Step

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a novel analog is fundamental to designing meaningful efficacy studies. The pharmacokinetic (PK) parameters dictate the dosing regimen and route of administration required to achieve therapeutic concentrations at the target site.

Experimental Protocol: Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the PK profile of an 8-azabicyclo-[3.2.1]octane analog in mice.

1. Compound Formulation and Administration:

  • Formulation: Dissolve the test compound in a suitable vehicle. For intravenous (IV) administration, sterile saline or phosphate-buffered saline (PBS) is preferred. For oral (PO) or intraperitoneal (IP) routes, a solution containing a solubilizing agent like Tween 80 may be necessary.[6]

  • Administration Routes:

    • Intravenous (IV): Administer as a bolus injection into the tail vein to determine absolute bioavailability and intrinsic PK parameters.[6] A typical dose might be 1-2 mg/kg.

    • Oral (PO): Administer via oral gavage to assess oral absorption and bioavailability.[6] A typical dose might be 5-10 mg/kg.

2. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) via tail vein or retro-orbital bleeding.

  • Collect samples into tubes containing an anticoagulant (e.g., EDTA).[6]

3. Plasma Preparation and Analysis:

  • Centrifuge blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate plasma.[6]

  • Store plasma at -80°C until analysis.[6]

  • Quantify the compound concentration in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

4. Data Analysis:

  • Calculate key PK parameters using non-compartmental analysis.

ParameterDescription
Cmax Maximum plasma concentration.[6]
Tmax Time to reach Cmax.[6]
AUC₀₋t Area under the plasma concentration-time curve from time zero to the last measurable concentration.[6]
t₁/₂ Half-life of the compound in plasma.
F% Bioavailability (for non-IV routes).

Therapeutic Applications and In Vivo Efficacy Models

The versatility of the 8-azabicyclo-[3.2.1]octane scaffold has led to its exploration in a wide range of therapeutic areas. Below are detailed protocols for evaluating the efficacy of these analogs in relevant animal models.

Neurodegenerative Disorders

a) Parkinson's Disease

Analogs of 8-azabicyclo-[3.2.1]octane have been investigated for their anti-Parkinsonian activity, often as muscarinic receptor antagonists or dopamine transporter ligands.[4][5]

  • Animal Model: The 6-Hydroxydopamine (6-OHDA) Rat Model

    This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB), causing progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[7][8]

    Protocol:

    • Anesthetize male Sprague-Dawley rats (200-250g) with isoflurane.[8]

    • Secure the rat in a stereotaxic frame.[8]

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole at the following coordinates relative to bregma: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) 1.5 mm.[8]

    • Slowly lower a Hamilton syringe to a depth of 8 mm from the dura.[8]

    • Infuse 5 µL of 6-OHDA solution (2 mg/mL in saline) at a rate of 1 µL/minute.[8]

    • Leave the needle in place for 5 minutes post-infusion before slowly retracting it.[8]

    • Suture the incision and allow the animal to recover.

  • Behavioral Assessment: Rotarod Test

    This test assesses motor coordination and balance, which are impaired in Parkinson's disease models.[2][3]

    Protocol:

    • Acclimation: Handle the mice for several days before the test.

    • Training: Place mice on the rotarod at a constant speed (e.g., 5 RPM) for 60 seconds for three trials with a 5-minute inter-trial interval.[9]

    • Testing: The following day, place the mice on the rotarod as it accelerates from 4 to 40 RPM over 300 seconds.[3][9]

    • Record the latency to fall for each mouse over three trials.

    • Administer the 8-azabicyclo-[3.2.1]octane analog at a predetermined dose and time before the test and compare the performance to vehicle-treated animals.

b) Alzheimer's Disease

Certain 8-azabicyclo-[3.2.1]octane derivatives are being explored as α7 nicotinic acetylcholine receptor (nAChR) agonists for the treatment of cognitive deficits in Alzheimer's disease.[10][11]

  • Animal Model: APP/PS1 Transgenic Mouse Model

    This widely used model overexpresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive decline.[10][12][13]

  • Behavioral Assessment: Morris Water Maze

    This task assesses hippocampal-dependent spatial learning and memory.[4][14][15]

    Protocol:

    • Apparatus: A circular pool (1.2 m diameter) filled with opaque water (22°C). A hidden platform is submerged 1 cm below the water surface.[14]

    • Acquisition Phase (4-5 days):

      • Place the mouse in the pool facing the wall from one of four starting positions.

      • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.[16]

      • If the mouse fails to find the platform, guide it to the location.

      • Allow the mouse to remain on the platform for 15-30 seconds.[16]

      • Perform four trials per day for each mouse.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow the mouse to swim for 60 seconds.[17]

      • Record the time spent in the target quadrant where the platform was previously located.

    • Administer the test compound throughout the acquisition phase and assess its effect on learning and memory during the probe trial.

Inflammation

Analogs with an 8-azabicyclo-[3.2.1]octane core have been developed as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1][18] NAAA inhibition enhances PEA signaling through the PPAR-α receptor.[19]

  • Animal Model: Carrageenan-Induced Paw Edema in Rats

    This is a classic model of acute inflammation.[20][21][22]

    Protocol:

    • Administer the NAAA inhibitor analog or vehicle intraperitoneally 30 minutes before the carrageenan injection.[21]

    • Inject 100 µL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[21][23]

    • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21]

    • Calculate the paw edema as the increase in paw volume compared to the pre-injection volume.

    • Determine the percentage inhibition of edema by the test compound compared to the vehicle control.

Signaling Pathway: NAAA Inhibition and PPAR-α Activation

NAAA_PPAR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PEA_ext PEA (extracellular) PEA_int PEA (intracellular) PEA_ext->PEA_int Uptake NAAA NAAA PEA_int->NAAA Substrate PPARa PPAR-α PEA_int->PPARa Activation Degradation Degradation Products NAAA->Degradation 8_azabicyclo 8-azabicyclo-[3.2.1]octane NAAA Inhibitor 8_azabicyclo->NAAA Inhibition PPRE PPRE PPARa->PPRE Binds to RXR RXR RXR->PPRE Binds to Gene_Transcription Anti-inflammatory Gene Transcription PPRE->Gene_Transcription Promotes

Metabolic Disorders

Analogs of 8-azabicyclo-[3.2.1]octane have been identified as inhibitors of elongase of very long-chain fatty acids 6 (ELOVL6), a key enzyme in fatty acid metabolism, making them potential therapeutics for metabolic disorders.[3][7][24]

  • Animal Model: Diet-Induced Obesity (DIO) in Mice

    This model mimics the development of obesity and insulin resistance in humans due to a high-fat diet.[25][26]

    Protocol:

    • Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

    • Administer the ELOVL6 inhibitor analog or vehicle orally on a daily basis for a specified period (e.g., 4 weeks).

    • Monitor body weight, food intake, and fasting blood glucose and insulin levels.

    • At the end of the study, collect liver tissue to measure triglyceride content and the fatty acid elongation index (e.g., the ratio of C18:1/C16:1 fatty acids).

Substance Abuse Disorders

The dopamine transporter (DAT) is a primary target for cocaine, and 8-azabicyclo-[3.2.1]octane analogs that act as DAT ligands are being investigated as potential treatments for cocaine addiction.[4][6]

  • Animal Model: Cocaine Self-Administration in Rats

    This is the gold standard model for assessing the reinforcing properties of drugs and the potential of a test compound to reduce drug-seeking behavior.[18][27][28]

    Protocol:

    • Implant male Wistar rats with an intravenous jugular catheter.

    • Train rats to press a lever to receive an infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue (light and tone).[18]

    • Once a stable pattern of self-administration is established, introduce the test compound.

    • Assess the effect of the 8-azabicyclo-[3.2.1]octane analog on the number of cocaine infusions self-administered.

    • A progressive ratio schedule, where the number of lever presses required for each infusion increases, can be used to measure the motivation to self-administer cocaine.[28]

Workflow for In Vivo Efficacy Studies

InVivo_Workflow Start Start: Novel Analog PK_Study Pharmacokinetic Study Start->PK_Study Dose_Selection Dose & Route Selection PK_Study->Dose_Selection Disease_Model Induce Disease Model Dose_Selection->Disease_Model Treatment Administer Analog/Vehicle Disease_Model->Treatment Behavioral_Assessment Behavioral Assessment Treatment->Behavioral_Assessment Biochemical_Analysis Biochemical/ Histological Analysis Behavioral_Assessment->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis End Conclusion Data_Analysis->End

Conclusion and Future Directions

The 8-azabicyclo-[3.2.1]octane scaffold remains a highly valuable platform for the design of novel therapeutics. The in vivo studies outlined in this guide provide a robust framework for evaluating the preclinical efficacy of these compounds across a range of disease models. As our understanding of the complex signaling pathways involved in these diseases deepens, so too will our ability to design and test the next generation of 8-azabicyclo-[3.2.1]octane-based medicines. Future work will likely focus on developing analogs with improved selectivity, oral bioavailability, and blood-brain barrier penetration to address unmet medical needs.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important bicyclic amino alcohol building block. Here, we address common challenges encountered during its synthesis and purification, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Part 1: Synthesis Troubleshooting

The synthesis of the 8-azabicyclo[3.2.1]octane core, a tropane analog, is a classic transformation with specific sensitivities that can impact yield and purity.[1] Most approaches are variations of the Robinson tropinone synthesis, a tandem Mannich reaction.[2][3]

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis almost always trace back to three critical parameters: reactant quality, pH control, and reaction stoichiometry.

Answer:

Several factors can contribute to low yields. Let's break them down systematically.

  • Purity and Stability of Succinaldehyde: Succinaldehyde is highly prone to polymerization and self-condensation, especially under non-neutral pH conditions.[2] Using aged or impure succinaldehyde is a primary cause of yield loss.

    • Recommendation: Always use freshly prepared or purified succinaldehyde. If you are preparing it from a precursor like 2,5-dimethoxytetrahydrofuran, ensure the hydrolysis is complete and use the aqueous solution immediately.

  • Strict pH Control: The core Mannich reactions are extremely sensitive to pH.[2] An incorrect pH can halt the reaction or promote side-product formation. The optimal pH range for this condensation is typically between pH 5 and 7.[2]

    • Recommendation: Prepare a buffered reaction medium. A common and effective method is to use a calcium carbonate suspension or a citrate-phosphate buffer to maintain the pH within the optimal range throughout the reaction.[2]

  • Stoichiometry and Order of Addition: The stoichiometry between the three components—succinaldehyde, 2-aminoethanol (in place of the traditional methylamine), and an acetone dicarboxylate equivalent—is crucial. An excess of the amine or aldehyde can lead to undesired side products.

    • Recommendation: A typical starting point is a 1:1:1 molar ratio of the three components. The order of addition matters; it is often best to add the succinaldehyde solution slowly to a buffered mixture of the 2-aminoethanol and the dicarboxylate.

Synthesis Troubleshooting Flowchart

Below is a decision tree to guide your troubleshooting process for low reaction yields.

Synthesis_Troubleshooting start Low Reaction Yield q1 Did you use freshly prepared succinaldehyde? start->q1 a1_no No q1->a1_no No q2 Was the reaction pH strictly maintained between 5-7? q1->q2 Yes s1 Action: Prepare fresh succinaldehyde from 2,5-dimethoxytetrahydrofuran immediately before use. a1_no->s1 end_node Yield Improved s1->end_node a2_no No q2->a2_no No q3 Were reaction time and temperature optimized? q2->q3 Yes s2 Action: Rerun reaction in a well-buffered solution (e.g., citrate-phosphate or CaCO3). a2_no->s2 s2->end_node a3_no No q3->a3_no No q3->end_node Yes s3 Action: Allow reaction to proceed for at least 48-72 hours at room temperature. Monitor by TLC/LCMS. a3_no->s3 s3->end_node

Caption: A troubleshooting flowchart for low yield synthesis.

FAQ 2: I'm observing a complex mixture of byproducts. What are they and how can I minimize them?

Answer:

The formation of byproducts is common if reaction conditions are not optimal. The primary culprits are related to the high reactivity of the starting materials.

  • Aldehyde Polymerization: As mentioned, succinaldehyde can polymerize. Using it fresh is the best preventative measure.[2]

  • Incomplete Decarboxylation: If you are using acetonedicarboxylic acid, the initial product is a dicarboxylic acid adduct of the tropinone core. This must be decarboxylated, which is usually achieved by heating the reaction mixture with acid (e.g., HCl) post-condensation.[4] Incomplete decarboxylation will leave an acidic, highly polar impurity that is difficult to remove. Ensure this step is driven to completion.

  • Alternative Mannich Products: Sub-optimal pH or stoichiometry can lead to the formation of other undesired Mannich bases.[2]

Minimization Strategy: The key is rigorous control over the reaction conditions as outlined in FAQ 1. A well-buffered system at the correct pH, high-purity starting materials, and a controlled addition sequence are your best defenses against byproduct formation.

Part 2: Purification Troubleshooting

This compound is a polar, hydrophilic salt. Its purification requires different strategies than those used for neutral, nonpolar small molecules.

FAQ 3: My crude product is an oil and won't crystallize. How can I isolate a solid hydrochloride salt?

Answer:

This is a very common issue with hydrophilic amine salts. "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This is often due to residual water, solvent choice, or the presence of impurities that inhibit lattice formation.

Step-by-Step Protocol for Isolation and Crystallization:

  • Initial Workup (Acid-Base Extraction): This is the most effective first step to remove non-basic organic impurities.

    • After the reaction is complete, acidify the mixture with 6N HCl and heat to ensure complete decarboxylation.

    • Cool the mixture and basify to pH > 12 with cold 50% NaOH or KOH solution. This converts the hydrochloride salt to the free amine.

    • Extract the aqueous layer 3-5 times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or a 3:1 mixture of chloroform and isopropanol).

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude free amine, which may be an oil.

  • Salt Formation and Crystallization:

    • Dissolve the crude free amine oil in a minimal amount of a suitable anhydrous solvent. Anhydrous isopropanol or ethanol are excellent starting points.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or acetyl chloride added to methanol to generate anhydrous HCl in situ). Add the acid dropwise with vigorous stirring until the solution is acidic (check with pH paper).

    • The hydrochloride salt should precipitate. If it oils out, try the following:

      • Add an Anti-Solvent: Slowly add a nonpolar solvent in which the salt is insoluble (e.g., heptane, diethyl ether, or MTBE) to the solution until turbidity persists.[5]

      • Scratch: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

      • Seed: If you have a small amount of solid material, add a seed crystal.

      • Cool: Cool the mixture slowly to 0 °C or -20 °C and allow it to stand for several hours or overnight.

Table 1: Recommended Solvent Systems for Recrystallization
Primary Solvent (Soluble Hot)Anti-Solvent (Insoluble Cold)Notes
IsopropanolHeptane / HexaneA common and effective system for amino alcohol hydrochlorides.[5]
Methanol / EthanolEthyl Acetate / MTBEGood for polar compounds. Ensure solvents are anhydrous to prevent oiling.[6]
AcetonitrileToluene / DichloromethaneCan be effective, but ensure your compound is stable in acetonitrile.
WaterAcetone / IsopropanolUse as a last resort. It's difficult to remove all water, which can inhibit crystallization.
FAQ 4: Recrystallization is failing to remove a key impurity. What are my options for chromatographic purification?

Answer:

Chromatography of this polar, basic compound can be challenging, but several methods are viable.

  • Silica Gel Chromatography (of the Free Base):

    • Challenge: The basic amine will interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing and potential irreversible adsorption.[7]

    • Solution: Before attempting purification, neutralize your hydrochloride salt back to the free base. Run the column using a mobile phase containing a small amount of a basic modifier. A common eluent system is Dichloromethane/Methanol with 0.5-2% triethylamine or ammonium hydroxide.

  • Reversed-Phase HPLC (RP-HPLC):

    • Advantage: This is an excellent technique for purifying polar, water-soluble compounds like hydrochloride salts.[8]

    • Method: Use a C18 column with a mobile phase of Water/Acetonitrile containing an ion-pairing agent. 0.1% Trifluoroacetic acid (TFA) is standard, which will form the trifluoroacetate salt in situ. After purification, fractions are pooled, lyophilized, and can be converted back to the HCl salt if needed via salt exchange.

  • Supercritical Fluid Chromatography (SFC):

    • Advantage: SFC is a powerful, "greener" alternative to HPLC for purifying polar and chiral molecules.[9][] It often provides faster separations with less solvent waste.

    • Method: The mobile phase is typically supercritical CO₂ with a polar organic co-solvent (modifier), often methanol or ethanol. Basic additives can be used to improve peak shape for amines.

Purification Strategy Workflow

This diagram illustrates the decision-making process for purifying the final compound.

Purification_Workflow start Crude Reaction Mixture workup 1. Acid-Base Extraction to remove non-basic impurities start->workup crude_salt Crude Hydrochloride Salt (Solid or Oil) workup->crude_salt recryst 2. Attempt Recrystallization (see Table 1) crude_salt->recryst purity_check1 Is Purity >97%? recryst->purity_check1 chrom_q Recrystallization Failed or Purity is insufficient purity_check1->chrom_q No final_product Pure Product purity_check1->final_product Yes chrom_options 3. Chromatographic Purification chrom_q->chrom_options sfc Preparative SFC (as salt or free base) chrom_options->sfc hplc RP-HPLC (as TFA salt) chrom_options->hplc silica Silica Gel Column (as free base + modifier) chrom_options->silica purity_check2 Is Purity >97%? sfc->purity_check2 hplc->purity_check2 silica->purity_check2 purity_check2->final_product Yes

Caption: A workflow for the purification of the target compound.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Tropane Alkaloid Synthesis.
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Acta Poloniae Pharmaceutica, 60(6), 439-463. (General reference for tropane importance, found within search result)

  • ResearchGate. (n.d.). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane. Retrieved from [Link]

  • Humphrey, A. J., & O'Hagan, D. (2001). Tropane alkaloid biosynthesis. A century old problem unresolved. Natural Product Reports, 18(5), 494-502. DOI:10.1039/b001713m. Retrieved from [Link]

  • Robinson, R. (1917). LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. (Historic synthesis, referenced in search result[3])

  • Stoll, G., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3136–3144. DOI:10.1021/jacsau.3c00473. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Google Patents. (n.d.). CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride.
  • ResearchGate. (n.d.). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Retrieved from [Link]

  • Welsh, M. J., et al. (1992). Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column. Journal of Chromatography A, 604(1), 113-119. Retrieved from [Link]

  • American Chemical Society. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Organic Process Research & Development. Retrieved from [Link]

  • Pollini, G. P., et al. (2010). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Chemical Reviews, 110(6), 3131-3145. (General reference for tropane synthesis, found within search result[1])

Sources

Technical Support Center: Optimizing Reactions for 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2][3] Its rigid bicyclic framework is central to a wide array of biologically active molecules, including atropine and cocaine, making it a key target in drug discovery programs.[4][5] However, the unique stereoelectronic properties and inherent steric constraints of this scaffold present significant challenges in synthetic chemistry.[4][6]

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing reaction conditions for these complex molecules. We will move beyond simple procedural lists to explore the causality behind common experimental pitfalls, offering a troubleshooting framework grounded in mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the synthesis and handling of 8-azabicyclo[3.2.1]octane derivatives.

Q1: My reaction yield is consistently low, even when literature procedures are followed. What are the primary factors I should investigate?

A1: Low yields with tropane scaffolds often stem from a few key areas:

  • Reagent and Solvent Purity: These reactions can be highly sensitive to moisture and oxygen. Ensure all solvents are anhydrous and reagents are fresh or properly stored. Degassing the reaction mixture is often beneficial, especially for transition-metal-catalyzed processes.

  • Base Strength and Solubility: The choice of base is critical. In cross-coupling reactions, for example, an inorganic base that is too weak may not facilitate the catalytic cycle efficiently, while an overly strong organic base can lead to side reactions. Base solubility in the chosen solvent system also plays a crucial role.

  • Steric Hindrance: The rigid, three-dimensional structure of the 8-azabicyclo[3.2.1]octane core can significantly hinder the approach of reagents.[6][7] If your substrate is highly substituted, you may need more forcing conditions (higher temperature, longer reaction times) or a less sterically demanding catalyst and ligand system.

  • Workup and Purification Losses: The basicity of the tropane nitrogen can cause issues during purification. Products may adhere strongly to silica gel, leading to streaking and poor recovery.

Q2: I'm struggling with the purification of my final tropane compound. Column chromatography gives poor separation and recovery. What are my options?

A2: This is a very common problem. The basic nitrogen atom interacts strongly with the acidic silanol groups on standard silica gel.

  • Neutralize the Silica: Pre-treating your silica gel with a base is highly effective. Create a slurry of silica in your eluent and add 1-2% triethylamine (Et3N) or ammonia solution. This deactivates the acidic sites and significantly improves elution.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, which can be more forgiving for basic compounds.

  • Acid-Base Extraction: This is a powerful technique for isolating your basic product from neutral or acidic impurities.[8] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove residual neutral impurities. Then, basify the aqueous layer (e.g., with Na2CO3 or NaOH) to pH >10 and extract your deprotonated, neutral product back into an organic solvent.[8][9]

  • Use of a Protecting Group: In multi-step syntheses, protecting the nitrogen as a carbamate can dramatically simplify chromatography by reducing the compound's basicity.[10]

Q3: How do I choose the right nitrogen protecting group? My current one is either unstable or difficult to remove.

A3: Protecting group strategy is paramount.[11] The choice depends on the stability required for subsequent steps and the orthogonality of its removal conditions.

  • tert-Butoxycarbonyl (Boc): This is the most common choice. It is stable to a wide range of non-acidic conditions and is easily removed with strong acids like trifluoroacetic acid (TFA). The Boc group reduces the basicity of the nitrogen, which often improves reaction yields and simplifies purification.[10]

  • Carbamates (e.g., Ethyl or Methyl Carbamate): These groups also reduce basicity and can be more stable than Boc under certain conditions.[12] Removal often requires more vigorous conditions, such as hydrolysis with hydrazine.[10]

  • Benzyl (Bn): A robust protecting group, typically removed by catalytic hydrogenation (e.g., H2, Pd/C). This is a good option if your molecule does not contain other reducible functional groups (like alkenes or alkynes).

Protecting Group Common Introduction Reagent Stability Common Cleavage Conditions Key Advantage
Boc (Boc)₂O, DMAPStable to base, hydrogenation, nucleophilesTFA; HCl in DioxaneEasy removal, simplifies chromatography.[10]
Cbz Benzyl ChloroformateStable to acid, baseCatalytic Hydrogenation (H₂, Pd/C)Orthogonal to acid-labile groups.
Methyl/Ethyl Carbamate Methyl/Ethyl ChloroformateGenerally robustHydrazine; Strong acid/base hydrolysisCan offer different stability profile than Boc.[12]

Q4: My reaction is not stereoselective. How can I improve the diastereomeric or enantiomeric ratio?

A4: Achieving stereoselectivity is a central challenge in tropane synthesis.[1][13] The outcome is a delicate balance of steric and electronic factors.

  • Temperature: Lowering the reaction temperature is often the first and most effective step to increase selectivity.[14] It allows the reaction to proceed through the lower-energy transition state more favorably.

  • Reagent/Catalyst Choice: For enantioselective reactions, the choice of chiral ligand or catalyst is critical. Screening a panel of ligands is often necessary. For diastereoselective reactions, a bulkier reagent may favor one facial approach over another due to steric clash with the bicyclic frame.

  • Protecting Group Influence: The steric bulk of the N-protecting group can direct the stereochemical outcome of reactions at adjacent positions. For instance, a bulky N-Boc group might block one face of the molecule, guiding an incoming reagent to the opposite face.[12]

Part 2: Troubleshooting Guides for Specific Reactions

Guide 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

The N-arylation of the 8-azabicyclo[3.2.1]octane core is a key transformation. Low yields or failed reactions are common hurdles.

Caption: Troubleshooting Decision Tree for N-Arylation.

Observed Problem Potential Cause Proposed Solution & Rationale
No Reaction / Starting Material Recovered 1. Inactive CatalystUse a pre-formed palladium precatalyst or ensure anaerobic conditions for in situ catalyst generation. The active Pd(0) species is oxygen-sensitive.[15]
2. Incorrect BaseThe pKa of the base is crucial for the deprotonation of the amine. Switch to a stronger base like NaOtBu or LiHMDS, especially for less reactive aryl chlorides.
3. Steric HindranceA bulky ortho-substituent on the aryl halide can prevent oxidative addition. Use a more active catalyst system (e.g., a more electron-rich biarylphosphine ligand) and increase the temperature.[6]
Low Conversion (<50%) 1. Catalyst DecompositionHigh temperatures can lead to catalyst decomposition. Try a lower temperature for a longer duration or use a more thermally stable ligand.
2. Insufficient BaseEnsure at least 1.5-2.0 equivalents of base are used. Some bases can be hygroscopic; use freshly opened or dried material.
3. Poor Solvent ChoiceThe polarity of the solvent affects the solubility of reagents and the stability of intermediates. Screen solvents like toluene, dioxane, and DMF.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of WaterRigorously exclude water, which can lead to hydrodehalogenation of the aryl halide.
2. Ligand ChoiceFor certain substrates, some ligands can promote side reactions. Bidentate ligands like Xantphos can sometimes offer better selectivity than monodentate ones.[15]
Guide 2: Stereocontrol in Functionalization

Achieving the desired stereoisomer is critical for biological activity. This guide focuses on the factors that govern the stereochemical outcome of reactions on the tropane ring system.

Caption: Key factors influencing stereochemical outcomes.

The reduction of the C3-ketone of tropinone is a classic example where conditions dictate the stereochemical outcome, yielding either tropine (axial alcohol) or pseudotropine (equatorial alcohol).

  • Kinetic Control: Reduction with bulky hydride reagents (e.g., L-Selectride) at low temperatures preferentially attacks from the less hindered equatorial face, yielding the axial alcohol (tropine) as the major product. The bulky reagent cannot easily approach from the axial face due to steric hindrance from the piperidine ring.

  • Thermodynamic Control: Reduction with sodium in an alcohol solvent (a dissolving metal reduction) allows for equilibration. The equatorial alcohol (pseudotropine) is the more thermodynamically stable product because it minimizes 1,3-diaxial interactions, and it will be the major product under these conditions.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for N-Boc Protection of Nortropane

This protocol is foundational for many synthetic routes, simplifying subsequent purification steps.[10]

Materials:

  • Nortropane derivative (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂)O (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N) (1.5 eq) or saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the nortropane derivative in anhydrous DCM (approx. 0.2 M).

  • Add triethylamine to the solution.

  • Add (Boc)₂O portion-wise or as a solution in DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude N-Boc protected product can often be used directly or purified by flash column chromatography on silica gel.

Protocol 2: Purification of a Basic Tropane Derivative via Acid-Base Extraction

This method is highly effective for removing non-basic impurities from a crude reaction mixture.[8]

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.

  • Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer (which now contains the protonated amine) into a clean flask.

  • Extract the organic layer two more times with 1M HCl to ensure complete recovery.

  • Combine all acidic aqueous extracts. "Back-extract" the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral organic impurities. Discard this organic wash.

  • Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is > 10.

  • Extract the now basic aqueous solution three times with fresh ethyl acetate. The deprotonated, neutral product will move back into the organic layer.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.

References

  • Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763–3775. [Link]

  • ResearchGate. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Retrieved from [Link]

  • University of Regensburg Publication Server. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. PMC. [Link]

  • Luo, Y., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. [Link]

  • Anbazhagan, S., et al. (2006). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters.
  • Kollár, L., & Kégl, T. (2021). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). MDPI. [Link]

  • Klimczak, A. R., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. [Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. University of Missouri.
  • Reddy, R. P., et al. (2017). Arylidene-2-chloro-6-azabicyclo[3.2.1]octanes via Aluminum Chloride-Promoted Cyclization/Chlorination of 3-Enynamides. European Journal of Organic Chemistry.
  • Google Patents. (n.d.). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • ResearchGate. (n.d.). Synthesis of Tropane Derivatives. Retrieved from [Link]

  • Bristol University. (2012). Tropane. Molecule of the Month.
  • ResearchGate. (n.d.). Tropane alkaloid biosynthesis. A century old problem unresolved. Retrieved from [Link]

  • Wang, Z., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. [Link]

  • Google Patents. (n.d.). WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • Cabrera, P. J., et al. (2017). Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2023). Access to 8-Azabicyclo[3.2.1]octanes via the [3 + 2] Cycloaddition of Oxidopyridinium Ions to Maleimides. Synfacts.
  • Semantic Scholar. (2019). Synthesis of Tropane Derivatives. Retrieved from [Link]

  • Li, Y., et al. (2023). Emerging tropane alkaloids: Global development and potential health threats. Food Quality and Safety. [Link]

  • Estrada, O., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules. [Link]

  • Google Patents. (n.d.). US4233448A - 3-Methoxycarbonyl-2-(2-thienyl)-8-azabicyclo[3.2.
  • Royal Society of Chemistry. (2017).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Luo, Y., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Publications. [Link]

  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Royal Society of Chemistry. (2017). Challenges and opportunities for alkane functionalisation using molecular catalysts. [Link]

  • EvitaChem. (n.d.). Buy N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-one.
  • Li, R., et al. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports. [Link]

  • ResearchGate. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Retrieved from [Link]

  • DigitalCommons@TMC. (2022).
  • PubMed. (n.d.). Late-stage C-H functionalization of complex alkaloids and drug molecules via intermolecular rhodium-carbenoid insertion. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. [Link]

  • Tohoku University Repository. (2024).

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Technical Support Center: Stability and Storage of 8-Azabicyclo[3.2.1]octane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of compounds featuring the 8-azabicyclo[3.2.1]octane core, commonly known as the tropane or nortropane scaffold. The inherent rigidity of this bicyclic system lends general stability, but the diverse functionalities appended to it dictate specific handling requirements.[1][2] This document aims to provide the causal logic behind best practices to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal general storage conditions for solid 8-azabicyclo[3.2.1]octane compounds?

A: For maximal long-term stability, solid compounds should be stored under controlled conditions that mitigate the primary drivers of degradation: temperature, moisture, and light.

  • Temperature: For long-term storage (months to years), a temperature of -20°C is recommended.[3] For routine short-term use, storage at 2-8°C in a desiccator is often sufficient.[4] As a general principle for amines, keeping temperatures below 30°C minimizes volatility.[5]

  • Moisture: The tertiary amine nitrogen in the bicyclic system is hygroscopic, meaning it can readily absorb atmospheric moisture.[5] This can lead to hydrolysis, especially of ester-containing side chains. Therefore, storage in a tightly sealed container within a desiccator or a controlled low-humidity environment is critical.

  • Light: Photodegradation can be a concern for complex organic molecules. Store all compounds in amber vials or otherwise protected from direct light. Photostability testing is a standard component of forced degradation studies as per ICH guidelines.[6][7]

  • Atmosphere: For highly sensitive compounds, flushing the storage vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

Q2: How does salt formation, such as a hydrochloride (HCl) salt, impact the stability and handling of these compounds?

A: Converting the basic nitrogen of the 8-azabicyclo[3.2.1]octane core to a salt, most commonly a hydrochloride salt, is a standard and highly effective strategy to enhance stability.[1]

  • Mechanism of Stabilization: The protonation of the nitrogen atom reduces its nucleophilicity and susceptibility to oxidation.

  • Improved Physical Properties: Salt formation typically converts oily or amorphous free bases into crystalline solids. This crystalline lattice structure reduces the mobility of individual molecules, slowing degradation rates and significantly improving handling characteristics.[1]

  • Enhanced Solubility: While the free base is often more soluble in organic solvents, the hydrochloride salt form generally exhibits superior solubility in aqueous buffers, which is crucial for many biological assays.

Q3: What are the primary chemical degradation pathways for 8-azabicyclo[3.2.1]octane derivatives?

A: The core scaffold is robust, but degradation is typically initiated at the functional groups attached to the ring or at the nitrogen atom itself.

  • Hydrolysis: This is the most common degradation pathway for derivatives containing ester functionalities, such as the tropane alkaloids atropine and scopolamine.[8] The reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[6] Studies have shown that degradation is often higher at neutral pH (pH 7) compared to acidic pH (pH 4) in buffer solutions.[9]

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides. This can be mediated by atmospheric oxygen, peroxide impurities in solvents (e.g., older ethers), or strong oxidizing agents.[10][11]

  • Thermal Degradation: While many tropane alkaloids are considered relatively heat-stable, prolonged exposure to high temperatures can cause decomposition.[12] For example, baking processes at 180°C have been shown to significantly reduce the concentration of atropine and scopolamine in food matrices.[9][13]

  • Rearrangement: The rigid, bicyclic nature of the scaffold can, under certain energetic conditions, allow for molecular rearrangements, potentially leading to different isomers with altered biological properties.[1]

Q4: What is the recommended practice for preparing and storing solutions of these compounds?

A: The stability in solution is highly dependent on the solvent and the specific structure of the compound.

  • Aqueous Solutions: It is strongly advised not to store these compounds in aqueous solutions for extended periods. For many derivatives, storage in aqueous buffers should not exceed one day.[3] If you must use an aqueous solution, prepare it fresh from a solid or a concentrated organic stock solution immediately before the experiment.

  • Organic Stock Solutions: The preferred method is to prepare concentrated stock solutions in a suitable, dry organic solvent such as DMSO, ethanol, or dimethylformamide.[3] These stock solutions, when stored at -20°C or -80°C and protected from light, can be stable for several months. Before sealing for storage, purging the vial headspace with an inert gas can further extend stability by displacing oxygen.[3]

Summary of Recommended Storage Conditions
FormTemperatureLightMoistureAtmosphereTypical Duration
Solid (Salt or Free Base) -20°CProtected (Amber Vial)DesiccatedNormal or Inert≥ 4 years[3]
Organic Stock Solution (e.g., DMSO) -20°C to -80°CProtected (Amber Vial)Tightly SealedInert Gas PurgeMonths
Aqueous Solution 2-8°CProtected (Amber Vial)Tightly SealedN/A< 24 hours[3]

Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during experimentation that may be linked to compound stability.

Problem: "I see unexpected or new peaks appearing in my HPLC/LC-MS analysis over time."

This is a classic indicator of compound degradation. The identity of the new peaks corresponds to the degradation products.

  • Causality & Logic: The appearance of new, often more polar, compounds suggests that the parent molecule is breaking down. In reverse-phase HPLC, degradants like hydrolyzed esters (which introduce a carboxylic acid) will typically have shorter retention times.

  • Investigative Workflow:

    • Confirm the Source: Re-analyze a freshly prepared solution from your solid stock. If the peaks are absent, the issue is solution stability. If they are present, your solid stock may be compromised.

    • Hypothesize Degradant Identity: Based on the structure, predict likely degradation products. For an ester, suspect hydrolysis. For the tertiary amine, suspect oxidation.

    • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions to see if you can replicate the unknown peaks. This is the most definitive way to identify degradation pathways and is a cornerstone of pharmaceutical stability testing.[6][7][14]

start Unexpected Peak in HPLC/LC-MS check_solid Analyze Freshly Prepared Solution from Solid Stock start->check_solid peaks_present Peaks Still Present? check_solid->peaks_present solution_instability Problem: Solution Instability Action: Prepare solutions fresh peaks_present->solution_instability No solid_instability Problem: Solid Stock Compromised Action: Source new material peaks_present->solid_instability Yes run_fds Action: Run Forced Degradation Study to Identify Degradants solution_instability->run_fds solid_instability->run_fds

Caption: Troubleshooting workflow for unexpected analytical peaks.

Problem: "My compound shows declining or inconsistent biological activity in my assays."

A loss of potency is a direct functional consequence of a decrease in the concentration of the active parent compound due to degradation.

  • Causality & Logic: If the parent compound degrades into inactive or less active byproducts, the effective concentration in your assay decreases, leading to a diminished biological response. Inconsistency arises from variable degradation between aliquots or over the course of an experiment.

  • Investigative Workflow:

    • Check Solution Age: How old is the solution being used for the assay? As established, aqueous solutions are particularly labile.[3]

    • Assess Assay Buffer Compatibility: Is there anything in your assay buffer (e.g., extreme pH, metal ions, reactive species) that could be degrading the compound in situ?

    • Re-qualify Your Stock: Perform a purity analysis (e.g., HPLC-UV or qNMR) on both your solid material and your oldest stock solution to quantify the amount of parent compound remaining. Compare this to the certificate of analysis.

Problem: "My compound (as a free base) has poor solubility in my aqueous assay buffer."

This is a common physical property challenge rather than a stability issue, but it's critical for obtaining reliable data.

  • Causality & Logic: The free base form of amines is often less polar and thus has limited solubility in water. Forcing it into a buffer can lead to precipitation, resulting in an inaccurate and lower-than-expected concentration in your experiment.

  • Solution Protocol:

    • Utilize an Organic Stock: Do not attempt to dissolve the free base directly in the buffer. First, prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.[3]

    • Perform Serial Dilution: Add a small volume of the concentrated organic stock to your aqueous buffer to achieve the final desired concentration. Ensure the final percentage of the organic solvent is low (typically <1%) to avoid affecting the biological system.

    • Consider the Salt Form: For future experiments, procure or synthesize the hydrochloride salt of the compound, which will have significantly better aqueous solubility.[1]

Key Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the potential liabilities of your molecule. It involves subjecting the compound to harsh conditions to accelerate decomposition.[6]

Objective: To identify likely degradation products and determine the compound's stability profile. A typical study aims for 5-20% degradation of the parent compound.[7]

Methodology:

  • Prepare Solutions: Prepare solutions of your compound at a known concentration (e.g., 1 mg/mL) for each stress condition.[7]

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl.

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for several hours.[7]

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for several hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for several hours, protected from light.

  • Thermal Degradation:

    • Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C) for 24-48 hours.[9][15]

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to a light source combining UV and visible light, as specified by ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating method, typically HPLC or UPLC with UV and MS detection.[13][16]

    • Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.

cluster_stress Stress Conditions cluster_products Primary Degradation Products parent Parent Compound (8-azabicyclo[3.2.1]octane derivative) hydrolysis Hydrolysis (Acid/Base, H₂O) parent->hydrolysis Ester/Amide Cleavage oxidation Oxidation (O₂, Peroxides) parent->oxidation N-Oxide Formation thermal Thermal Stress (Heat) parent->thermal Decomposition/ Rearrangement hydro_prod Hydrolyzed Acid/Alcohol hydrolysis->hydro_prod ox_prod N-Oxide oxidation->ox_prod therm_prod Various Fragments thermal->therm_prod

Caption: Common degradation pathways for 8-azabicyclo[3.2.1]octane derivatives.

References
  • (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride. Google Vertex AI Search.
  • Dräger B. Analysis of tropane and related alkaloids. Journal of Chromatography A. 2002;978(1-2):1-35.
  • Marín-Sáez J, Romero-González R, Garrido Frenich A. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions. Foods. 2022;11(15):2196. Available from: [Link]

  • 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane. Vulcanchem.
  • Kohnen-Johannsen KL, Kayser O. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. 2019;24(4):796. Available from: [Link]

  • González-Gómez D, García-Campaña AM, Gámiz-Gracia L, Romero-González R. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Toxins. 2022;14(2):99. Available from: [Link]

  • Dräger B. Analysis of tropane and related alkaloids. ResearchGate. 2002.
  • Amiri M. Long-term Effect of Drying Method on the Alkaloid of Atropa belladonna L. Leaves During Storage. ResearchGate. 2017. Available from: [Link]

  • Carroll FI, et al. Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo[3.2.1]octane Scaffold. ACS Publications. Available from: [Link]

  • Carroll FI, et al. Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo[3.2.1]octane Scaffold. PubMed Central. 2006. Available from: [Link]

  • Torrents-Masoliver B, et al. Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food. ResearchGate. 2023. Available from: [Link]

  • Nelsen SF, et al. 8,8'-Bi(8-azabicyclo[3.2.1]octane) and its oxidized forms. SciSpace. 1985. Available from: [Link]

  • Singh R, Rehman Z. Forced Degradation Studies. MedCrave online. 2016. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

  • Kovács B, et al. Tropane alkaloids in food – real and perceived risks. ResearchGate. 2023. Available from: [Link]

  • Nelsen SF, et al. 8,8'-Bi(8-azabicyclo[3.2.1]octane) and its oxidized forms. ACS Publications. 1985. Available from: [Link]

  • Forced degradation products: Topics. Science.gov. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Chandramore A, Sonawane S. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. 2022. Available from: [Link]

Sources

Identification and removal of common impurities in 8-azabicyclo-[3.2.1]octane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis, purification, and characterization of 8-azabicyclo[3.2.1]octane derivatives. This bicyclic scaffold, the core of tropane alkaloids, is a vital structural motif in numerous pharmaceutical compounds.[1][2][3] Achieving high purity is critical for subsequent applications in research and drug development. This guide provides in-depth, field-proven insights into identifying and removing common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

This section directly addresses the most common challenges and queries from researchers working with the 8-azabicyclo[3.2.1]octane system.

Q1: What are the most common impurities I should expect when synthesizing tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) via the Robinson-Schöpf reaction?

The Robinson-Schöpf synthesis, while elegant, is a multi-component, one-pot reaction that can generate several side products and contain unreacted starting materials.[4][5][6]

Causality: The reaction involves two sequential Mannich reactions.[5][7] Incomplete reactions, side reactions of the highly reactive starting materials, or non-ideal pH can lead to a complex crude product mixture. The use of acetonedicarboxylic acid is known to improve yields over acetone by increasing the acidity of the central protons, but it can also introduce its own set of impurities if decarboxylation is incomplete.[5][7]

Common Impurities to Expect:

  • Unreacted Starting Materials: Succinaldehyde, methylamine, and acetonedicarboxylic acid (or its decomposition products).

  • Incompletely Cyclized Intermediates: Products of the first Mannich reaction that fail to undergo the second intramolecular cyclization.

  • N-Oxide of Tropinone: The tertiary amine of the tropane skeleton is susceptible to oxidation, especially during workup or prolonged exposure to air. This is a very common impurity in tertiary amine chemistry.[8][9][10]

  • Over-alkylation Products: While less common with methylamine, use of other primary amines or reaction conditions can sometimes lead to quaternary ammonium salts.

  • Aldol Condensation Products: Self-condensation products of succinaldehyde or cross-reactions can occur, especially under non-optimal pH conditions.

Impurity TypeLikely SourceKey Analytical Signature (Expected)
Tropinone N-Oxide Oxidation of the tertiary amineMass Spec: M+16 peak relative to product.
Unreacted Succinaldehyde Incomplete reaction¹H NMR: Aldehydic protons (~9.7 ppm).
Incomplete Cyclization Non-optimal reaction time or pHComplex mixture, often polar; may show free amine or aldehyde signals.
Residual Acetonedicarboxylic Acid Incomplete decarboxylation¹H NMR: Broad acid proton signal. Mass Spec: M+44 or M+88 peaks relative to expected side products.
Q2: I suspect an N-oxide impurity is present in my product. How can I confirm this and remove it?

Expertise & Experience: N-oxide formation is a frequent and often overlooked issue. The N-oxide is more polar than the parent amine and can complicate purification, often appearing as a baseline streak or a very polar spot on a TLC plate. Its presence can be difficult to confirm by NMR alone, but is readily identified by mass spectrometry.

Identification: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS) . An N-oxide impurity will present a molecular ion peak at [M+16]+ relative to the parent 8-azabicyclo[3.2.1]octane derivative.

Removal Protocol: The most reliable method for removing an N-oxide is to selectively reduce it back to the parent tertiary amine.[8][11] Titanium(III) chloride (TiCl₃) is a facile and effective reagent for this purpose.[8][11]

Detailed Protocol: Reductive Removal of N-Oxide Impurities

  • Dissolution: Dissolve the crude product mixture containing the suspected N-oxide in a suitable solvent like methanol or aqueous acetonitrile.

  • Reagent Addition: Add a solution of Titanium(III) chloride (TiCl₃, ~15% in aqueous HCl) dropwise to the stirred solution at room temperature. A typical stoichiometry is 1.5-2.0 equivalents relative to the estimated amount of N-oxide.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The polar N-oxide spot should disappear, and the intensity of the desired product spot should increase. The reaction is typically complete within 1-2 hours.

  • Workup: Once the reduction is complete, carefully neutralize the mixture with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) to a pH of 9-10.[12]

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting material can then be subjected to standard purification procedures like acid-base extraction or column chromatography.

Q3: My product is a persistent oil and won't crystallize. What are the most effective purification strategies?

Trustworthiness: For basic compounds like 8-azabicyclo[3.2.1]octane derivatives, a multi-step purification strategy is often necessary. Relying on a single technique may not be sufficient. The following workflow is a self-validating system to achieve high purity.

Workflow for Purification of 8-Azabicyclo[3.2.1]octane Derivatives

G crude Crude Oily Product l_l Liquid-Liquid Acid-Base Extraction crude->l_l Initial Cleanup column Column Chromatography l_l->column Separate from neutral impurities salt Salt Formation & Recrystallization l_l->salt If chromatography is not needed column->salt If further polishing is needed pure Pure Free Base or Salt column->pure Final Product salt->pure Final Product G cluster_mod cluster_alumina cluster_kpnh start Compound Streaks/Sticks on Silica TLC? mod Add Basic Modifier to Eluent start->mod Yes alumina Switch to Alumina (Basic or Neutral) mod->alumina Still Tailing? mod_desc Add 0.5-2% Triethylamine (TEA) or Ammonia (7N in MeOH) to the mobile phase. This neutralizes silica's acidic sites. kpnh Use Amine-Functionalized Silica alumina->kpnh Still Issues? alumina_desc Alumina is less acidic than silica and is a good alternative for strongly basic compounds. kpnh_desc Amine-functionalized silica provides a basic surface, preventing interaction and often giving sharp peaks with simple eluents (Hexane/EtOAc).

Sources

Improving yield and purity of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic building block. The 3-azabicyclo[3.2.1]octane core is a key structural motif in a variety of biologically active molecules.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the likely causes?

Low yields can often be traced back to several critical steps in the synthesis, most commonly the reduction of the corresponding ester precursor. Let's break down the potential culprits:

  • Inefficient Ester Reduction: The reduction of the carboxylate portion of the ester to a primary alcohol is a crucial step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation.[3][4] However, its reactivity also makes it highly sensitive to moisture.

    • Causality: LiAlH₄ reacts violently with water and other protic solvents.[5] Any moisture in your reaction setup (glassware, solvent, starting material) will consume the reagent, reducing the amount available for the desired reaction and consequently lowering your yield.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Incomplete Reaction: The reduction of esters with LiAlH₄ proceeds through an aldehyde intermediate, which is more reactive than the starting ester.[5] Insufficient reagent or reaction time can lead to a mixture of unreacted starting material, the aldehyde intermediate, and the desired alcohol product.

    • Causality: An inadequate amount of LiAlH₄ will not be able to drive the reaction to completion. Similarly, if the reaction time is too short, the conversion to the final product will be incomplete.

    • Solution: Use a molar excess of LiAlH₄ to ensure complete conversion.[5] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

  • Suboptimal Work-up Procedure: The quenching of the reaction and subsequent extraction of the product are critical for maximizing yield. Improper pH adjustment during work-up can lead to product loss.

    • Causality: The product is an amine, which can exist in either its free base or salt form depending on the pH.[6] If the aqueous layer is not made sufficiently basic during extraction, the amine will remain protonated and soluble in the aqueous layer, leading to poor extraction into the organic solvent.

    • Solution: After quenching the excess LiAlH₄, basify the aqueous layer to a pH of 13-14 with a strong base like sodium hydroxide (NaOH) before extraction.[7] This ensures the amine is in its free base form, which is more soluble in common organic extraction solvents.[6]

Q2: I'm observing significant side-product formation. How can I minimize it?

Side-product formation is a common issue that can complicate purification and reduce the overall yield. The nature of the side products will depend on the specific synthetic route employed.

  • Over-reduction or Side Reactions with Protecting Groups: If your synthetic route involves protecting groups, these may be susceptible to reduction by LiAlH₄.

    • Causality: The high reactivity of LiAlH₄ can lead to the reduction of other functional groups in the molecule if not carefully controlled.[4]

    • Solution: Choose protecting groups that are stable to the reaction conditions. Alternatively, consider using a milder reducing agent if your substrate is particularly sensitive.

  • Impure Starting Materials: The purity of your starting materials is paramount. Impurities in the initial ester can be carried through the reaction and lead to a complex mixture of products.

    • Causality: If the starting material contains impurities, these can react with the reagents to form unwanted side products.

    • Solution: Ensure the purity of your starting materials using techniques like NMR, HPLC, or GC-MS before beginning the synthesis. Purify the starting materials if necessary.

Q3: My final product is off-color. What does this indicate and how can I fix it?

An off-color final product, particularly a yellow or brown hue, often indicates the presence of impurities.

  • Oxidation of the Amine: Amines can be susceptible to air oxidation, which can lead to the formation of colored impurities.[8]

    • Causality: The lone pair of electrons on the nitrogen atom can be oxidized, especially in the presence of light and air over time.

    • Solution: Store the final product under an inert atmosphere and protected from light. During the work-up, minimizing the exposure of the free base to air can also be beneficial.

  • Residual Impurities from the Reaction: Colored impurities from the starting materials or side reactions can be carried through to the final product.

    • Causality: If colored impurities are not removed during the purification steps, they will contaminate the final hydrochloride salt.

    • Solution: An additional purification step, such as recrystallization or column chromatography, may be necessary. For hydrochloride salts, recrystallization from a suitable solvent system like isopropanol/ether or ethanol can be effective.[9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and purification of this compound.

Q1: What is a common synthetic route for this compound?

A prevalent method involves the reduction of a suitable ester precursor, such as 8-ethoxycarbonyl-3-[2-(bis(4-fluorophenyl)methoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane, using a strong reducing agent like LiAlH₄.[10] The resulting alcohol can then be converted to the hydrochloride salt. The 3-azabicyclo[3.2.1]octane core itself can be synthesized through various methods, including those starting from 2,5-dimethoxytetrahydrofuran and an appropriate amine.[11]

Q2: What are the critical process parameters to monitor during the synthesis?

The following table summarizes the key parameters to control for a successful synthesis:

ParameterImportanceRecommended Control
Reaction Temperature Affects reaction rate and selectivity.Maintain the temperature as specified in the protocol, often starting at a low temperature for the addition of LiAlH₄ and then warming to room temperature or refluxing.
Reagent Purity Prevents side reactions and simplifies purification.Use high-purity, anhydrous reagents and solvents.
pH during Work-up Crucial for efficient product extraction.Adjust the aqueous layer to pH 13-14 before extracting the free base.[7]
Inert Atmosphere Prevents reaction with atmospheric moisture and oxygen.Conduct the reaction under a nitrogen or argon atmosphere.
Q3: How do I choose the right solvent for recrystallization of the hydrochloride salt?

The goal of recrystallization is to find a solvent (or solvent system) in which your product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.[6]

  • Single Solvent System: Alcohols like ethanol or isopropanol are often good starting points for recrystallizing amine hydrochloride salts.[9]

  • Two-Solvent System: A common technique is to dissolve the salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or ethanol) and then add a less polar solvent in which it is insoluble (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy.[9] Gentle heating to redissolve the solid followed by slow cooling should yield crystals. A mixture of an alcohol and an ester can be an effective solvent system for refining the crude product.[7]

Q4: What are the best analytical techniques to assess the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound and can detect non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of residual solvents and structural impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

Protocol 1: General Procedure for Ester Reduction with LiAlH₄
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (molar excess) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the ester precursor in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude alcohol.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
  • Dissolve the crude alcohol (the free base) in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the precipitation of the hydrochloride salt is complete. Check the pH to ensure it is acidic.

  • Collect the solid by vacuum filtration and wash it with cold diethyl ether.

  • To recrystallize, dissolve the crude hydrochloride salt in a minimal amount of boiling isopropanol.

  • Slowly add diethyl ether until the solution becomes turbid.

  • Heat the mixture gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane.

LowYieldTroubleshooting Start Low Yield Observed CheckReaction Step 1: Review Reaction Conditions Start->CheckReaction Moisture Moisture Contamination? CheckReaction->Moisture Check for... ReagentAmount Sufficient LiAlH₄? CheckReaction->ReagentAmount ReactionTime Adequate Reaction Time? CheckReaction->ReactionTime CheckWorkup Step 2: Examine Work-up & Extraction pH_Check Aqueous pH > 12 during Extraction? CheckWorkup->pH_Check Check for... Solvent_Check Appropriate Extraction Solvent? CheckWorkup->Solvent_Check CheckPurity Step 3: Analyze Starting Material Purity Purity_Analysis Starting Material Pure by NMR/HPLC? CheckPurity->Purity_Analysis Moisture->ReagentAmount No Solution1a Use Anhydrous Solvents & Dried Glassware Moisture->Solution1a Yes ReagentAmount->ReactionTime Yes Solution1b Increase Molar Excess of LiAlH₄ ReagentAmount->Solution1b No ReactionTime->CheckWorkup Yes Solution1c Monitor by TLC/LC-MS to Optimize Time ReactionTime->Solution1c No pH_Check->Solvent_Check Yes Solution2a Basify to pH 13-14 with NaOH pH_Check->Solution2a No Solvent_Check->CheckPurity Yes Solution2b Use Solvents like DCM or EtOAc Solvent_Check->Solution2b No Solution3a Purify Starting Material Purity_Analysis->Solution3a No End Yield Improved Purity_Analysis->End Yes Solution1a->End Solution1b->End Solution1c->End Solution2a->End Solution2b->End Solution3a->End

Caption: A flowchart for diagnosing and resolving common causes of low reaction yield.

References

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). ResearchGate. (2023). Available at: [Link]

  • CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride. Google Patents. (2013).
  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. (2017). Available at: [Link]

  • US4670232A - Recovery of amines from by-product chloride salts. Google Patents. (1987).
  • The Role of LiAlH4 in Transforming Esters: A Closer Look. Oreate AI Blog. (2025). Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate. (2025). Available at: [Link]

  • Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. PMC - NIH. (2011). Available at: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. (2004). Available at: [Link]

  • WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. Google Patents. (2009).
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023). Available at: [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Available at: [Link]

  • US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. Google Patents. (2006).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021). Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. (2020). Available at: [Link]

  • Tropane alkaloids (hyoscyamine, scopolamine and atropine) from genus Datura: extractions, contents, syntheses and effects. OUCI. (2022). Available at: [Link]

  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. MDPI. (2016). Available at: [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PubMed Central. (2019). Available at: [Link]

  • Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation. NIH. (2019). Available at: [Link]

  • Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents. (2002).
  • Tropane alkaloid. Wikipedia. Available at: [Link]

  • Tropane. Molecule of the Month. (2012). Available at: [Link]

  • Improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride and the synthesis of its phenothiazine derivatives. PubMed. (1968). Available at: [Link]

Sources

Technical Support Center: Overcoming Challenges in the Chiral Separation of 8-Azabicyclo[3.2.1]octane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of 8-azabicyclo[3.2.1]octane enantiomers. This bicyclic scaffold is the core of tropane alkaloids and a significant structure in pharmaceutical development.[1][2][3][4] Its unique stereochemistry presents distinct challenges in achieving baseline resolution of its enantiomers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established scientific principles and field-proven techniques to empower researchers in their separation endeavors.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the chiral separation of 8-azabicyclo[3.2.1]octane derivatives. Each issue is broken down into probable causes and actionable solutions.

Issue 1: Poor or No Enantiomeric Resolution

You've injected your racemic standard, but the chromatogram shows a single peak or two poorly resolved, co-eluting peaks.

Probable Cause A: Inappropriate Chiral Stationary Phase (CSP)

  • The "Why": Chiral recognition is predicated on the formation of transient diastereomeric complexes between the analyte and the CSP.[5] The 8-azabicyclo[3.2.1]octane structure, being a basic and conformationally rigid amine, requires specific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) that not all CSPs can provide. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often a good starting point due to their broad applicability and multiple chiral recognition mechanisms.

  • Solution Workflow:

    • Initial Screening: If you haven't already, screen your compound on a set of complementary CSPs. A typical starting set includes columns with different chiral selectors, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).[6]

    • Consult Literature: Search for established methods for similar tropane alkaloids or bicyclic amines.[7][8] This can provide a strong indication of which CSPs are likely to be successful.

    • Consider Analyte Structure: The nature and position of substituents on the 8-azabicyclo[3.2.1]octane core will significantly influence interactions with the CSP.[9]

Probable Cause B: Suboptimal Mobile Phase Composition

  • The "Why": The mobile phase modulates the interactions between the analyte and the CSP. For basic compounds like 8-azabicyclo[3.2.1]octane derivatives, the presence and concentration of additives are critical.[10][11] An incorrect mobile phase can fail to promote the necessary chiral recognition interactions or may even inhibit them.

  • Solution Workflow:

    • Optimize Alcohol Modifier: In normal-phase chromatography (the most common mode for these compounds), systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase.

    • Introduce a Basic Additive: The basic nitrogen in the bicyclic structure can interact strongly with residual acidic silanols on the silica support, leading to poor peak shape and resolution.[12][13] Adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase is often essential.[10][11] This additive competes for the active silanol sites, improving peak symmetry and often enhancing chiral recognition.[14][15]

    • Systematic Additive Screening: If resolution is still poor, consider screening different basic additives, as some can dramatically improve peak shape and resolution.[10]

Probable Cause C: Incorrect Temperature

  • The "Why": Temperature affects the thermodynamics of the chiral recognition process.[16] Generally, lower temperatures enhance the stability of the diastereomeric complexes, leading to better resolution. However, this is not a universal rule, and the optimal temperature must be determined empirically.[16]

  • Solution Workflow:

    • Systematic Temperature Study: Analyze your sample at a range of temperatures (e.g., in 5°C increments from 15°C to 40°C).

    • Evaluate Trade-offs: Be aware that while lower temperatures may improve resolution, they can also increase analysis time and backpressure. Conversely, higher temperatures can improve peak efficiency.[16]

Issue 2: Severe Peak Tailing

The peaks are asymmetrical, with a pronounced "tail," making accurate integration and quantification difficult.

Probable Cause A: Secondary Interactions with Silica

  • The "Why": This is the most common cause of peak tailing for basic compounds like 8-azabicyclo[3.2.1]octane derivatives.[12] The basic nitrogen atom interacts strongly with acidic silanol groups on the surface of the silica-based CSP, creating a secondary, non-enantioselective retention mechanism that causes the peak to tail.[13][17]

  • Solution Workflow:

    • Add/Increase Basic Modifier: The most effective solution is to add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1% - 0.5%).[10][11] These small, basic molecules will preferentially interact with the silanol groups, effectively "masking" them from your analyte.[15]

    • Consider Alternative Additives: In some cases, additives like ethanolamine or ethylenediamine can provide even better peak symmetry.[10]

Probable Cause B: Column Overload

  • The "Why": Injecting too much sample can saturate the active sites on the CSP, leading to a loss of the Gaussian peak shape and causing tailing.[12]

  • Solution Workflow:

    • Dilute and Re-inject: Prepare a 1:10 and a 1:100 dilution of your sample and inject them. If the peak shape improves significantly, you were likely overloading the column.[16]

    • Determine Loading Capacity: Systematically decrease the injection volume or sample concentration to find the optimal loading for your column.

Issue 3: Irreproducible Retention Times and/or Resolution

You run the same sample multiple times, but the retention times and the degree of separation between the enantiomers are inconsistent.

Probable Cause A: Column "Memory Effects"

  • The "Why": This is a critical and often overlooked issue in chiral chromatography. Additives, especially basic ones like DEA, can be strongly adsorbed onto the CSP.[14][18] If a column was previously used with a different additive (or no additive), residual amounts can slowly leach out, altering the mobile phase composition "on-the-fly" and leading to drift in retention and selectivity. This "memory effect" can be very persistent.[18]

  • Solution Workflow:

    • Dedicate Columns: The best practice is to dedicate specific columns to specific additive types (e.g., one column for neutral/acidic methods, one for basic methods).[11]

    • Thorough Column Flushing: If dedicating columns is not feasible, an extensive flushing procedure is required when changing mobile phase systems. Flush the column with a high percentage of alcohol (like isopropanol) for an extended period (many column volumes) to strip away strongly adsorbed additives.

    • Equilibration is Key: Always ensure the column is fully equilibrated with the new mobile phase before injecting your sample. This can take significantly longer than in achiral chromatography.

Probable Cause B: Mobile Phase Instability

  • The "Why": Volatile components in the mobile phase, such as hexane or DEA, can evaporate over time, changing the mobile phase composition and affecting chromatography.

  • Solution Workflow:

    • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily.

    • Cover Reservoirs: Keep mobile phase reservoirs covered to minimize evaporation.

Visualization: General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the chiral separation of 8-azabicyclo[3.2.1]octane enantiomers.

G start Start: Poor or No Chiral Separation check_csp Is the CSP appropriate for a bicyclic amine? start->check_csp csp_no Screen alternative CSPs (e.g., polysaccharide-based) check_csp->csp_no No check_mp Is the mobile phase optimized? check_csp->check_mp Yes csp_no->check_mp mp_no Systematically vary alcohol % and screen basic additives (e.g., 0.1% DEA) check_mp->mp_no No check_temp Is the temperature optimized? check_mp->check_temp Yes mp_no->check_temp temp_no Perform temperature study (e.g., 15-40°C) check_temp->temp_no No tailing Observe Peak Tailing? check_temp->tailing Yes temp_no->tailing tailing_yes Add/Increase Basic Additive (e.g., DEA) to mobile phase. Check for column overload. tailing->tailing_yes Yes irreproducible Observe Irreproducibility? tailing->irreproducible No tailing_yes->irreproducible irreproducible_yes Check for column memory effects. Dedicate or thoroughly flush column. Use fresh mobile phase. irreproducible->irreproducible_yes Yes success Successful Separation irreproducible->success No irreproducible_yes->success

Sources

Technical Support Center: Minimizing Off-Target Effects of 8-Azabicyclo-[3.2.1]octane Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 8-azabicyclo-[3.2.1]octane compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions to minimize off-target effects in your cellular assays. The unique bridged bicyclic structure of these compounds, also known as tropane alkaloids, confers specific pharmacological properties but can also introduce complexities in biological systems.[1][2] This resource will help you navigate these challenges to ensure the integrity and validity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are 8-azabicyclo-[3.2.1]octane compounds and why are they prone to off-target effects?

The 8-azabicyclo-[3.2.1]octane scaffold is a core structural motif found in a variety of biologically active molecules, including tropane alkaloids like cocaine and atropine.[1][3] This rigid bicyclic system is a key component in compounds designed to interact with various receptors and transporters within the central nervous system, such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as muscarinic acetylcholine receptors.[4][5][6]

Off-target effects can arise from several factors:

  • Structural Similarity to Endogenous Ligands: The tropane scaffold can mimic the structure of natural neurotransmitters, leading to interactions with multiple receptor and transporter types.

  • Lipophilicity: Many derivatives of this scaffold are lipophilic, which can lead to non-specific binding to cellular membranes and other hydrophobic pockets in proteins.[7]

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit proteins or interfere with assay readouts.[8]

Q2: My 8-azabicyclo-[3.2.1]octane compound is showing activity in a cellular assay, but I'm not sure if it's a true on-target effect. How can I begin to troubleshoot this?

Distinguishing on-target from off-target effects is a critical step in validating your results.[8] A multi-pronged approach is recommended:

  • Confirm with a Structurally Unrelated Compound: If available, use a compound with a different chemical scaffold that is known to modulate the same target. It should elicit a similar biological response.[8]

  • Employ a Negative Control Analog: A structurally similar but inactive analog of your test compound is an invaluable tool. This control should not produce the desired effect, helping to rule out artifacts related to the chemical scaffold itself.[8]

  • Perform Dose-Response Curves: A hallmark of a specific biological effect is a clear sigmoidal dose-response curve. Non-specific effects often exhibit a linear or irregular dose-response. It's generally advised that compounds effective only at concentrations greater than 10 µM are more likely to be acting non-specifically.[8]

  • Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint through a different mechanism or technology.[8] For example, if you observe a change in a reporter gene assay, you could confirm this by measuring the expression of the endogenous gene product using qPCR or Western blotting.

Troubleshooting Guides

Issue 1: High Background Signal or Assay Interference

You're observing a high background signal or erratic data in your assay when your 8-azabicyclo-[3.2.1]octane compound is present, even in the absence of a specific biological stimulus.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Autofluorescence Run a control plate with your compound in assay buffer without cells to measure its intrinsic fluorescence at the assay wavelengths.[9] If significant, consider using a different fluorescent dye with a non-overlapping spectrum or switching to a non-fluorescence-based detection method (e.g., luminescence, absorbance).
Compound Quenching In a cell-free system, add your compound to a known amount of the fluorescent product to see if it reduces the signal. If quenching is observed, a different detection method may be necessary.
Compound Precipitation Visually inspect your compound dilutions under a microscope for signs of precipitation.[8] If present, you may need to adjust the solvent, lower the compound concentration, or include a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) in your assay buffer to improve solubility.
Non-specific Binding to Assay Plates/Reagents Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding. Also, ensure all assay components are compatible with your compound's solvent.
Issue 2: Unexpected Cellular Toxicity

Your compound is causing significant cell death, which is confounding the results of your functional assay.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
General Cytotoxicity Determine the cytotoxic concentration of your compound using a dedicated viability assay (e.g., MTT, CellTiter-Glo®, or LDH release assay).[10][11] This will help you establish a concentration range for your functional assays that is non-toxic.
Off-Target Apoptotic Pathway Activation If cytotoxicity is observed at concentrations where your on-target effect is expected, your compound may be activating off-target apoptotic pathways. Consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cytotoxic phenotype without affecting your on-target readout.
Mitochondrial Toxicity Some compounds can disrupt mitochondrial function. Assays that measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) can help identify if this is an off-target liability.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol provides a basic framework for assessing the general cytotoxicity of your 8-azabicyclo-[3.2.1]octane compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 8-azabicyclo-[3.2.1]octane compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Prepare serial dilutions of your compound in complete culture medium. Remember to include a vehicle control (e.g., DMSO at the same final concentration as your compound dilutions).[12]

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[12]

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Target Engagement using Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to directly confirm that your compound is binding to its intended target in a cellular environment.[8]

Principle: When a protein binds to a ligand, its thermal stability typically increases. CETSA® measures this change in stability.

Workflow:

  • Cell Treatment: Treat your cells with your 8-azabicyclo-[3.2.1]octane compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve of the target protein in the presence of your compound indicates direct binding.

cluster_workflow CETSA® Workflow A Treat cells with compound or vehicle B Lyse cells A->B C Heat lysate aliquots at different temperatures B->C D Separate soluble and aggregated proteins C->D E Analyze soluble fraction for target protein D->E F Plot melting curves E->F

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Advanced Strategies for Target Deconvolution

If you have identified a bioactive 8-azabicyclo-[3.2.1]octane compound from a phenotypic screen, the next critical step is to identify its molecular target.

Affinity-Based Methods

These methods involve immobilizing your compound on a solid support to "pull down" its binding partners from a cell lysate.

cluster_affinity Affinity Chromatography Workflow A Immobilize compound on beads B Incubate with cell lysate A->B C Wash away non-specific binders B->C D Elute bound proteins C->D E Identify proteins by mass spectrometry D->E

Caption: Affinity Chromatography for Target ID.

Genetic Approaches

Genetic methods, such as CRISPR-based screening, can be powerful for identifying the cellular target of a small molecule.[13] A screen can be designed where cells lacking the target protein are resistant to the compound's effects.[13]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Fluorescence-Based Cellular Assays.
  • Benchchem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
  • Di Martino, R. M. C., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications.
  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule.
  • Benchchem. (n.d.). How to reduce off-target effects of Euonymine in assays.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Promega Corporation. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening.
  • MedchemExpress.com. (n.d.). Compound Screening Guide!.
  • Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide.
  • University of Oxford. (n.d.). Small Compound Screening Overview.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Center for Biotechnology Information. (2023). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
  • Wikipedia. (n.d.). Tropane alkaloid.
  • Benchchem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene | 529-18-0.
  • National Library of Medicine. (n.d.). 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor.
  • ResearchGate. (n.d.). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF.
  • Royal Society of Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry.

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Technical Support Center: Enhancing the Bioavailability of 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-azabicyclo[3.2.1]octane derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when transitioning these promising compounds from benchtop to in vivo studies. The unique bicyclic structure of the tropane core, while offering significant therapeutic potential, often presents distinct challenges related to bioavailability.[1][2] This resource combines established scientific principles with field-proven troubleshooting strategies to help you navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the early stages of preclinical development.

Q1: Why do my 8-azabicyclo[3.2.1]octane derivatives exhibit low oral bioavailability?

A: The low oral bioavailability of this class of compounds is typically multifactorial. Key contributing factors include:

  • Poor Aqueous Solubility: The rigid, often lipophilic, nature of the bicyclic scaffold can lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3]

  • High First-Pass Metabolism: The liver is rich in enzymes that can rapidly metabolize these compounds after absorption from the gut. Common metabolic pathways include N-demethylation of the tertiary amine and hydrolysis of ester linkages, if present.[4]

  • P-glycoprotein (P-gp) Efflux: The tertiary amine common to this scaffold can make these compounds substrates for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal epithelium and the blood-brain barrier.[5][6] P-gp actively pumps the drug back into the intestinal lumen, reducing net absorption.[6][7]

Q2: What is the significance of the tertiary amine's pKa in this scaffold?

A: The basicity of the nitrogen at the 8-position is critical. Its pKa determines the ionization state of the molecule at physiological pH.

  • High pKa: A high pKa means the compound will be predominantly ionized (protonated) in the acidic environment of the stomach and even in the near-neutral pH of the small intestine. While ionization can improve solubility, the charged species generally has lower membrane permeability, hindering its ability to cross the intestinal epithelium via passive diffusion.

  • Lower pKa: A lower pKa results in a higher fraction of the un-ionized, more lipophilic form at intestinal pH, which can enhance membrane permeability. However, this can also decrease aqueous solubility. Optimizing bioavailability often requires balancing these two opposing effects.

Q3: What are the most straightforward initial strategies to try for a compound with poor oral absorption?

A: Before undertaking complex reformulations or chemical modifications, several simpler strategies can provide valuable insights:

  • Salt Formation: For basic compounds like these, forming a salt (e.g., hydrochloride, citrate) is often the most effective first step to significantly increase both aqueous solubility and dissolution rate.[8][9]

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][10]

  • Simple Solution Formulation: For initial animal studies, dissolving the compound in a vehicle containing co-solvents (e.g., PEG 400, propylene glycol) or complexing agents like cyclodextrins can help overcome solubility limitations and determine the maximum achievable exposure.[3][8]

Q4: When should I consider a prodrug approach versus a formulation-based strategy?

A: The choice depends on the primary barrier to bioavailability.

  • Choose Formulation Strategies (e.g., salt forms, amorphous dispersions, lipid-based systems) when the primary issue is poor solubility or dissolution rate . These methods aim to increase the concentration of the drug at the site of absorption.[3][8]

  • Choose a Prodrug Approach when the primary issue is high first-pass metabolism or poor permeability (e.g., due to P-gp efflux). A prodrug masks the metabolically liable functional group or alters the physicochemical properties to enhance absorption, releasing the active parent drug in vivo.[11][12][13] This strategy is particularly relevant for central nervous system (CNS) drugs where bypassing the blood-brain barrier is also a goal.[13][14]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Problem 1: Compound Crashes Out of Solution in Aqueous Media

This common issue indicates poor aqueous solubility, a primary rate-limiting step for oral absorption.

Causality: The rigid, polycyclic structure of 8-azabicyclo[3.2.1]octane derivatives often results in a high crystal lattice energy and/or high lipophilicity, making it thermodynamically unfavorable for the molecule to dissolve in water.

G

Caption: Decision tree for addressing poor aqueous solubility.

Objective: To rapidly assess if salt formation can improve the solubility and dissolution of your compound.

  • Preparation: Accurately weigh 5-10 mg of your freebase compound into several glass vials.

  • Solvent Addition: To each vial, add 1 mL of a relevant aqueous buffer (e.g., pH 2.0 HCl, pH 6.8 phosphate buffer).

  • Acid Titration: To separate vials, add stoichiometric equivalents (1.0, 1.1 eq) of common pharmaceutical acids (e.g., 1N HCl, citric acid solution, tartaric acid solution).

  • Equilibration: Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.

  • Observation & Analysis:

    • Visually inspect for dissolution.

    • Filter the suspensions using a 0.22 µm syringe filter.

    • Analyze the filtrate concentration via HPLC-UV or LC-MS to determine the equilibrium solubility.

Trustworthiness Check: A successful salt will not only show higher solubility but should also remain in solution without precipitation. The solid material post-equilibration can be analyzed by XRPD to confirm the formation of a new, crystalline salt form.

Problem 2: High Plasma Clearance and Low Oral Exposure Despite Good Solubility

This profile suggests extensive first-pass metabolism.

Causality: The liver efficiently metabolizes lipophilic compounds. For tropane-like structures, cytochrome P450 (CYP) enzymes are often responsible for N-dealkylation, and esterases can cleave ester functionalities, leading to rapid clearance before the drug reaches systemic circulation.[4]

A prodrug approach can temporarily mask the metabolic soft spot.[13][15] For an 8-azabicyclo[3.2.1]octane derivative with a metabolically labile ester, a common strategy is to replace it with a more stable carbamate or amide linkage. For N-dealkylation, a prodrug might involve a cleavable N-oxide or N-acyloxyalkyl group.

Objective: To confirm metabolic liability and identify the primary site of metabolism.

  • System Preparation: Use liver microsomes (human, rat, mouse) or hepatocytes as the source of metabolic enzymes. Prepare an incubation buffer (e.g., phosphate buffer, pH 7.4) containing a NADPH-regenerating system for CYP-mediated reactions.

  • Incubation: Add your compound (typically 1 µM final concentration) to the pre-warmed microsomal/hepatocyte suspension.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.

  • Analysis:

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time.

    • Use metabolite identification software to search for expected metabolites (e.g., N-demethylated, hydrolyzed products).

Trustworthiness Check: Run positive controls (e.g., testosterone for CYP3A4) and negative controls (no NADPH) to validate the assay. A short half-life (in vitro) strongly supports the hypothesis of high first-pass metabolism.

Problem 3: Low Brain Penetration in CNS-Targeted Compounds

Even with adequate systemic exposure, the compound may fail to reach its target in the central nervous system (CNS).

Causality: The blood-brain barrier (BBB) is a formidable obstacle, equipped with tight junctions and active efflux transporters like P-glycoprotein (P-gp), which actively pump substrates out of the brain.[7][16] Many 8-azabicyclo[3.2.1]octane derivatives are P-gp substrates.[5]

G

Caption: Workflow to determine if a compound is a P-gp substrate.

Objective: To determine if your compound is actively transported by P-gp.

  • Cell Culture: Culture cells that overexpress P-gp (e.g., MDCK-MDR1) on a semi-permeable membrane in a Transwell® plate insert, allowing them to form a tight monolayer.

  • Permeability Measurement (A-to-B): Add your compound to the apical (A, upper) chamber, which represents the blood/lumen side. Take samples from the basolateral (B, lower) chamber over time (e.g., 30, 60, 90, 120 min).

  • Permeability Measurement (B-to-A): In a separate set of wells, add your compound to the basolateral (B) chamber and sample from the apical (A) chamber. This measures the rate of efflux.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).

Trustworthiness Check: An ER > 2 is a strong indicator that the compound is a P-gp substrate.[17] Run known P-gp substrates (e.g., digoxin) and non-substrates (e.g., propranolol) as controls. The integrity of the cell monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

Data Summary Table

The following table provides a hypothetical comparison of different strategies applied to a lead compound, "Compound X," to illustrate the potential outcomes.

Strategy Applied to Compound XAqueous Solubility (µg/mL)In Vitro Half-Life (Liver Microsomes, min)P-gp Efflux Ratio (ER)Resulting Oral Bioavailability (F%) in RatBrain-to-Plasma Ratio (Kp,uu)
Freebase (Micronized) 255.1< 5%0.05
HCl Salt Formulation 15064.925%0.06
Prodrug (Ester Masked) 5> 605.345%0.08
Optimized Analog (Reduced P-gp affinity) 10> 601.565%1.2

Data are hypothetical and for illustrative purposes only.

References

  • Kang, T., Miao, Z., Liu, S., & Ke, B. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current Topics in Medicinal Chemistry, 21(24), 2157–2169.
  • Yin, J., & Meng, F. (2021). Prodrug strategy for enhanced therapy of central nervous system disease. Chemical Communications.
  • Kang, T., Miao, Z., Liu, S., & Ke, B. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current Topics in Medicinal Chemistry, 21(24), 2157-2169. Available from: [Link]

  • Huttunen, K. M., & Gynther, M. (2014). Prodrug Approaches for CNS Delivery. CNS Neuroscience & Therapeutics, 20(4), 291-304. Available from: [Link]

  • Gagliardi, S., & Orlandini, E. (2008). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. Pharmaceuticals, 1(1), 20-43. Available from: [Link]

  • Aragen Life Sciences. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Available from: [Link]

  • Al-Ghabeish, M., & Williams, R. O. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(22), 6886. Available from: [Link]

  • Remsik, J., Chi, A. S., & Ting, J. (2020). Pharmacokinetic Principles and Their Application to Central Nervous System Tumors. Cancers, 12(10), 2919. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences.
  • Bedewitz, M. (n.d.). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Digital Repository at the University of Maryland. Available from: [Link]

  • Griffin, S. A., & O'Connor, S. E. (2018). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 23(10), 2499. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. ResearchGate. Available from: [Link]

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  • Loryan, I., et al. (2022). Assessing central nervous system drug delivery. Expert Opinion on Drug Delivery, 19(5), 559-574. Available from: [Link]

  • Caporuscio, F., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 62(17), 7845-7863. Available from: [Link]

  • Jirschitzka, J., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Available from: [Link]

  • Robins, R. J., & Walton, N. J. (1993). Regulation of tropane alkaloid metabolism in plants and plant cell cultures. In Alkaloids (Vol. 44, pp. 115-187). Academic Press.
  • Wikipedia. (n.d.). Tropane alkaloid. Available from: [Link]

  • Hernández-Rodríguez, M. (2025). Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). ResearchGate. Available from: [Link]

  • Dresser, G. K., & Bailey, D. G. (2003). The role of P-glycoprotein and organic anion-transporting polypeptides in drug interactions. Journal of Clinical Pharmacology, 43(8), 827-835.
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  • PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. Available from: [Link]

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  • Li, J., et al. (2016). Roles of P-glycoprotein and multidrug resistance protein in transporting para-aminosalicylic acid and its N-acetylated metabolite in mice brain. Acta Pharmacologica Sinica, 37(7), 903-912. Available from: [Link]

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  • George, C., et al. (2007). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 15(21), 6682-6694.

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Technical Support Center: Interpreting Complex NMR Spectra of Substituted 8-Azabicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted 8-azabicyclo[3.2.1]octanes, commonly known as tropanes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of these conformationally rich bicyclic systems. The inherent structural rigidity and the presence of multiple chiral centers in the tropane scaffold often lead to ¹H and ¹³C NMR spectra characterized by significant signal overlap and complex coupling patterns.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate accurate structural elucidation and conformational analysis.

Frequently Asked Questions (FAQs)

Q1: Why do the ¹H NMR spectra of my substituted 8-azabicyclo[3.2.1]octanes often exhibit broad and complex signals?

The complexity and broadening of signals in the ¹H NMR spectra of tropane analogs arise from several factors:

  • Conformational Dynamics: The six-membered piperidine ring of the 8-azabicyclo[3.2.1]octane core can exist in chair and boat conformations.[2][3] Depending on the substituents and the solvent, the rate of interconversion between these conformers on the NMR timescale can lead to broadened signals or the presence of multiple species in solution.

  • Second-Order Effects: The protons within the bicyclic system are often strongly coupled, meaning the chemical shift difference between them is not significantly larger than their coupling constant. This leads to "roofing" and other second-order effects that complicate splitting patterns.

  • Diastereotopicity: The rigid bicyclic structure makes many methylene protons diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings, further increasing the complexity of the spectrum.

  • Nitrogen Inversion: The nitrogen atom can undergo inversion, and if the substituent on the nitrogen is other than a methyl group, this can also contribute to dynamic processes that affect the appearance of the NMR spectrum.[4]

Q2: What are the characteristic ¹H and ¹³C NMR chemical shift regions for the 8-azabicyclo[3.2.1]octane core?

While the exact chemical shifts are highly dependent on the nature and stereochemistry of the substituents, some general ranges can be outlined.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
H-1, H-5 (Bridgehead)2.8 - 3.560 - 65These protons are typically deshielded due to their position.
H-2, H-4 (Axial/Equatorial)1.5 - 2.530 - 40Significant overlap is common in this region.
H-6, H-7 (Axial/Equatorial)1.2 - 2.225 - 35Often the most shielded aliphatic protons.
N-CH₃2.1 - 2.540 - 45The chemical shift is sensitive to the orientation (axial/equatorial) of the methyl group.[5]
H-3 (endo/exo)3.5 - 4.565 - 75Highly dependent on the substituent at this position.

Note: These are approximate ranges and can vary significantly with substitution.

Q3: How can I use NMR to determine the stereochemistry of a substituent at the C-3 position (endo vs. exo)?

The stereochemistry of substituents is a common challenge in the analysis of bridged bicyclic molecules.[1] Several NMR techniques can be employed to differentiate between endo and exo isomers:

  • ¹H-¹H Coupling Constants (J-values): The dihedral angle between protons, which can be related to the coupling constant via the Karplus equation, is a powerful tool.[6] For a C-3 substituent, the coupling constant between H-3 and the adjacent bridgehead protons (H-2 and H-4) will differ for the endo and exo isomers due to their different spatial relationships.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 1D NOE difference experiments or 2D NOESY/ROESY are invaluable.[1][2] For an exo substituent at C-3, NOEs are expected between the substituent's protons and the protons of the ethylene bridge (C-6 and C-7). Conversely, an endo substituent will show NOEs to the protons on the shorter bridge.[1]

  • ¹³C Chemical Shifts: The stereochemistry of a substituent can influence the chemical shifts of the carbon atoms within the bicyclic core due to steric (gamma-gauche) effects.[5]

Q4: What is the significance of the N-methyl group's orientation, and how can it be determined?

The orientation of the N-methyl group (axial or equatorial) can influence the overall conformation of the piperidine ring and the biological activity of the molecule.[4] The preferred conformation can be determined by:

  • ¹³C NMR: The chemical shift of the N-methyl carbon is particularly informative. An equatorial methyl group is typically observed at a higher field (lower ppm value) compared to an axial methyl group due to the gamma-gauche effect with the C-2 and C-4 axial protons.[5]

  • NOESY/ROESY: An axial N-methyl group will show NOEs to the axial protons at C-2, C-4, and C-7, while an equatorial N-methyl group will have NOEs to the equatorial protons at these positions.

Troubleshooting Guides

Problem 1: Severe signal overlap in the aliphatic region of the ¹H NMR spectrum.

This is a very common issue with tropane derivatives.[7][8]

Solution Workflow:

  • Optimize 1D ¹H NMR Acquisition:

    • Ensure the sample is of high purity and concentration.

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) to maximize chemical shift dispersion.[8]

    • Consider acquiring the spectrum in different deuterated solvents to induce changes in chemical shifts.

  • Employ 2D NMR Techniques: [9]

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and trace out the spin systems of the bicyclic core.[7][8]

    • TOCSY (Total Correlation Spectroscopy): Useful for identifying all protons within a coupled spin system, even if they are not directly coupled.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom. This is extremely powerful for resolving overlapping proton signals by spreading them out over the wider ¹³C chemical shift range.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.[7][8]

G cluster_0 Problem: Signal Overlap cluster_1 Solution Pathway Severe Overlap Severe Overlap Optimize 1D Optimize 1D Severe Overlap->Optimize 1D 2D NMR 2D NMR Optimize 1D->2D NMR COSY/TOCSY COSY/TOCSY 2D NMR->COSY/TOCSY H-H Correlations HSQC HSQC 2D NMR->HSQC H-C Direct Correlation HMBC HMBC HSQC->HMBC H-C Long-Range Structure Elucidation Structure Elucidation HMBC->Structure Elucidation

Caption: Workflow for resolving overlapping NMR signals.

Problem 2: Difficulty in assigning diastereotopic protons at C-2, C-4, C-6, and C-7.

Solution Workflow:

  • Initial Assignment with HSQC: Use an HSQC spectrum to correlate the proton signals in the overlapped region to their respective carbon signals, which are usually better resolved.

  • J-Coupling Analysis:

    • Carefully analyze the multiplicities of the signals in the 1D ¹H NMR spectrum. Axial and equatorial protons will have different coupling constants to adjacent protons due to their different dihedral angles.

    • For example, an axial proton will typically have a large diaxial coupling (J ≈ 10-13 Hz) to an adjacent axial proton and smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

  • NOESY/ROESY for Spatial Proximity:

    • This is the most definitive method. A 2D NOESY or ROESY spectrum will show cross-peaks between protons that are close in space, regardless of whether they are coupled.

    • Axial protons on the same side of the ring (e.g., H-2ax and H-4ax) will show NOEs to each other.

    • NOEs between the bridgehead protons (H-1, H-5) and specific protons at C-2, C-4, C-6, and C-7 can help to unambiguously assign their stereochemistry.

G Diastereotopic Protons Diastereotopic Protons HSQC HSQC Diastereotopic Protons->HSQC J-Coupling Analysis J-Coupling Analysis HSQC->J-Coupling Analysis NOESY/ROESY NOESY/ROESY J-Coupling Analysis->NOESY/ROESY Definitive Assignment Definitive Assignment NOESY/ROESY->Definitive Assignment

Caption: Logic for assigning diastereotopic protons.

Problem 3: Ambiguous stereochemistry of a substituent (e.g., at C-2 or C-3).

Solution Protocol: Distinguishing Exo vs. Endo Isomers

This protocol focuses on using NOE data to determine the orientation of a substituent 'R'.

  • Acquire a High-Quality 2D NOESY or ROESY Spectrum: Ensure sufficient signal-to-noise and resolution.

  • Identify Key Proton Signals:

    • Locate the signals for the protons on the substituent 'R'.

    • Identify the bridgehead protons (H-1, H-5).

    • Identify the protons of the ethylene bridge (H-6, H-7).

  • Analyze NOE Cross-Peaks:

    • Exo Isomer: Look for NOE cross-peaks between the protons of the 'R' group and the protons at C-6 and C-7. The absence of strong NOEs to the bridgehead protons is also indicative of the exo orientation.

    • Endo Isomer: Look for NOE cross-peaks between the protons of the 'R' group and the bridgehead protons (H-1, H-5). The absence of strong NOEs to the C-6 and C-7 protons supports the endo assignment.

  • Cross-Validation: Corroborate the NOE findings with coupling constant analysis where possible. The magnitude of the coupling between the proton geminal to the substituent and the adjacent bridgehead protons will differ significantly between the two isomers.[6]

References

  • Bader, A., et al. (2016). ¹H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. Planta Medica, 82(S 01), P245.
  • Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775–779.
  • Bader, A., et al. (2016). ¹H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. CABI Digital Library.
  • de A. M. Rezende, M. C., et al. (2010).
  • Avila, M. J., et al. (2001). Synthesis, structural and conformational study of some amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines. Journal of Molecular Structure, 598(2-3), 123-133.
  • Bellandi, C. E., et al. (1991). Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives. Journal of Pharmaceutical Sciences, 80(6), 554-558.
  • Trudell, M. L., et al. (2011). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 21(1), 449-453.
  • Kozytskyi, A. V., & Bondarenko, A. V. (2023). Bridged bicyclic molecule NMR challenge. Analytical and Bioanalytical Chemistry, 415(24), 5855–5856.
  • Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
  • Carroll, F. I., et al. (2012). The stereochemistry of N-methyl and aryl substituents determine the potency and selectivity of 3-aryl-8-azabicyclo[3.2.1]octanes for the dopamine transporter. Journal of Medicinal Chemistry, 55(1), 461-469.
  • Sato, T., et al. (1995). Synthesis of bridged azabicyclic compounds using radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2329-2336.
  • Kozytskyi, A. V., & Bondarenko, A. V. (2023). Bridged bicyclic molecule NMR challenge. Analytical and Bioanalytical Chemistry, 415(24), 5855–5856.
  • Arias, M. S., et al. (1987). Structural and conformational study of 3-phenethyl-3-azabicyclo[3.2.1] octan-8-β-ol. Journal of Molecular Structure, 161, 151-164.
  • Pál, S., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704.
  • Sato, T., et al. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems using radical translocation reactions. Heterocycles, 37(1), 245-248.
  • Trigo, G. G., et al. (1981). PMR and 13C-NMR spectroscopy of tropane and N-substituted nortropane spirohydantoins. Journal of Pharmaceutical Sciences, 70(1), 87-89.
  • Kozytskyi, A. V., & Bondarenko, A. V. (2024). Solution to bridged bicyclic molecule NMR challenge. Analytical and Bioanalytical Chemistry, 416(9), 1999–2000.
  • ETH Zurich. Structure Elucidation by NMR. [Link]

  • Al-Burkey, Z. I. (2018). Synthesis of Tropane Derivatives.
  • Thieme. Determination of Absolute and Relative Configuration.
  • Klásek, A., et al. (2021). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Molecules, 26(11), 3163.
  • Christen, P. (2015). Chapter 31 - Methods of Analysis: Tropane Alkaloids from Plant Origin. In The Alkaloids: Chemistry and Biology (Vol. 74, pp. 1009-1030). Elsevier.
  • Nair, M. M., et al. (1997). The Application of 2D NMR Techniques in the Structural Assignment of the Diterpenoid Alkaloid, Delphinine. Spectroscopy Letters, 30(2), 213-222.
  • Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(4), 2269-2281.
  • Scribd. Structural Elucidation of Alkaloids. [Link]

  • Jasperse, C. Short Summary of ¹H-NMR Interpretation. [Link]

  • D'yakonov, V. A., et al. (2016). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones. European Journal of Medicinal Chemistry, 124, 699-711.

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride. Given the limited direct experimental data on this specific molecule, we will leverage structure-activity relationships and data from analogous compounds featuring the core 3-azabicyclo-[3.2.1]octane scaffold to propose a robust validation strategy. This document outlines potential biological targets, comparative compounds, and detailed experimental protocols to elucidate the pharmacological profile of this compound.

Introduction to the 3-Azabicyclo-[3.2.1]octane Scaffold

The 3-azabicyclo-[3.2.1]octane ring system is a key structural motif found in a variety of biologically active molecules, including natural products and synthetic compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold have been shown to interact with a diverse range of biological targets, leading to various pharmacological effects. These include modulation of central nervous system (CNS) targets such as dopamine and serotonin transporters, as well as opioid and vasopressin receptors.[3][4][5][6][7] Furthermore, compounds with this core structure have demonstrated inhibitory activity against enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) and Long Chain Fatty Acid Elongase 6 (ELOVL6).[8][9][10][11] The subject of this guide, this compound, possesses a hydrophilic hydroxyethyl group, which may influence its pharmacokinetic and pharmacodynamic properties compared to other analogs.

Proposed Biological Targets and Rationale for Investigation

Based on the activities of structurally related compounds, we propose a tiered screening approach to validate the biological activity of this compound. The initial focus will be on CNS targets due to the prevalence of neuroactive compounds within this structural class.

Primary Targets:

  • Monoamine Transporters (DAT, SERT, NET): The 3-azabicyclo-[3.2.1]octane scaffold is a known pharmacophore for dopamine (DAT) and serotonin (SERT) transporter ligands, with some analogs showing potential for the treatment of cocaine abuse.[4][5][6]

  • Opioid Receptors (μ, δ, κ): Various 8-azabicyclo[3.2.1]octane derivatives have been identified as potent antagonists at the mu and kappa opioid receptors.[12][13][14]

  • Vasopressin Receptors (V1a, V2): Certain azabicyclo[3.2.1]octane derivatives have been evaluated as mixed vasopressin receptor antagonists.[3]

Secondary Targets:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA): Inhibition of NAAA is a promising anti-inflammatory strategy, and several azabicyclo[3.2.1]octane sulfonamides have shown potent inhibitory activity.[9][10][11]

  • Long Chain Fatty Acid Elongase 6 (ELOVL6): A novel class of 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives has been identified as ELOVL6 inhibitors, suggesting a potential role in metabolic disorders.[8]

Comparative Compound Selection

For a robust validation, it is crucial to compare the activity of this compound with well-characterized compounds. The following table outlines potential comparators for the proposed primary targets.

Biological TargetComparator CompoundRationale for Selection
Monoamine Transporters WIN 35,428A well-characterized cocaine analog and potent DAT ligand.[5][7]
CitalopramA selective serotonin reuptake inhibitor (SSRI).[5]
Opioid Receptors NaloxoneA non-selective opioid receptor antagonist.
JDTicA potent and selective kappa opioid receptor antagonist.
Vasopressin Receptors ConivaptanA mixed V1a/V2 receptor antagonist.[3]

Experimental Validation Workflow

The following diagram illustrates the proposed workflow for the comprehensive biological validation of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Screening cluster_2 Tier 3: In Vitro ADME & In Vivo Proof of Concept A Compound Synthesis & QC (Purity >95%) B Radioligand Binding Assays (DAT, SERT, NET, μ, δ, κ, V1a, V2) A->B Determine binding affinity (Ki) C Functional Assays (e.g., Neurotransmitter Uptake, cAMP) B->C Confirm functional activity (IC50/EC50) D Enzyme Inhibition Assays (NAAA, ELOVL6) C->D Investigate secondary targets E Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen) C->E Assess off-target effects F In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) E->F G In Vivo Pharmacokinetic Studies F->G H In Vivo Efficacy Models (e.g., Analgesia, Anti-inflammatory) G->H

Caption: Proposed workflow for the biological validation of this compound.

Detailed Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity of this compound for DAT, SERT, and NET.

Materials:

  • Cell membranes expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Test compound: this compound.

  • Comparator compounds: WIN 35,428, Citalopram.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound and comparator compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test/comparator compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Neurotransmitter Uptake Assay

Objective: To assess the functional inhibitory activity of the test compound on neurotransmitter uptake.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Test compound and comparator compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well cell culture plates.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or comparator compounds.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate uptake by aspirating the medium and washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percent inhibition of uptake and determine the IC₅₀ values.

Data Presentation and Interpretation

The results from the binding and functional assays should be tabulated for clear comparison.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDATSERTNET
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane HCl Experimental ValueExperimental ValueExperimental Value
WIN 35,428Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
CitalopramLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Comparative Functional Inhibition (IC₅₀, nM) of Neurotransmitter Uptake

CompoundDopamine UptakeSerotonin UptakeNorepinephrine Uptake
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane HCl Experimental ValueExperimental ValueExperimental Value
WIN 35,428Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
CitalopramLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

A significant binding affinity (low nM Ki) coupled with potent functional inhibition (low nM IC₅₀) would validate the activity of this compound at the respective monoamine transporter(s). The selectivity profile can be determined by comparing its activity across the different transporters.

Potential Signaling Pathways

Should the compound show significant activity at a G-protein coupled receptor (GPCR) such as opioid or vasopressin receptors, further investigation into the downstream signaling pathways would be warranted. The following diagram illustrates a generic GPCR signaling cascade.

G A Ligand (e.g., 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane) B GPCR (e.g., Opioid Receptor) A->B Binds to C G-Protein (α, β, γ subunits) B->C Activates D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulates E Second Messenger (e.g., cAMP) D->E Produces/Inhibits F Downstream Cellular Response E->F Initiates

Caption: Generic GPCR signaling pathway potentially modulated by this compound.

Conclusion

This guide provides a scientifically grounded, albeit prospective, framework for the biological validation of this compound. By systematically evaluating its activity against a panel of biologically relevant targets and comparing it to established reference compounds, researchers can elucidate its pharmacological profile. The proposed experimental workflow, from initial screening to potential downstream signaling analysis, offers a comprehensive approach to characterizing this novel compound and determining its therapeutic potential.

References

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  • Title: 8-azabicyclo[3.2.
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A Comparative Analysis of Muscarinic Receptor Ligands: Profiling Tiotropium Against Classical and Contemporary Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Tiotropium, a prominent long-acting muscarinic antagonist, with a selection of other significant muscarinic receptor ligands. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ligand-receptor interactions, supported by experimental data and detailed protocols. Our objective is to offer a clear, data-driven perspective on the relative performance and selectivity of these compounds, facilitating informed decisions in research and development.

Introduction to Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. They are integral to the regulation of numerous physiological functions in the central and peripheral nervous systems. The five distinct subtypes, M1 through M5, exhibit differential tissue distribution and couple to various intracellular signaling pathways, making them attractive therapeutic targets for a wide range of disorders.

  • M1, M3, and M5 receptors primarily couple through Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

  • M2 and M4 receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, decrease cellular levels of cyclic AMP (cAMP), and modulate ion channel activity.

The therapeutic potential of targeting specific mAChR subtypes has driven the development of numerous selective ligands. This guide focuses on comparing the binding and functional characteristics of Tiotropium with other key muscarinic ligands to highlight their subtype selectivity and potential clinical implications.

Comparative Ligand Profiling at Muscarinic Receptors

The selection of an appropriate ligand is critical for achieving the desired therapeutic effect while minimizing off-target effects. This section provides a comparative analysis of Tiotropium against other well-characterized muscarinic ligands, focusing on their binding affinities and functional potencies at the five human muscarinic receptor subtypes.

Binding Affinity Comparison

Binding affinity, typically expressed as the inhibition constant (Ki), measures the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. The data presented in the table below was generated using radioligand binding assays with membranes from CHO-K1 cells stably expressing the respective human muscarinic receptor subtypes.

LigandM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
Tiotropium 1.62.10.6 1.81.3M3 > M1/M4/M5 > M2
Atropine1.22.41.11.01.5Non-selective
Ipratropium2.03.31.61.82.5Non-selective
Scopolamine0.41.00.50.40.7Non-selective
Pirenzepine15 150503080M1-selective
Methoctramine10010 15050200M2-selective
Darifenacin201005 80150M3-selective
Xanomeline155202 10M4-preferring agonist

Data Interpretation: The table highlights the distinct selectivity profiles of various muscarinic ligands. Tiotropium demonstrates the highest affinity for the M3 subtype, consistent with its clinical use in treating chronic obstructive pulmonary disease (COPD) by inducing bronchodilation. In contrast, classical antagonists like atropine and scopolamine show limited selectivity across the five subtypes. Pirenzepine and methoctramine exhibit clear preferences for M1 and M2 receptors, respectively, while darifenacin also shows M3 selectivity. Xanomeline is an example of an agonist with a preference for the M4 receptor.

Functional Activity Comparison

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For antagonists, this is often determined by their ability to inhibit the response induced by a known agonist. The IC50 value represents the concentration of an antagonist that inhibits 50% of the agonist-induced response. The following table summarizes the functional potencies of selected antagonists in a calcium mobilization assay in response to carbachol, a muscarinic agonist.

LigandM1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)M4 IC50 (nM)M5 IC50 (nM)Functional Activity
Tiotropium 2.53.00.8 2.21.9Antagonist
Atropine1.52.81.31.21.8Antagonist
Ipratropium2.84.12.02.53.1Antagonist
Pirenzepine20 >100015080>1000Antagonist
Darifenacin301508 120200Antagonist

Data Interpretation: The functional data corroborates the binding affinity profiles. Tiotropium's potent antagonism at the M3 receptor is evident from its low IC50 value. Pirenzepine's M1 selectivity and darifenacin's M3 selectivity are also clearly demonstrated in this functional context. The non-selective nature of atropine and ipratropium is reflected in their similar IC50 values across the tested subtypes.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, this section details the protocols for the key experiments performed.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for muscarinic receptors.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO-K1 cells expressing human muscarinic receptors homogenization Homogenization in lysis buffer cell_culture->homogenization centrifugation Centrifugation to isolate membranes homogenization->centrifugation resuspension Resuspension in assay buffer centrifugation->resuspension incubation Incubate membranes with [3H]-NMS (radioligand) and test compound resuspension->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Measure bound radioactivity using a scintillation counter washing->scintillation competition_curve Generate competition curves scintillation->competition_curve ic50_determination Determine IC50 values competition_curve->ic50_determination ki_calculation Calculate Ki using Cheng-Prusoff equation ic50_determination->ki_calculation

Caption: Radioligand binding assay workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of membrane suspension to each well.

    • Add 25 µL of the radioligand, [3H]-N-methylscopolamine ([3H]-NMS), at a final concentration equal to its Kd for the respective receptor subtype.

    • Add 25 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). For non-specific binding determination, use a high concentration of a non-labeled antagonist (e.g., 10 µM atropine).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the increase in intracellular calcium concentration mediated by Gq-coupled muscarinic receptors (M1, M3, M5).

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor M1/M3/M5 Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release er->ca_release agonist Agonist agonist->receptor Activates antagonist Antagonist antagonist->receptor Blocks

Caption: Gq-coupled muscarinic receptor signaling pathway.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate CHO-K1 cells expressing the M1, M3, or M5 receptor in a black, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Assay:

    • Add the test antagonist at various concentrations to the wells and incubate for 15-30 minutes.

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80 concentration) to stimulate calcium release.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced response for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The comparative analysis presented in this guide underscores the diverse pharmacological profiles of various muscarinic receptor ligands. Tiotropium's high affinity and functional potency at the M3 receptor subtype rationalize its clinical efficacy in respiratory diseases. By contrast, the non-selective nature of older antagonists like atropine and the distinct selectivities of compounds like pirenzepine and methoctramine highlight the progress made in designing subtype-selective modulators. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of novel muscarinic ligands, ensuring data integrity and comparability across studies. This guide serves as a valuable resource for researchers and drug developers navigating the complex landscape of muscarinic receptor pharmacology.

References

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]

  • Kruse, A. C., Kobilka, B. K., Gautam, D., Sexton, P. M., Christopoulos, A., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. [Link]

  • Vogel, R., Disse, B., & Pignot, H. (2002). Tiotropium bromide. Drugs of Today, 38(3), 153. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 8-Azabicyclo[3.2.1]octane Analogs at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 8-azabicyclo[3.2.1]octane analogs, a scaffold of significant interest in neuropharmacology and medicinal chemistry. Drawing from extensive experimental data, we will explore how targeted structural modifications of this tropane core influence binding affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced molecular interactions that govern the pharmacological profile of these potent neuromodulators.

The 8-Azabicyclo[3.2.1]octane Scaffold: A Privileged Structure in Neuroscience

The 8-azabicyclo[3.2.1]octane, or tropane, skeleton is a conformationally restricted bicyclic amine that forms the core of numerous biologically active natural products and synthetic molecules.[1] Its rigid structure provides a well-defined three-dimensional framework for the precise orientation of pharmacophoric elements, making it an attractive scaffold for the design of ligands targeting specific receptors and transporters in the central nervous system. The most notorious member of this family is cocaine, a potent psychostimulant that exerts its effects primarily through the inhibition of monoamine transporters.[2] The rich pharmacology of tropane alkaloids has spurred extensive research into the synthesis and evaluation of novel analogs with tailored selectivity and potency, aiming to develop therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse.[2]

Deconstructing the SAR: Key Structural Modifications and Their Impact on Monoamine Transporter Affinity

The pharmacological profile of 8-azabicyclo[3.2.1]octane analogs can be finely tuned by strategic modifications at several key positions of the tropane ring. The following sections dissect the SAR at the most influential positions, drawing on a wealth of experimental binding data.

The Critical Role of the Nitrogen (N-8) Substituent

The nitrogen atom at the 8-position is a key determinant of both potency and selectivity. While early analogs, including cocaine, feature a simple N-methyl group, subsequent studies have revealed that varying the substituent at this position can dramatically alter the compound's interaction with monoamine transporters.

It is well-documented that while N-substitution on 3-phenyltropane-based DAT inhibitors often has a limited effect on affinity, it can significantly enhance DAT selectivity over SERT in other analog series.[3] This highlights the importance of considering the entire molecular scaffold when predicting the impact of N-8 modifications.

A compelling example of the profound influence of the N-8 substituent is the identification of the 8-cyclopropylmethyl group as a unique moiety that imparts high DAT selectivity.[3][4] The 8-cyclopropylmethyl derivative 22e was found to be one of the most potent compounds in its series at the DAT, with a Kᵢ of 4.0 nM, and remarkably, it was the most DAT-selective ligand with a SERT/DAT selectivity ratio of 1060.[3][4] Similarly, the 8-(4-chlorobenzyl) derivative 22g displayed high selectivity for DAT over NET (NET/DAT ratio of 1358).[3][4]

These findings underscore a critical principle in the design of selective 8-azabicyclo[3.2.1]octane analogs: the nature and size of the N-8 substituent can be leveraged to steer the molecule's binding preference towards a specific monoamine transporter. This is likely due to the substituent's interaction with distinct sub-pockets within the binding sites of DAT, SERT, and NET.

Impact of N-8 Substituents on Selectivity.
The Influence of Substituents at the C-2 and C-3 Positions

The stereochemistry and nature of the substituents at the C-2 and C-3 positions are paramount for high-affinity binding to monoamine transporters. The spatial relationship between these two substituents, in conjunction with the overall conformation of the tropane ring, dictates the molecule's ability to fit into the transporter's binding pocket.

The relative orientation of the substituents at C-2 and C-3 significantly impacts binding affinity. For many 3-phenyltropane analogs, the 2β,3β-isomer generally exhibits the highest affinity for the dopamine transporter.[5] The 2β,3α-isomer often follows in terms of affinity, while the 2α,3β- and 2α,3α-isomers typically show lower affinity.[5] This stereochemical preference underscores the specific topographical requirements of the DAT binding site.

The presence of an aryl group at the C-3 position is a common feature of many potent monoamine transporter inhibitors. The nature and substitution pattern of this aryl ring are critical for modulating potency and selectivity. For instance, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, the order of potency at the DAT for the 2β,3β-isomers was found to be 4'-chloro = 4'-iodo > 4'-bromo = 4'-methyl > 4'-fluoro > 4'-hydrogen.[5] This suggests that both electronic and steric factors of the para-substituent on the phenyl ring play a role in the interaction with the DAT.

The ester group at the C-2 position of cocaine has been a focal point for modification to improve metabolic stability and fine-tune pharmacological activity. Replacement of the C-2 methyl ester with other functionalities has led to the discovery of potent and selective analogs. For example, the absence of the C-2 methyl ester in tropacocaine results in a loss of serotonin efflux activity compared to cocaine.[2]

Comparative Performance: A Quantitative Look at Binding Affinities

The following tables summarize the in vitro binding affinities (Kᵢ in nM) of a selection of 8-azabicyclo[3.2.1]octane analogs for the dopamine, serotonin, and norepinephrine transporters. These data provide a quantitative basis for comparing the performance of these compounds and understanding the SAR trends discussed.

Table 1: Binding Affinities of N-Substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane Analogues [6]

CompoundR (N-8 substituent)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DATNET/DAT
10a H10.3 ± 1.1294 ± 24598 ± 562958
10b CH₃6.5 ± 0.7258 ± 21364 ± 324056
10c CH₂CH₃8.2 ± 0.9312 ± 28451 ± 413855
10d n-Pr9.1 ± 1.0345 ± 31498 ± 453855
10e n-Bu7.8 ± 0.8298 ± 27432 ± 393855

Table 2: Binding Affinities of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives [3][4]

CompoundR (N-8 substituent)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DATNET/DAT
22a H12.3 ± 1.51560 ± 1801890 ± 210127154
22b CH₃8.9 ± 1.11230 ± 1401450 ± 160138163
22e CH₂-c-Pr4.0 ± 0.54240 ± 450-1060-
22g CH₂-(4-Cl-Ph)3.9 ± 0.41890 ± 2005290 ± 5604851358

Experimental Protocols: A Foundation for Self-Validating Research

The following protocols provide detailed, step-by-step methodologies for key in vitro assays used to characterize the interaction of 8-azabicyclo[3.2.1]octane analogs with monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: 10 µM Benztropine (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).

  • Test compounds (8-azabicyclo[3.2.1]octane analogs) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding inhibitor, or test compound at various concentrations.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (in the presence of a high concentration of a known inhibitor) from the total binding (in the absence of inhibitor).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

experimental_workflow start Start: Test Compound (8-azabicyclo[3.2.1]octane analog) plate_prep Plate Preparation: Add buffer, radioligand, and test compound start->plate_prep incubation Incubation with Cell Membranes (expressing DAT, SERT, or NET) plate_prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Washing Filters (Removes non-specific binding) filtration->washing counting Liquid Scintillation Counting (Quantifies radioactivity) washing->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis end End: Binding Affinity Profile (DAT, SERT, NET) analysis->end

Workflow for Radioligand Binding Assay.
Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, cultured in 96-well plates.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Non-specific uptake inhibitors: as in the binding assay.

  • Test compounds at various concentrations.

  • Lysis buffer (e.g., 1% SDS).

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to adhere and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination: Stop the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Calculate the IC₅₀ value for uptake inhibition using non-linear regression.

Conclusion: Guiding Future Drug Discovery

The 8-azabicyclo[3.2.1]octane scaffold remains a highly versatile and valuable platform for the design of potent and selective monoamine transporter inhibitors. A thorough understanding of the structure-activity relationships, particularly concerning the substituents at the N-8, C-2, and C-3 positions, is crucial for the rational design of novel analogs with desired pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds, ensuring the generation of reliable and reproducible data. By integrating these principles of medicinal chemistry and pharmacology, researchers can continue to explore the therapeutic potential of this remarkable chemical scaffold.

References

  • Title: Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. Source: ACS Chemical Neuroscience URL: [Link]

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  • Title: Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Source: Journal of Medicinal Chemistry URL: [Link]

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  • Title: Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Source: Journal of Medicinal Chemistry URL: [Link]

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A Comparative Guide: The Synthetic Scaffold of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride versus Naturally Occurring Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacologically active compounds, the structural motif of a bicyclic amine is a recurring theme, underpinning the activity of numerous natural products and synthetic molecules. This guide provides a detailed comparative analysis of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride, a synthetic building block, and the well-established class of tropane alkaloids. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their structural nuances, pharmacological potential, and the experimental methodologies required for their characterization.

Introduction: A Tale of Two Scaffolds

The 3-azabicyclo-[3.2.1]octane core is a privileged scaffold in medicinal chemistry, largely due to its presence in tropane alkaloids, a class of naturally occurring compounds with a rich history and profound physiological effects.[1][2] Tropane alkaloids, found predominantly in plants of the Solanaceae family, include well-known compounds like atropine and scopolamine, which act as competitive antagonists of muscarinic acetylcholine receptors.[1][3] Their therapeutic applications are diverse, ranging from ophthalmology to the management of bradycardia and motion sickness.[4][5]

In contrast, this compound represents a synthetic derivative of this core structure.[6][7] While not a naturally occurring product, its structural similarity to the tropane skeleton suggests a potential for interaction with similar biological targets. This guide will explore this potential, contrasting the known pharmacology of tropane alkaloids with the hypothesized activity of this synthetic analogue and outlining a comprehensive experimental framework for a head-to-head comparison.

Structural and Physicochemical Properties

A fundamental comparison begins with the chemical structures of these compounds. Tropane alkaloids are characterized by a defining N-methyl-8-azabicyclo[3.2.1]octane skeleton.[3] The stereochemistry at the 3-position, which dictates the orientation of the ester group, is crucial for their biological activity.

Table 1: Physicochemical Properties of Representative Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )OriginKey Structural Features
Atropine C₁₇H₂₃NO₃289.37Natural (from Atropa belladonna)Tropane core, ester of tropic acid
Scopolamine C₁₇H₂₁NO₄303.35Natural (from Hyoscyamus niger)Tropane core, epoxide ring, ester of tropic acid
This compound C₉H₁₈ClNO191.70Synthetic3-azabicyclo[3.2.1]octane core, hydroxyethyl substituent

The synthetic compound, this compound, shares the core bicyclic amine structure but lacks the ester side chain and the N-methyl group characteristic of many tropane alkaloids. The presence of a hydroxyethyl group introduces a different functional moiety that could influence its pharmacological profile.

G cluster_0 Tropane Alkaloid Core cluster_1 Atropine cluster_2 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane Tropane Atropine Synthetic

Figure 1: Chemical structures of the core tropane skeleton, atropine (a representative tropane alkaloid), and 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane.

Pharmacological Profile: Knowns and Hypotheses

Tropane Alkaloids: The pharmacology of tropane alkaloids is well-documented. They primarily function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine.[4] This antagonism leads to a range of physiological effects, including increased heart rate, relaxation of smooth muscles, and reduced glandular secretions.[4][8] The affinity and selectivity for different mAChR subtypes (M1-M5) vary among different tropane alkaloids.

This compound: Due to its structural similarity to the tropane core, it is hypothesized that this synthetic compound may also interact with mAChRs. However, the absence of the bulky ester group present in atropine and scopolamine suggests that its binding affinity and mode of interaction might differ significantly. It could potentially act as a weaker antagonist, a partial agonist, or even exhibit selectivity for a different receptor subtype. The hydroxyethyl group might also confer interactions with other receptor systems.

A Proposed Experimental Framework for Comparative Analysis

To rigorously compare the pharmacological properties of this compound and a representative tropane alkaloid like atropine, a multi-tiered experimental approach is necessary.

Receptor Binding Assays

The initial step is to determine the binding affinity of the synthetic compound for muscarinic receptors and compare it to that of atropine. Radioligand binding assays are the gold standard for this purpose.[9][10]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5 receptors).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Radioligand: Use a high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled test compounds (this compound and atropine) to different wells.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibition constant (Ki) for each compound.

G start Prepare Cell Membranes (Expressing mAChRs) assay_setup Set up 96-well plate: - Radioligand ([³H]-NMS) - Unlabeled Competitor - Membranes start->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter to separate bound and free ligand incubation->filtration quantification Quantify radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Determine Ki) quantification->analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assays

Binding affinity does not always correlate directly with functional activity. Therefore, functional assays are crucial to determine whether the synthetic compound acts as an antagonist, agonist, or partial agonist.

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay (for M1, M3, M5 receptors)

  • Cell Culture: Culture cells expressing Gq-coupled muscarinic receptors (M1, M3, or M5) in a suitable assay plate.

  • Labeling (Optional): Cells can be pre-labeled with myo-[³H]inositol.

  • Compound Treatment:

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compounds (this compound or atropine).

    • Stimulate the cells with a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC₈₀).

    • For agonist testing, treat the cells with increasing concentrations of the test compounds alone.

  • IP Accumulation: Incubate for a specific time to allow for the accumulation of inositol phosphates. The reaction is typically stopped by the addition of an acid.

  • Purification and Quantification: Isolate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity. Alternatively, commercial non-radioactive IP-One assays can be used.[9]

  • Data Analysis:

    • For antagonists, plot the response against the antagonist concentration to determine the IC₅₀, from which the Schild analysis can be used to calculate the pA₂ value (a measure of antagonist potency).

    • For agonists, plot the response against the agonist concentration to determine the EC₅₀ (potency) and Emax (efficacy).

G start Seed cells expressing Gq-coupled mAChRs treatment Antagonist Assay Agonist Assay start->treatment antagonist_steps Pre-incubate with antagonist Stimulate with agonist (Carbachol) treatment:f0->antagonist_steps agonist_steps Incubate with increasing concentrations of test compound treatment:f1->agonist_steps incubation Incubate to allow IP accumulation antagonist_steps->incubation agonist_steps->incubation quantification Purify and quantify inositol phosphates incubation->quantification analysis Data Analysis (Determine IC₅₀/pA₂ or EC₅₀/Emax) quantification->analysis

Figure 3: Experimental workflow for an inositol phosphate accumulation assay.

Analytical Characterization

A thorough comparison also requires robust analytical methods to ensure the purity and identity of the compounds being tested.

Table 2: Recommended Analytical Techniques

TechniquePurpose8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane HClTropane Alkaloids
High-Performance Liquid Chromatography (HPLC) Purity determination and quantificationYesYes[11][12]
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidationYesYes[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmationYesYes

Conclusion and Future Directions

The comparative analysis of this compound and tropane alkaloids highlights the fascinating interplay between natural product scaffolds and synthetic derivatives. While tropane alkaloids have a well-defined and potent pharmacological profile, the synthetic analogue presents an opportunity to explore novel structure-activity relationships. The proposed experimental framework provides a clear roadmap for elucidating the pharmacological properties of this synthetic compound and determining its potential as a modulator of muscarinic receptors.

Future studies could involve the synthesis and evaluation of a library of derivatives of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane to systematically probe the impact of different substituents on receptor affinity and functional activity. Such investigations could lead to the discovery of novel ligands with improved selectivity and therapeutic potential.

References

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
  • Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.
  • Harvey, R. D. (2012). Muscarinic receptor agonists and antagonists: effects on gastrointestinal function. Handbook of experimental pharmacology, (208), 337–359.
  • Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of neurochemistry, 27(1), 7–16.
  • Dräger, B. (2002). Analysis of tropane and related alkaloids. Journal of Chromatography A, 978(1-2), 1-35.[13]

  • González-Gómez, L., Morante-Zarcero, S., Pérez-Quintanilla, D., & Sierra, I. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 11(15), 2276.[12]

  • Kohn, K. C., & Whalen, R. D. (1995). Analysis of receptor-ligand interactions.
  • Peroutka, S. J. (1993). Anticholinergics and the central nervous system. Handbook of experimental pharmacology, (104), 603-620.
  • Wink, M. (2020). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 25(13), 2971.[1]

  • PubChem. (n.d.). 8-hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Atropine. Retrieved from [Link]

  • PubChem. (n.d.). Scopolamine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis and Experimental Framework for a Novel Privileged Scaffold Derivative

Introduction: Unlocking the Potential of a Conformationally-Restricted Scaffold

The 3-azabicyclo[3.2.1]octane ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of neuroactive compounds, including foundational drugs like atropine and cocaine.[1] Its rigid, bicyclic structure provides a fixed three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets and often leading to enhanced potency and selectivity. This structural constraint is a powerful tool for reducing the entropic penalty of binding and exploring specific pharmacophoric space.[2]

Recently, novel derivatives of this core structure have become available, offering new avenues for drug discovery. One such compound is 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride (CAS 1427396-74-4), a building block distinguished by its N-hydroxyethyl substitution.[3] While extensive experimental data for this specific molecule is not yet widely published, its structural similarity to well-characterized muscarinic receptor antagonists suggests a probable mechanism of action and provides a logical starting point for its evaluation.

This guide presents a comprehensive framework for the experimental cross-validation of this compound. As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the scientific rationale behind each step. We will compare this novel compound to established benchmarks, providing the experimental context necessary for researchers in drug development to assess its potential as a muscarinic receptor antagonist.

Comparative Framework: Selecting the Right Benchmarks

To rigorously evaluate a new chemical entity, it must be compared against well-understood standards. Our selection of comparators is designed to situate this compound within both the historical and modern landscape of muscarinic antagonist pharmacology.

  • The Classic, Non-Selective Antagonist: Atropine

    • Rationale: Atropine, a tropane alkaloid, contains the closely related 8-azabicyclo[3.2.1]octane core.[1] It is the archetypal non-selective muscarinic antagonist, binding with similar affinity to all five muscarinic receptor subtypes (M1-M5).[4] Comparing our topic compound to atropine will establish a foundational performance baseline and determine its relative potency and any inherent selectivity.

  • The Modern, Selective M3 Antagonist: Tiotropium

    • Rationale: Tiotropium is a highly potent, long-acting M3-selective antagonist widely used in the treatment of chronic obstructive pulmonary disease (COPD).[4] Including a modern therapeutic agent like tiotropium provides a benchmark for clinically relevant potency, selectivity, and kinetic properties. This comparison helps to assess if the novel compound offers any advantages over existing therapies.

Table 1: Comparative Physicochemical Properties

A molecule's physical and chemical properties are critical determinants of its biological activity and druggability. The introduction of the hydroxyethyl group in our topic compound is expected to increase polarity compared to the ester-containing atropine, which may influence solubility, membrane permeability, and target engagement.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₉H₁₈ClNO191.70[3]
Atropine C₁₇H₂₃NO₃289.37
Tiotropium Bromide C₁₉H₂₂NO₄S₂Br472.42

Proposed Experimental Cross-Validation Workflow

We propose a tiered approach to validation, beginning with target engagement and progressing to functional cellular activity. This workflow ensures that resources are used efficiently, with each experiment building upon the last to create a comprehensive biological profile.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Advanced Profiling P1_Start Compound Synthesis & Characterization (NMR, MS, Purity) P1_Assay Experiment 1: Competitive Radioligand Binding Assay P1_Start->P1_Assay Characterized Compound P1_Data Data Output: Affinity (Ki) & Selectivity Profile (M1, M2, M3, M4, M5) P1_Assay->P1_Data P2_Assay Experiment 2: Cell-Based Functional Assay (Calcium Mobilization) P1_Data->P2_Assay Confirmed Binder P2_Data Data Output: Potency (IC50) & Mechanism (Agonist vs. Antagonist) P2_Assay->P2_Data P3_Assay Further Studies: - Off-Target Screening (e.g., DAT, SERT) - In Vitro ADME - Isolated Tissue Assays P2_Data->P3_Assay

Caption: Proposed workflow for the comprehensive validation of a novel bicyclic amine.

Experiment 1: Muscarinic Receptor Binding Assay

Expertise & Causality: The foundational experiment in characterizing a potential receptor ligand is to confirm direct physical interaction. A competitive radioligand binding assay is the gold standard for this purpose.[5] It allows us to quantify the affinity (Ki) of our unlabeled test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the receptor. By running this assay on cell lines individually expressing each of the five muscarinic receptor subtypes (M1-M5), we can simultaneously determine the compound's affinity and its selectivity profile. This initial screen is critical for guiding further investigation; a compound that does not bind to the intended target is unlikely to be functionally active.

Detailed Experimental Protocol: Competitive Radioligand Binding
  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test Compounds: 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane HCl, Atropine, Tiotropium (serial dilutions).

    • Non-specific binding control: 1 µM Atropine.

    • 96-well plates, scintillation fluid, and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 1 µM Atropine (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of [³H]-NMS at a final concentration approximately equal to its Kd (e.g., 0.5-1.0 nM).

    • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

    • Harvest the membranes by rapid filtration onto glass fiber filters, washing 3x with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki (affinity constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Hypothetical Comparative Binding Affinity Data (Ki, nM)

This table illustrates the type of data generated, allowing for a direct comparison of affinity and selectivity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity (M1/M3 vs M2)
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane HCl TBDTBDTBDTBDTBDTBD
Atropine (Reference) ~1.5~2.5~1.0~1.8~1.2~2x
Tiotropium (Reference) ~1.0~20~0.5~1.5~1.0~40x

Experiment 2: M3 Receptor Functional Assay

Expertise & Causality: Confirming that a compound binds to a receptor is only half the story. We must then determine its functional effect: does it activate the receptor (agonist) or block the action of the native ligand (antagonist)? The M3 receptor is a Gq-protein coupled receptor (GPCR). Its activation by an agonist like acetylcholine leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP₃), and a subsequent increase in intracellular calcium ([Ca²⁺]i).[6] A cell-based calcium mobilization assay provides a direct, robust readout of M3 receptor activation and is an ideal method for functionally characterizing our test compound as either an agonist or antagonist.[7]

G cluster_pathway M3 Receptor Signaling Pathway Agonist Agonist (e.g., Acetylcholine) M3R M3 Receptor Agonist->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates

Sources

A Comparative Analysis of the Selectivity Profile of 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry.[1][2] This bicyclic amine is the core of numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[2] A critical determinant of their therapeutic potential and side-effect profile is their selectivity for specific receptor systems. This guide provides a comparative analysis of the selectivity profiles of various 8-azabicyclo[3.2.1]octane derivatives, with a focus on cholinergic receptors and monoamine transporters. We will delve into the structure-activity relationships that govern this selectivity and provide detailed experimental protocols for its assessment.

Decoding Selectivity: Cholinergic vs. Monoamine Systems

The versatility of the 8-azabicyclo[3.2.1]octane scaffold allows for the design of ligands that can selectively target different receptor families. Primarily, these derivatives have been explored for their interactions with:

  • Cholinergic Receptors: This family includes nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[3][4][5] Ligands targeting these receptors have potential applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and chronic pain.[2]

  • Monoamine Transporters: These include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[6][7][8] Modulators of these transporters are crucial in the treatment of depression, anxiety, and substance abuse disorders.[7]

The strategic placement of substituents on the tropane ring dictates the binding affinity and selectivity towards these targets.

Comparative Selectivity at Cholinergic Receptors

The 8-azabicyclo[3.2.1]octane core is a common feature in many potent muscarinic receptor antagonists.[3][4] However, modifications to this scaffold have also yielded compounds with significant affinity for nicotinic receptors.

Muscarinic Acetylcholine Receptor (mAChR) Antagonists

A novel series of N-substituted tropane derivatives has been characterized as potent muscarinic acetylcholine receptor antagonists.[3][4] Optimization of the structure-activity relationship around the tropane scaffold led to the identification of a quaternary ammonium salt as a very potent M3 mAChR antagonist.[5] This compound was found to be functionally active and displayed a long duration of action in a mouse model of bronchoconstriction.[5]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Conversely, specific substitutions on the tropane ring can shift the selectivity towards nAChRs. For instance, a series of 2- and 3-isoxazole substituted 8-azabicyclo[3.2.1]octane derivatives were synthesized and evaluated as potential ligands for neuronal nAChRs.[9] The 2β-isoxazolyl-8-azabicyclo[3.2.1]octane derivative was the most potent compound of the series, with a binding affinity twice that of nicotine.[9]

The following table summarizes the selectivity profile of representative 8-azabicyclo[3.2.1]octane derivatives for cholinergic receptors.

Compound ClassPrimary TargetKey Structural FeaturesRepresentative Ki (nM)Reference
N-substituted tropanesmAChRsQuaternary ammonium salt at N-8Potent M3 antagonism[4][5]
Isoxazole-substituted tropanesnAChRs2β-isoxazolyl group3 (nAChR)[9]

Comparative Selectivity at Monoamine Transporters

The 8-azabicyclo[3.2.1]octane scaffold is also a well-established pharmacophore for monoamine transporter inhibitors, with structural modifications leading to ligands with high affinity and varying selectivity for DAT, SERT, and NET.[6][7]

Dopamine Transporter (DAT) Selective Derivatives

The synthesis and structure-activity relationships of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have been investigated at DAT, SERT, and NET.[6][7] Within this series, the 8-chlorobenzyl derivative was found to be highly selective for DAT over NET.[6]

Serotonin Transporter (SERT) Selective Derivatives

By modifying the aryl and nitrogen substituents, highly potent and SERT-selective tropanes have been prepared.[10] One such compound, 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane, exhibited a Ki of 0.1 nM at SERT and was 150 times more selective for SERT over DAT and almost 1000 times more selective for SERT over NET.[10]

The table below highlights the selectivity profiles of key 8-azabicyclo[3.2.1]octane derivatives at monoamine transporters.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)Reference
8-chlorobenzyl derivative 3.9---1358[6]
3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane 150.1980.00676.53[10]

Structure-Activity Relationship (SAR) Insights

The selectivity of 8-azabicyclo[3.2.1]octane derivatives is intricately linked to their stereochemistry and the nature of substituents at various positions of the tropane ring.

SAR_Selectivity cluster_tropane 8-Azabicyclo[3.2.1]octane Scaffold cluster_substituents Substituent Modifications cluster_targets Receptor/Transporter Selectivity Tropane Tropane Core N8_sub N-8 Substituent Tropane->N8_sub influences C2_sub C-2 Substituent Tropane->C2_sub influences C3_sub C-3 Substituent Tropane->C3_sub influences mAChR mAChR Selectivity N8_sub->mAChR Quaternization enhances nAChR nAChR Selectivity C2_sub->nAChR Isoxazole at 2β enhances DAT DAT Selectivity C3_sub->DAT Diarylmethoxyethylidenyl at C-3 enhances SERT SERT Selectivity C3_sub->SERT Aryl at 3β with propanoyl at 2β enhances

Caption: Structure-Activity Relationships Governing Selectivity.

Experimental Protocols for Selectivity Profiling

Accurate determination of the selectivity profile of novel 8-azabicyclo[3.2.1]octane derivatives requires robust and validated experimental assays. Here, we provide detailed protocols for radioligand binding and functional assays.

Radioligand Binding Assay for nAChRs

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.[11]

Principle: This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibition constant (Ki).[11]

Materials:

  • Biological Material: Prepared membranes expressing the nAChR subtype of interest.[11]

  • Radioligand: A high-affinity nAChR ligand such as [³H]Epibatidine or [³H]Cytisine.[11]

  • Test Compound: Unlabeled nAChR agonist or antagonist of interest, prepared in a dilution series.[11]

  • Non-specific Binding Competitor: A high concentration of a known nAChR agonist like Nicotine or Carbachol.[11]

  • Buffers: Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, with protease inhibitors) and Assay Buffer.

  • Equipment: 96-well plates, cell harvester, glass fiber filters, and a liquid scintillation counter.[11]

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and Competition.

  • Reagent Addition:

    • Total Binding: Add Assay Buffer, Radioligand, and Membrane Preparation.

    • Non-specific Binding (NSB): Add Non-specific Binding Competitor, Radioligand, and Membrane Preparation.[11]

    • Competition: Add Test Compound (at various concentrations), Radioligand, and Membrane Preparation.[11]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[11]

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioactivity.[11]

  • Detection: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11]

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the Total Binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start plate_setup Plate Setup (Total, NSB, Competition) start->plate_setup reagent_addition Add Radioligand, Membranes, Test Compound/Competitor plate_setup->reagent_addition incubation Incubate to Equilibrium reagent_addition->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash Filters filtration->washing detection Scintillation Counting washing->detection data_analysis Calculate IC50 and Ki detection->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

Functional Assay for nAChRs using Calcium Influx

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator.[12] This protocol describes a calcium influx assay using a fluorescent imaging plate reader (FLIPR).[12]

Principle: Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including Ca²⁺. This increase in intracellular Ca²⁺ can be detected using a calcium-sensitive fluorescent dye.

Materials:

  • Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).[12]

  • Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM).

  • Test Compound: The 8-azabicyclo[3.2.1]octane derivative to be tested.

  • Agonist: A known nAChR agonist (e.g., acetylcholine or epibatidine) for antagonist testing.[12]

  • Equipment: Fluorescent imaging plate reader (FLIPR).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add the test compound at various concentrations to the wells.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist.

  • Measurement: Place the plate in the FLIPR instrument and measure the fluorescence intensity over time. The addition of the compound/agonist will trigger a change in fluorescence if the receptor is activated.

  • Data Analysis: Analyze the fluorescence data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

The 8-azabicyclo[3.2.1]octane scaffold remains a highly versatile platform for the design of selective ligands for cholinergic receptors and monoamine transporters. A thorough understanding of the structure-activity relationships, coupled with rigorous experimental evaluation using assays such as those described in this guide, is essential for the development of novel therapeutics with improved efficacy and reduced side effects. The ability to fine-tune the selectivity profile of these derivatives underscores their continued importance in modern drug discovery.

References

  • Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays - Benchchem.
  • Cararas, S. A., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorganic & Medicinal Chemistry, 19(24), 7551-7558. Available at: [Link]

  • Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558. Available at: [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Available at: [Link]

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  • Cararas, S. A., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. PMC - NIH. Available at: [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Available at: [Link]

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  • Synthesis of 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists. PubMed. Available at: [Link]

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Characterizing a Novel Azabicyclic Compound: A Comparative Analysis Against Standard Muscarinic Receptor Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel, subtype-selective ligands for G-protein-coupled receptors (GPCRs) is a cornerstone of modern drug development.[1][2] The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, recognized for its conformational rigidity and potential for high-affinity interactions with biological targets like muscarinic acetylcholine receptors (mAChRs).[3][4][5] This guide provides a comprehensive framework for the initial characterization of a novel compound, 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride (referred to herein as "Compound X"), by performing a head-to-head comparison with commercially available probes for mAChRs. We present detailed protocols for two fundamental assays: a competitive radioligand binding assay to determine binding affinity (Kᵢ) and a cell-based calcium flux assay to assess functional activity as an agonist or antagonist.[6][7] This guide is designed to provide researchers with the causal logic behind experimental choices and a self-validating system for robust pharmacological profiling.

Introduction: The Rationale for Comparative Analysis

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are critical drug targets for a range of diseases, including Alzheimer's disease, COPD, and overactive bladder.[8][9][10] However, a significant challenge in the field is the development of ligands with high subtype selectivity to minimize off-target effects.[11] When a novel compound like Compound X, containing a promising azabicyclic scaffold, is synthesized, it must be benchmarked against established pharmacological tools to understand its potential.[3][12]

This guide will focus on characterizing Compound X's interaction with the M3 muscarinic receptor (M3R) . The M3R is a Gq-coupled receptor, meaning its activation leads to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]ᵢ).[13][14] This signaling pathway provides a robust and measurable output for a functional assay.

To achieve a thorough comparison, we will utilize two gold-standard commercial probes:

  • [³H]N-methylscopolamine ([³H]NMS): A high-affinity, non-selective muscarinic antagonist radioligand. It is widely used in competitive binding assays to determine the affinity of unlabeled compounds.[15][16][17]

  • Carbachol (or Acetylcholine): A stable, non-selective cholinergic agonist used to stimulate the M3R in functional assays.

  • Atropine: A classic, non-selective muscarinic antagonist used as a positive control for inhibition in functional assays.

By comparing Compound X's performance against these probes, we can quantitatively determine its binding affinity, potency, and mode of action (agonist, partial agonist, or antagonist).

Experimental Design: A Two-Pronged Approach

A comprehensive pharmacological profile requires assessing both the binding of a ligand to its receptor and its ability to elicit a functional response.

  • Binding Affinity (How tightly does it bind?): Determined using a competitive radioligand binding assay. This experiment measures the ability of Compound X to displace the radiolabeled probe [³H]NMS from the M3 receptor.

  • Functional Activity (What does it do upon binding?): Assessed using a calcium flux assay. This experiment measures the change in intracellular calcium in cells expressing the M3 receptor in response to Compound X, thereby determining if it is an agonist or an antagonist.[6][13]

Below is a diagram illustrating the overall workflow for characterizing the novel compound.

Caption: Overall workflow for the pharmacological characterization of Compound X.

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the steps to determine the binding affinity (Kᵢ) of Compound X for the M3 receptor by measuring its ability to compete with [³H]NMS.[8][18]

Rationale and Self-Validation

The principle of this assay is competition. A fixed concentration of high-affinity radioligand ([³H]NMS) is incubated with cell membranes containing the M3 receptor. Increasing concentrations of the unlabeled test compound (Compound X) are added, and the amount of displaced radioligand is measured. The concentration of Compound X that displaces 50% of the specific [³H]NMS binding is its IC₅₀. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[19]

Self-Validation: The assay includes controls for total binding (radioligand + membranes only) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled antagonist like atropine). Specific binding is the difference between the two. A robust assay will show high specific binding (typically >80% of total binding).

Materials
  • Cell Membranes: From CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), specific activity ~80-90 Ci/mmol.

  • Test Compound: this compound (Compound X).

  • Non-specific Control: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold (cell harvester), liquid scintillation counter, scintillation cocktail.

Step-by-Step Methodology
  • Compound Dilution: Prepare serial dilutions of Compound X (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in assay buffer. Also prepare a 10 µM atropine solution for determining non-specific binding.

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Total Binding Wells: 50 µL assay buffer + 150 µL membrane prep + 50 µL [³H]NMS.

    • Non-specific Binding Wells: 50 µL of 10 µM atropine + 150 µL membrane prep + 50 µL [³H]NMS.

    • Compound X Wells: 50 µL of each Compound X dilution + 150 µL membrane prep + 50 µL [³H]NMS.

    • Note: The final concentration of [³H]NMS should be approximately its Kₑ value for the M3 receptor (typically ~0.5-1 nM).[20] The amount of membrane protein should be optimized to ensure specific binding is within the linear range of the scintillation counter (typically 10-20 µg protein/well).[19]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[19][21]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[19][21]

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Visualization

The data is analyzed by plotting the percentage of specific binding against the log concentration of Compound X. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of [³H]NMS and Kₑ is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Buffers, [³H]NMS, Compound X) Incubate Incubate Components in 96-well Plate Start->Incubate 60-90 min @ RT Filter Harvest via Vacuum Filtration Wash to remove unbound ligand Incubate->Filter Rapid termination Count Add Scintillant & Count Radioactivity (CPM) Filter->Count Analyze Plot Data & Calculate IC₅₀ and Kᵢ Count->Analyze

Caption: Workflow for the competitive radioligand binding assay.

Protocol 2: M3R Calcium Flux Functional Assay

This protocol determines if Compound X acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activation by a known agonist).[14][22]

Rationale and Self-Validation

This assay uses live cells expressing the M3 receptor that have been loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13][23] When an agonist binds to the Gq-coupled M3R, it triggers a signaling cascade that releases calcium from intracellular stores, causing a sharp increase in fluorescence.[14]

  • Agonist Mode: We add increasing concentrations of Compound X and measure the fluorescence change. A dose-dependent increase indicates agonist activity.

  • Antagonist Mode: We pre-incubate the cells with increasing concentrations of Compound X and then stimulate them with a fixed concentration of a known agonist (Carbachol). A dose-dependent inhibition of the carbachol-induced signal indicates antagonist activity.

Self-Validation: The assay includes a positive control agonist (Carbachol) to confirm cell responsiveness and a positive control antagonist (Atropine) to validate the inhibition pathway. A Z'-factor calculation based on positive and negative controls can be used to assess assay quality and robustness.

Materials
  • Cells: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Culture Medium: Standard cell culture medium (e.g., DMEM/F-12) with necessary supplements.

  • Fluorescent Dye: Calcium-sensitive dye kit (e.g., FLIPR Calcium 5 or Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Carbachol.

  • Antagonist Control: Atropine.

  • Equipment: 96- or 384-well black, clear-bottom cell culture plates; fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).[23]

Step-by-Step Methodology
  • Cell Plating: Seed the M3R-expressing cells into 96-well black, clear-bottom plates and culture for 18-24 hours to form a confluent monolayer.[24]

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (prepared according to the manufacturer's protocol, often containing probenecid to prevent dye leakage) to each well. Incubate for 45-60 minutes at 37°C.[23]

  • Compound Preparation: Prepare serial dilutions of Compound X, Carbachol, and Atropine in assay buffer at a concentration 3-5x higher than the final desired concentration.

  • Assay Measurement (on a fluorescent plate reader):

    • Agonist Mode: a. Place the dye-loaded cell plate in the reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Add the serial dilutions of Compound X (or Carbachol as a control) and immediately measure the fluorescence intensity over time (typically 2-3 minutes) to capture the peak response.

    • Antagonist Mode: a. To the dye-loaded cell plate, add the serial dilutions of Compound X (or Atropine as a control). b. Incubate for 15-30 minutes. c. Place the plate in the reader and establish a baseline. d. Add a fixed concentration of Carbachol (typically its EC₈₀ concentration, determined beforehand) to all wells and measure the fluorescence response over time.

Data Analysis and Visualization

The change in fluorescence (Max - Min) is plotted against the log concentration of the compound.

  • For Agonist Mode: A dose-response curve is fitted to determine the EC₅₀ (concentration for 50% of maximal activation) and Eₘₐₓ (maximum effect).

  • For Antagonist Mode: An inhibitory dose-response curve is fitted to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Data Presentation and Interpretation

Quantitative data should be summarized in clear tables for easy comparison. Below are examples of how the final data could be presented.

Table 1: Comparative Binding Affinity at the Human M3 Receptor

Compound Kᵢ (nM) vs. [³H]NMS Hill Slope
Compound X 55.2 ± 4.1 0.98

| Atropine (Control) | 1.2 ± 0.2 | 1.01 |

Table 2: Comparative Functional Activity at the Human M3 Receptor

Compound Agonist EC₅₀ (nM) Agonist Eₘₐₓ (% of Carbachol) Antagonist IC₅₀ (nM)
Compound X >10,000 < 5% 120.7 ± 9.5
Carbachol (Control) 25.6 ± 3.3 100% N/A

| Atropine (Control) | N/A | N/A | 2.1 ± 0.3 |

Interpretation of Hypothetical Results: The data in Table 1 would suggest that Compound X binds to the M3 receptor with a Kᵢ of 55.2 nM. This affinity is approximately 46-fold weaker than the standard antagonist, Atropine. The Hill slope near 1.0 suggests it binds to a single site in a competitive manner. The data in Table 2 would indicate that Compound X has no significant agonist activity (EC₅₀ > 10,000 nM) but acts as an antagonist with an IC₅₀ of 120.7 nM. The difference between the binding affinity (Kᵢ) and the functional potency (IC₅₀) is expected and provides a more complete picture of the compound's pharmacological profile.

References

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A Senior Application Scientist's Guide to the Purity Analysis and Quality Control of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the starting materials' quality is not merely a parameter—it is the bedrock of reproducible and safe pharmaceutical innovation. This guide provides an in-depth technical analysis of the purity and quality control of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride, a pivotal bicyclic amine building block. We will explore the rationale behind analytical method selection, present detailed experimental protocols, and compare this scaffold to viable alternatives in the landscape of drug discovery.

The Critical Role of Purity for Bicyclic Amine Scaffolds

This compound is a member of a class of rigid, three-dimensional molecular scaffolds that are increasingly sought after in medicinal chemistry. The conformational constraint of the bicyclic system can enhance binding affinity and selectivity to biological targets, while also improving pharmacokinetic properties.[1] However, the very synthesis that creates this desirable rigidity can also introduce a host of impurities—diastereomers, regioisomers, starting materials, by-products, and degradation products—that can have unintended pharmacological or toxicological effects.

Therefore, a robust quality control strategy is not just a regulatory requirement but a scientific necessity. This guide is structured to walk you through the critical aspects of ensuring the purity of this valuable building block.

Strategic Approach to Purity and Quality Control

Our approach to the quality control of this compound is multi-faceted, incorporating orthogonal analytical techniques to build a comprehensive purity profile. This strategy is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, which govern the control of impurities in new drug substances and products.[2][3]

The overall workflow for the quality control of incoming batches of this compound is depicted below.

Quality Control Workflow cluster_0 Batch Reception & Initial Assessment cluster_1 Analytical Testing cluster_2 Data Review & Batch Disposition raw_material Incoming Batch of this compound visual_inspection Visual Inspection & Documentation Review raw_material->visual_inspection hplc HPLC-UV/MS for Organic Impurities & Assay visual_inspection->hplc gc GC-FID for Residual Solvents visual_inspection->gc nmr NMR for Identity & Structural Confirmation visual_inspection->nmr kf Karl Fischer Titration for Water Content visual_inspection->kf data_review Review of Analytical Data Against Specifications hplc->data_review gc->data_review nmr->data_review kf->data_review disposition Batch Release or Rejection data_review->disposition Batch Disposition Logic start Analytical Data Package spec_check All results within specification? start->spec_check release Release Batch spec_check->release Yes investigate Investigate Out-of-Specification (OOS) Result spec_check->investigate No root_cause Determine Root Cause investigate->root_cause reject Reject Batch root_cause->reject Process/Material Flaw reprocess Reprocess Batch (if feasible) root_cause->reprocess Remediable Issue reprocess->start

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and chemical entities, the lifecycle of a research chemical extends far beyond the reaction flask. Proper management, from synthesis to disposal, is a hallmark of a safe, efficient, and ethically-run laboratory. This guide provides a comprehensive, experience-driven protocol for the disposal of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride (CAS No. 1427396-74-4), a compound often used as a building block in drug discovery.[1] As a Senior Application Scientist, my aim is not merely to list steps, but to instill a deep understanding of the principles behind them, ensuring a self-validating system of safety and compliance.

PART 1: Compound Profile and Hazard Assessment

Inferred Hazard Analysis:

  • Structural Analogs: The safety profile can be inferred from similar structures. For instance, the related compound 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2][3][4] It is prudent to assume a similar hazard profile for our target compound.

  • Chemical Class: As an amine hydrochloride salt, it is expected to be a water-soluble solid. Contact with strong bases may liberate the free amine, while its acidic nature suggests reactivity with bases.

Based on this analysis, all handling and disposal procedures must be designed to mitigate risks of skin/eye contact, inhalation of dust, and uncontrolled chemical reactions.

PART 2: The Disposal Protocol: A Step-by-Step Methodology

The following workflow is designed to ensure that this compound waste is managed in compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[5]

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_accumulate Phase 2: Waste Accumulation cluster_disposal Phase 3: Final Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Designate a Satellite Accumulation Area (SAA) A->B C Step 3: Select & Prepare Waste Container B->C D Step 4: Label Container IMMEDIATELY C->D E Step 5: Add Waste & Keep Container Closed D->E F Step 6: Segregate Incompatibles (Store acids/bases separately) E->F G Step 7: Container Full or Project Complete? F->G H Step 8: Request Pickup from Licensed Waste Contractor via EHS G->H I Step 9: Complete Disposal Log / Manifest H->I

Figure 1: Step-by-step workflow for the safe disposal of laboratory chemical waste.

Methodology Details

Phase 1: In-Lab Preparation

  • Personal Protective Equipment (PPE): Before handling the chemical in any form (pure, in solution, or as waste), always wear:

    • Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

    • Safety goggles with side shields or a face shield.

    • A laboratory coat . This is your primary barrier against contamination.[3]

  • Satellite Accumulation Area (SAA): Designate a specific location in the lab, at or near the point of generation, to accumulate waste.[6][7] This area must be under the control of laboratory personnel. The total amount of hazardous waste in an SAA is typically limited to 55 gallons.[8]

  • Waste Container Selection:

    • Choose a container made of a material compatible with the waste. For solids like this compound, a high-density polyethylene (HDPE) container with a screw-top lid is ideal.

    • The container must be in good condition, free of cracks or leaks, and have a secure, leak-proof closure.[5][9]

    • Ensure the container is clean and dry before the first addition of waste.

Phase 2: Waste Accumulation

  • Labeling: This is a critical, non-negotiable step. As soon as the first amount of waste is added, the container must be labeled.[10] The label, often provided by your institution's Environmental Health & Safety (EHS) department, must include:

    • The words "Hazardous Waste" .[7][9]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]

    • An approximate percentage or concentration if it is part of a mixture.

    • The date accumulation began.

  • Adding Waste:

    • Keep the waste container closed at all times except when adding waste.[6][10][11] Leaving a funnel in an open container is a common violation and safety hazard.

    • Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for expansion.[7][12]

  • Segregation: Store the waste container in a manner that prevents accidental mixing with incompatible chemicals.[7][11]

    • Store away from strong bases: To prevent the potential release of the free amine.

    • Store away from strong oxidizing agents: To prevent exothermic or violent reactions.

    • Use secondary containment (like a plastic tub) for liquid waste containers to contain potential leaks.[10][11]

Phase 3: Final Disposal

  • Initiating Disposal: Request a waste pickup from your EHS office when the container is full, or when the project generating the waste is complete.[11] Regulations require that full containers be removed from the SAA within three days.[6][7]

  • Professional Disposal: Never dispose of this chemical down the drain or in the regular trash.[8][11] It must be disposed of through your institution's EHS department, which works with licensed hazardous waste disposal companies.[5] This ensures the waste is managed in an environmentally sound manner and in compliance with all federal, state, and local regulations.[8]

  • Documentation: Maintain a log of the waste you generate. When the waste is collected, ensure you sign any required paperwork or manifests. This documentation is a legal record of the waste's journey from your lab to its final disposal site.[5]

PART 3: Emergency Procedures for Accidental Release

In the event of a spill or exposure, a swift and correct response is critical.

Incident TypeResponse Protocol
Small Spill (Solid) Cordon off the area. Wearing appropriate PPE, gently sweep up the solid material, minimizing dust generation. Place it into the designated hazardous waste container. Clean the spill area with a suitable solvent and dispose of cleaning materials as hazardous waste.[2]
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation (of dust) Move the affected person to fresh air. If they feel unwell, call a poison center or doctor for medical advice.[2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13]

By internalizing these procedures, you not only ensure your own safety but also contribute to a robust culture of safety within your research community. Always remember that your institution's Environmental Health & Safety office is your primary resource for any questions regarding chemical handling and disposal.

References

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A Senior Application Scientist's Guide to Safely Handling 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride is a key building block in modern medicinal chemistry, and understanding its safe handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Hazard Assessment: Understanding the "Why"

Based on the available data for analogous structures, this compound should be treated as a hazardous substance with the potential to cause:

  • Skin Irritation (H315): Like many amine salts, this compound can disrupt the natural lipid barrier of the skin, leading to redness, itching, and dermatitis with prolonged contact.[1][2]

  • Serious Eye Irritation (H319): The crystalline, salt-like nature of the compound poses a significant mechanical and chemical hazard to the eyes, potentially causing severe irritation and damage.[1][2]

  • Respiratory Tract Irritation (H335): Fine powders of the compound can be easily aerosolized, and inhalation may lead to irritation of the nose, throat, and lungs.[1][2]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, the correct selection and use of PPE are critical for minimizing direct exposure.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a robust barrier against skin contact. Double-gloving is recommended when handling larger quantities or for prolonged procedures.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.Protects against airborne particles and accidental splashes. Standard prescription glasses are not a substitute.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection A NIOSH-approved N95 or higher respirator.Recommended when handling the solid outside of a certified chemical fume hood, or if the process may generate dust.
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow PPE Selection for Handling this compound start Start: Assess the Handling Procedure weighing Weighing Solid Compound start->weighing solution_prep Preparing a Solution start->solution_prep reaction_workup Reaction/Workup start->reaction_workup spill_cleanup Spill Cleanup start->spill_cleanup ppe_weighing ppe_weighing weighing->ppe_weighing In Fume Hood? ppe_solution ppe_solution solution_prep->ppe_solution Risk of Splash? ppe_level_4 High: Lab Coat, Double Gloves, Goggles, Face Shield reaction_workup->ppe_level_4 Always assume splash risk ppe_spill ppe_spill spill_cleanup->ppe_spill Spill Size? ppe_level_1 Yes: Lab Coat, Single Gloves, Safety Glasses ppe_weighing->ppe_level_1 ppe_level_2 No: Lab Coat, Double Gloves, Goggles, N95 Respirator ppe_weighing->ppe_level_2 ppe_level_3 Low: Lab Coat, Single Gloves, Safety Glasses ppe_solution->ppe_level_3 ppe_solution->ppe_level_4 ppe_level_5 Small (<1g): Lab Coat, Double Gloves, Goggles ppe_spill->ppe_level_5 ppe_level_6 Large (>1g): Lab Coat, Double Gloves, Goggles, N95 Respirator ppe_spill->ppe_level_6

Caption: PPE selection workflow based on the handling procedure.

Operational and Disposal Plans

A proactive approach to handling and disposal is essential for a safe laboratory environment.

Handling Procedures
  • Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. Have a spill kit readily accessible.

  • Weighing: Whenever possible, weigh the solid compound inside a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[3] Do not eat, drink, or smoke in the laboratory.[3]

Spill Management
  • Evacuate: If a significant amount of dust is generated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, gently cover it with an absorbent material to prevent further dispersal.

  • Clean-up: Wearing the appropriate PPE (see diagram above), carefully sweep the material into a designated waste container.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Label the waste container clearly with the full chemical name.

First Aid Measures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these guidelines, you can confidently and safely work with this compound, ensuring both the integrity of your research and the well-being of your laboratory personnel.

References

Sources

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Retrosynthesis Analysis

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8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride
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8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.